3-Azidopropylamine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
3-azidopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N4/c4-2-1-3-6-7-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBOVXXFJYJYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236880 | |
| Record name | 1-Propanamine, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88192-19-2 | |
| Record name | 3-Azidopropylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azidopropylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Azidopropylamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQB6KK2S9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-Azidopropylamine: A Technical Guide for Researchers
CAS Number: 88192-19-2
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the versatile chemical compound, 3-Azidopropylamine. This document details its chemical and physical properties, provides experimental protocols for its use, and illustrates its role in key biochemical applications.
Core Properties and Safety Information
This compound is a valuable bifunctional linker molecule utilized in a variety of scientific applications, including bioconjugation, click chemistry, and the synthesis of dendrimers.[1][2] Its structure incorporates a primary amine and a terminal azide (B81097) group, allowing for sequential or orthogonal conjugation reactions.[3][4] The primary amine offers a reactive handle for coupling with molecules containing activated carboxylic acids, such as NHS esters.[3][5] The azide group is a key component in copper-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, famously known as "click chemistry."[1][4]
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 88192-19-2 | [1][3][6][7][8] |
| Molecular Formula | C₃H₈N₄ | [1][3][6][8] |
| Molecular Weight | 100.12 g/mol | [1][6][8][9] |
| Appearance | Colorless to slightly yellow liquid/oil | [1][10] |
| Boiling Point | 50 °C at 15 mmHg | [4][10] |
| Density | 1.020 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.471 | [8] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and chloroform | [3][4][5] |
| Storage Temperature | -20°C | [3][8] |
Safety and Handling
| Hazard Information | Precautionary Measures | Reference(s) |
| GHS Pictograms | Flammable liquid, Acute toxic | [9][10] |
| Signal Word | Danger | [8][11] |
| Hazard Statements | H226: Flammable liquid and vapor. H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [8][9][10][11] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][10][11] |
| Transport Information | UN Number: UN1993, Hazard Class: 3, Packing Group: III. Classified as a Dangerous Good for transport. | [6][7] |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: Functionalization of a Carboxylic Acid with this compound
This protocol describes the conjugation of this compound to a carboxylic acid-containing molecule using carbodiimide (B86325) chemistry.
Materials:
-
Carboxylic acid-containing molecule of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-free reaction buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Phosphate-Buffered Saline (PBS), pH 7.4 for washing
-
Magnetic stirrer and stir bar
-
Reaction vessel
Procedure:
-
Preparation of Activated Ester:
-
In a reaction vessel, dissolve the carboxylic acid-containing molecule in an appropriate volume of anhydrous DMF or DCM.
-
Add 1.5 equivalents of EDC and 1.5 equivalents of NHS (or HOBt) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS-ester intermediate.[4]
-
-
Amine Coupling:
-
Dissolve 1.2 equivalents of this compound in a small amount of the reaction solvent.
-
Add the this compound solution dropwise to the activated ester solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with continuous stirring.
-
-
Quenching and Purification:
-
The reaction can be quenched by the addition of a small amount of water.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by an appropriate method, such as column chromatography on silica (B1680970) gel or by preparative HPLC, to isolate the azide-functionalized product.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between the azide-functionalized molecule from Protocol 1 and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for aqueous reactions) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
A suitable solvent system (e.g., a mixture of water and t-butanol, or DMSO)
-
Reaction vessel
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide-functionalized molecule and 1.0-1.2 equivalents of the alkyne-containing molecule in the chosen solvent system.
-
-
Catalyst Preparation (in a separate tube for aqueous reactions):
-
Prepare a stock solution of CuSO₄ and a stock solution of THPTA in water.
-
Just before use, mix the CuSO₄ and THPTA solutions to form the copper(I)-ligand complex. A 1:5 molar ratio of CuSO₄ to THPTA is often used.
-
-
Initiation of the Click Reaction:
-
Add the copper catalyst (or the CuSO₄/THPTA premix) to the solution of the azide and alkyne. A final copper concentration of 1-2 mM is typical.
-
Add a freshly prepared solution of sodium ascorbate (5-10 equivalents relative to the azide) to the reaction mixture to reduce Cu(II) to the active Cu(I) state and initiate the reaction.[12]
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours.
-
The progress of the reaction can be monitored by TLC, LC-MS, or HPLC.
-
-
Purification:
-
Upon completion, the product can be purified using methods such as column chromatography, preparative HPLC, or precipitation to remove the copper catalyst and any unreacted starting materials.
-
Visualizations of Workflows and Pathways
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for bioconjugation using this compound.
Caption: Principle of bioconjugation via this compound.
References
- 1. d-nb.info [d-nb.info]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Functionality of a Dendrimer-based Modular Drug Delivery Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic chemistry - CuAAC "Click" reaction giving inconsistent results - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. Synthesis of azide-functionalized PAMAM dendrons at the focal point and their application for synthesis of PAMAM-like dendrimers | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to 3-Azidopropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physicochemical properties and applications of 3-Azidopropylamine, a versatile bifunctional linker molecule crucial in bioorthogonal chemistry, drug development, and materials science. Its structure, featuring a terminal azide (B81097) and a primary amine, allows for sequential or orthogonal conjugation to various molecules.
Physicochemical Properties
This compound is a colorless to slightly yellow liquid at room temperature.[1] It is soluble in a range of solvents including water, DMSO, DMF, DCM, THF, and chloroform.[2][3]
Molecular Weight and Composition
The molecular formula for this compound is C₃H₈N₄.[1][2][4] Its molecular weight is approximately 100.12 g/mol .[1][2][3][4][5][6] The precise molecular weight is derived from the atomic weights of its constituent elements, as detailed in the table below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 3 | 12.011 | 36.033 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Total | 100.125 |
Note: Atomic weights are based on IUPAC standard values. The commonly cited molecular weight is 100.12 g/mol .[1][3][4][6]
Experimental Protocols and Applications
This compound is a key reagent in bioconjugation, particularly in "click chemistry" reactions.[1] The azide group can specifically react with terminal alkynes in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with strained cyclooctynes in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The primary amine allows for straightforward coupling to carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl-containing molecules to form stable amide bonds.[3]
General Experimental Workflow: Amide Coupling and Click Chemistry
Below is a generalized workflow for labeling a protein of interest (POI) containing an accessible carboxylic acid with a reporter molecule functionalized with an alkyne.
Methodology:
-
Activation: The protein of interest (POI) with an exposed carboxyl group (e.g., on aspartic or glutamic acid residues) is activated using a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of NHS (N-hydroxysuccinimide) to form a more stable NHS ester. This reaction is typically carried out in a buffered solution (e.g., MES buffer) at a pH of 4.5-6.0.
-
Ligation: this compound is added to the activated POI. The primary amine of the linker reacts with the NHS ester, displacing the NHS group to form a stable amide bond. This step introduces a terminal azide onto the protein. The reaction is usually performed at room temperature.
-
Purification: The resulting azide-labeled protein is purified from excess reagents and byproducts, often through dialysis or size-exclusion chromatography.
-
Click Reaction: The purified azide-labeled protein is then reacted with a reporter molecule (e.g., a fluorescent dye, biotin) that has been functionalized with a terminal alkyne. This CuAAC reaction is catalyzed by a source of Copper(I), often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate.
Application in Drug Development: Targeting and Delivery
The bioorthogonal nature of the azide group makes this compound a valuable tool in drug development. It can be used to link targeting ligands to drug payloads or to create antibody-drug conjugates (ADCs). The diagram below illustrates the logical relationship in constructing a targeted drug delivery system.
In this conceptual model, the amine group of a this compound-containing linker is first conjugated to a targeting ligand (e.g., an antibody) via an amide bond. Subsequently, the azide group is used to "click" onto an alkyne-modified drug payload. This modular approach allows for the flexible combination of different targeting moieties and therapeutic agents to develop novel, highly specific drug delivery systems.
References
3-Azidopropylamine: A Technical Guide for Researchers
Introduction
3-Azidopropylamine is a versatile bifunctional linker molecule of significant interest to researchers in chemical biology, drug development, and materials science.[1] Its structure incorporates a primary amine and a terminal azide (B81097) group, allowing for orthogonal reactions. This dual functionality enables the sequential or simultaneous conjugation of different molecules, making it an invaluable tool for creating complex molecular architectures.[2] The primary amine provides a nucleophilic handle for reactions such as amidation, while the azide group is a key component in highly efficient and specific "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.
Core Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for experimental design, safety considerations, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 3-azidopropan-1-amine | [4] |
| Synonyms | 3-Aminopropyl azide, 1-Amino-3-azidopropane | [5] |
| CAS Number | 88192-19-2 | [1][3] |
| Molecular Formula | C₃H₈N₄ | [1][4] |
| Molecular Weight | 100.12 g/mol | [1][4] |
| Appearance | Colorless to slightly yellow liquid/oil | [1][3][6] |
| Boiling Point | 50 °C at 15 mmHg | [5] |
| Density | 1.020 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.471 | |
| Flash Point | 60 °C (140 °F) | [5] |
| Purity | Typically ≥95% (determined by NMR, GC, or HPLC) | [1][2][3][6] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and Chloroform.[3][5] | [3][5][7] |
| Storage Conditions | Store at -20°C or -10°C, desiccated.[1][2][3] Shipped at ambient temperature.[2][3] Keep container tightly closed in a dry, well-ventilated place away from heat and ignition sources.[8][9] | [1][2][3][8][9] |
| IR Spectroscopy | Characteristic azide (N₃) stretching vibration at approximately 2088.5 cm⁻¹.[10] | [10] |
Chemical Reactivity and Applications
This compound's utility stems from its two reactive functional groups, which can be addressed with high selectivity.
Reactions of the Primary Amine
The primary amine group (-NH₂) is a potent nucleophile and readily participates in reactions to form stable covalent bonds. Its primary application is in the acylation to form amides. This is commonly used to conjugate this compound to molecules containing:
-
Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), the amine group forms a stable amide bond with a carboxyl group.[3]
-
Activated Esters: It reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to yield amides.[2] This is a very common strategy in bioconjugation for labeling proteins and other biomolecules.
Reactions of the Azide Group
The azide group (-N₃) is relatively stable and unreactive towards many common reagents, which allows for the prior modification of the amine group. However, it undergoes highly specific and efficient reactions, most notably:
-
Click Chemistry: this compound is a key building block for click chemistry.[1]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): It reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,2,3-triazole linkage.[2]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): It can also react with strained cyclooctynes (e.g., DBCO, BCN) without the need for a copper catalyst, which is advantageous for applications in living systems where copper can be toxic.[3][6]
-
-
Staudinger Ligation: The azide can react with phosphine-labeled molecules in a process known as the Staudinger ligation to form an amide bond.[3][6]
This orthogonal reactivity makes this compound an ideal heterobifunctional crosslinker.[11] For instance, a researcher can first attach it to a protein via its amine group and then use the azide group to "click" the protein onto a surface or another molecule containing an alkyne.
Visualized Workflows and Reaction Schemes
The following diagrams illustrate the key reactive principles and experimental workflows involving this compound.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the nucleophilic substitution of a 3-halopropylamine derivative with sodium azide.[12]
-
Reactants: 3-Chloropropylamine (B7771022) hydrochloride, Sodium Azide (NaN₃).
-
Solvent: Typically a polar aprotic solvent like Dimethylformamide (DMF) or water.
-
Procedure Outline:
-
Dissolve 3-chloropropylamine hydrochloride in the chosen solvent.
-
Add an excess of sodium azide (NaN₃).
-
Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Perform an aqueous work-up to remove inorganic salts. The product is often extracted into an organic solvent after basification of the aqueous layer.
-
The crude product is then purified, typically by distillation under reduced pressure or column chromatography.
-
-
Safety Note: Sodium azide is highly toxic. Organic azides, especially low molecular weight ones, can be explosive and should be handled with extreme care, avoiding heat, shock, and friction.[12]
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for conjugating a molecule containing a terminal alkyne with this compound.
-
Materials:
-
Alkyne-containing substrate
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., t-BuOH/H₂O, DMSO, DMF)
-
-
Procedure:
-
Dissolve the alkyne-containing substrate (1 equivalent) and this compound (1.1 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).
-
In another vial, prepare a fresh aqueous solution of CuSO₄ (e.g., 0.1 M).
-
To the stirring reaction mixture, add the sodium ascorbate solution (0.2-0.5 equivalents) followed by the CuSO₄ solution (0.05-0.1 equivalents). A color change is often observed.
-
Allow the reaction to stir at room temperature for 1 to 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction, precipitation, or chromatography.
-
General Protocol for Derivatization of a Carboxyl Group
This protocol outlines the coupling of this compound to a carboxylic acid using EDC.
-
Materials:
-
Carboxylic acid-containing substrate
-
This compound
-
EDC hydrochloride
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (optional, to improve efficiency and reduce side reactions)
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, triethylamine) if starting with a salt.
-
-
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Add EDC hydrochloride (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add this compound (1.2 equivalents) to the reaction mixture. If the starting material is a hydrochloride salt, add a base like DIPEA (2-3 equivalents).
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, dilute the reaction with an appropriate organic solvent and perform an aqueous work-up to remove the coupling reagents and excess amine.
-
Purify the resulting azide-functionalized amide by column chromatography.
-
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards:
-
Flammable: It is a flammable liquid and vapor.[4] Keep away from heat, sparks, open flames, and other ignition sources.[8]
-
Toxic: Toxic if swallowed.[4]
-
Irritant: Causes skin and serious eye irritation.[7]
-
Explosion Risk: While generally stable under recommended storage conditions, low molecular weight organic azides have the potential to be explosive.[9] Avoid heating, friction, or shock. Vapors may form explosive mixtures with air upon intense warming.[9]
-
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[8] Handle in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place at the recommended temperature (-10°C to -20°C).[1][8]
-
Spills: In case of a spill, remove all ignition sources. Absorb with an inert material and dispose of as hazardous waste.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[8][9]
Conclusion
This compound is a powerful and versatile chemical tool for researchers. Its bifunctional nature, enabling both standard amine chemistry and highly efficient click reactions, provides a robust platform for the synthesis of complex conjugates, functionalized materials, and novel therapeutic agents. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in advancing scientific research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. 3-Azidopropan-1-amine | C3H8N4 | CID 150110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Azido-1-propanamine | 88192-19-2 [chemicalbook.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. 3-Azido-1-propylamine 100 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound 88192-19-2 | TCI EUROPE N.V. [tcichemicals.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Azidopropylamine from 3-Chloropropylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 3-azidopropylamine from 3-chloropropylamine (B7771022) hydrochloride. It is intended to serve as a technical resource, offering detailed experimental protocols, quantitative data, and safety considerations to guide researchers in the successful and safe execution of this important chemical transformation. This compound is a valuable bifunctional molecule widely employed in bioconjugation, medicinal chemistry, and materials science, particularly as a linker in "click chemistry" applications.[1][2]
Reaction Overview and Mechanism
The synthesis of this compound from 3-chloropropylamine hydrochloride is a nucleophilic substitution reaction. The azide (B81097) anion (N₃⁻), typically from sodium azide, displaces the chloride ion from the propyl chain. The reaction is generally carried out in a polar protic solvent, such as water, to facilitate the dissolution of the starting materials. The amine group of the starting material is protonated in its hydrochloride salt form, which prevents it from interfering with the reaction. A subsequent workup with a base is necessary to deprotonate the amine and yield the free this compound.
Reaction Scheme:
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are presented below, based on established laboratory procedures.
Protocol 1: Synthesis in Aqueous Medium
This protocol is a straightforward and commonly used method for the synthesis of this compound.
Materials:
-
3-Chloropropylamine hydrochloride
-
Sodium azide (NaN₃)
-
Potassium hydroxide (B78521) (KOH), solid
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloropropylamine hydrochloride (1.53 g, 11.5 mmol) in 15 mL of deionized water.
-
To this solution, add sodium azide (2.25 g, 34.6 mmol).
-
Heat the reaction mixture to 80°C and stir for 15 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Carefully add solid potassium hydroxide to the solution until it becomes strongly alkaline (pH > 12). This step should be performed in an ice bath to manage the exothermic reaction.
-
Transfer the alkaline solution to a separatory funnel and extract the product with anhydrous diethyl ether (3 x 25 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Alternative Work-up Procedure
This protocol provides an alternative work-up that may be suitable depending on the available laboratory equipment and desired purity.
Materials:
-
3-Chloropropylamine hydrochloride
-
Sodium azide (NaN₃)
-
A suitable tertiary amine base (e.g., triethylamine)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Neutralize the reaction mixture with a suitable tertiary amine base.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the product.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and purification techniques employed.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Chloropropylamine hydrochloride | 1.53 g (11.5 mmol) | |
| Sodium Azide | 2.25 g (34.6 mmol) | |
| Solvent | ||
| Water | 15 mL | |
| Reaction Conditions | ||
| Temperature | 80 °C | |
| Time | 15 hours | |
| Product Information | ||
| Molecular Formula | C₃H₈N₄ | [3] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | Colorless to slightly yellow oil | [3] |
| Boiling Point | 50 °C at 15 mmHg | |
| Purity (typical) | >95% (HPLC) | [3] |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound typically shows three distinct signals corresponding to the three methylene (B1212753) groups in the propyl chain.[4][5]
-
¹³C NMR: The ¹³C NMR spectrum will show three signals for the three carbon atoms of the propyl chain.
-
IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the azide (N₃) stretching vibration is expected in the region of 2100-2250 cm⁻¹. A reported value for this peak is 2088.5 cm⁻¹.[6][7]
Safety Considerations
It is crucial to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids to form the highly toxic and explosive hydrazoic acid (HN₃).
-
This compound: Organic azides are potentially explosive, especially low molecular weight azides.[8] Avoid heating the compound to high temperatures, and do not subject it to shock or friction. It is recommended to use and store it in a diluted form when possible.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Workflow and Logic
The following diagrams illustrate the overall workflow for the synthesis and purification of this compound.
Figure 1: Workflow for the synthesis of this compound.
This diagram outlines the key stages of the synthesis, from the initial reaction to the final purification of the product. Each color-coded section represents a distinct phase of the experimental process.
Conclusion
The synthesis of this compound from 3-chloropropylamine hydrochloride is a well-established and reliable method for producing this versatile chemical building block. By following the detailed protocols and adhering to the necessary safety precautions outlined in this guide, researchers can confidently and safely synthesize this compound for their research and development needs. The bifunctional nature of this compound, possessing both a reactive amine and an azide group, will continue to make it a valuable tool in the fields of drug discovery, bioconjugation, and materials science.[2][9]
References
- 1. rsc.org [rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lumiprobe.com [lumiprobe.com]
A Technical Guide to the Solubility of 3-Azidopropylamine for Researchers and Drug Development Professionals
Introduction
3-Azidopropylamine is a bifunctional linker molecule of significant interest in chemical biology, drug discovery, and materials science. Its utility stems from the presence of two reactive functional groups: a primary amine and a terminal azide (B81097). This dual functionality allows for sequential or orthogonal conjugation to various molecules, making it a valuable tool for creating complex bioconjugates, functionalized materials, and novel therapeutic agents. A thorough understanding of its solubility in aqueous and organic media is critical for its effective use in these applications, ensuring homogenous reaction conditions and facilitating purification processes. This guide provides a comprehensive overview of the known solubility characteristics of this compound, details a general protocol for quantitative solubility determination, and illustrates a common experimental workflow.
Solubility Profile of this compound
Currently, quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, multiple chemical suppliers and databases provide qualitative assessments of its solubility. These sources consistently indicate that this compound is soluble in and miscible with water and a range of common organic solvents. This high degree of solubility is attributed to its small molecular size and the presence of the polar amine and azide groups, which can engage in hydrogen bonding and dipole-dipole interactions with protic and polar aprotic solvents.
A summary of the qualitative solubility is presented in the table below. It is important to note that "soluble" and "miscible" are qualitative terms; for applications requiring precise concentrations, experimental determination of solubility is recommended.
Table 1: Qualitative Solubility of this compound
| Solvent Name | Solvent Type | Reported Solubility |
| Water (H₂O) | Protic | Soluble / Miscible[1][2][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Miscible[1][2][3][4][5] |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble / Miscible[1][2][3][4][5] |
| Dichloromethane (DCM) | Halogenated | Soluble / Miscible[1][2][3][4][5] |
| Chloroform (CHCl₃) | Halogenated | Soluble / Miscible[1][2][3][4][5] |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble / Miscible[1][2][3][4][5] |
Experimental Protocol for Quantitative Solubility Determination
For researchers requiring precise solubility values, the following is a detailed, generalized experimental protocol based on the widely accepted "shake-flask" method. This method is considered the gold standard for determining equilibrium solubility.
Objective: To determine the quantitative solubility of this compound in a specific solvent (e.g., water, phosphate-buffered saline) at a defined temperature.
Materials:
-
This compound
-
Selected solvent of high purity
-
Thermostatically controlled shaker or incubator
-
Microcentrifuge
-
Syringe filters (e.g., 0.22 µm, chemically inert)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
-
Analytical balance
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
-
Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For further clarification, the supernatant can be filtered through a chemically inert syringe filter.
-
-
Quantification of Solute Concentration:
-
Accurately dilute a known volume of the clear, saturated filtrate with the solvent.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, most commonly HPLC.
-
An appropriate HPLC column and mobile phase must be selected to achieve good separation and peak shape.
-
A calibration curve must be generated using standard solutions of this compound of known concentrations.
-
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
-
Data Reporting:
-
The solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.
-
Application Workflow: Bioconjugation Using this compound
This compound is frequently used as a crosslinker in bioconjugation, for example, to label a protein with a reporter molecule. The amine group can react with an activated carboxyl group on a molecule of interest, introducing a terminal azide. This azide can then be used in a highly specific "click chemistry" reaction with an alkyne-containing molecule. The following diagram illustrates this common experimental workflow.
Caption: Workflow for bioconjugation using this compound.
References
Navigating the Energetic Landscape: A Technical Guide to the Stability and Storage of 3-Azidopropylamine
For Immediate Release
This technical guide provides a comprehensive overview of the stability and storage conditions for 3-azidopropylamine, a critical bifunctional linker used extensively in bioconjugation, drug development, and materials science. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data to ensure the safe and effective handling of this versatile yet energetic compound.
Core Stability Profile
This compound (C₃H₈N₄) is a small aliphatic azide (B81097), a class of compounds known for their high energy content. Its stability is a critical consideration for safe handling and experimental reproducibility. The primary factors influencing its stability are temperature, light, and the presence of incompatible materials. While generally more stable than aryl or carbonyl azides, its low carbon-to-nitrogen ratio necessitates careful handling.[1] A chemically stable solid hydrochloride salt of this compound is also commercially available and may be a safer alternative for certain applications.[2][3][4][5]
General Stability of Aliphatic Azides
The stability of organic azides is often assessed by empirical rules such as the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for each energetic group (like an azide) to be considered relatively safe.[6] With only three carbon atoms, this compound does not meet this criterion and should be treated as potentially explosive, especially in its pure form and at elevated temperatures.
Thermal Stability
Stability in Solution
Storing this compound in solution can significantly mitigate the risks associated with its handling. It is soluble in a variety of common laboratory solvents, including water, DMSO, DMF, DCM, THF, and chloroform.[3][8] For safety, it is recommended to work with solutions at concentrations not exceeding 1 M.[6]
Recommended Storage and Handling
Proper storage and handling procedures are paramount to ensure the stability of this compound and the safety of laboratory personnel.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound based on information from various suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C is the most commonly recommended storage temperature.[4][8] Some sources suggest storage at or below -18°C.[6] | Low temperatures minimize the rate of potential decomposition reactions. |
| Light | Store in the dark.[4] | To prevent photochemical degradation. |
| Atmosphere | Store under a dry, inert atmosphere. | To prevent reactions with atmospheric moisture and oxygen. |
| Container | Tightly sealed, preferably in plastic or amber glass containers.[6] | To prevent leakage and exposure to light. |
| Form | As a dilute solution (≤ 1 M) or as the more stable hydrochloride salt.[5][6] | To reduce the risk of explosion. |
Transportation at room temperature for up to three weeks is generally considered acceptable.[4]
Handling Precautions
Due to its potential instability and toxicity, the following handling precautions should be strictly observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[7]
-
Static Discharge: Take precautionary measures against static discharge.[7]
-
Tools: Use non-sparking tools for handling.
-
Concentration: Avoid concentrating solutions of this compound. If concentration is necessary, it should be done with extreme caution and at low temperatures.
-
Scale: Use the smallest possible quantities for experiments.
Incompatible Materials and Decomposition Hazards
The reactivity of the azide functional group necessitates careful consideration of incompatible materials.
Incompatible Materials
| Incompatible Material | Hazard |
| Acids | Can form highly toxic and explosive hydrazoic acid (HN₃).[6] |
| Heavy Metals and their Salts | Can form highly shock-sensitive and explosive heavy metal azides.[9] |
| Halogenated Solvents (e.g., CH₂Cl₂, CHCl₃) | Can form potentially explosive diazidomethane and triazidomethane, respectively.[9] |
| Strong Oxidizing Agents | Can lead to vigorous, exothermic reactions. |
| Reducing Agents | Can react with the azide group, potentially leading to the release of nitrogen gas. |
Hazardous Decomposition Products
Upon decomposition, this compound is expected to release nitrogen gas. In the event of a fire, hazardous combustion products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).
Experimental Protocols
While specific, validated stability studies for this compound are not widely published, the following protocols provide a framework for assessing its stability in a research setting. These are generalized procedures and should be adapted and validated for specific experimental needs.
Protocol for Long-Term Stability Assessment in Solution
This protocol is adapted from general guidelines for stability testing of chemical substances.
Objective: To determine the degradation of this compound in a specific solvent at different storage temperatures over time.
Materials:
-
High-purity this compound
-
HPLC-grade solvent (e.g., water, acetonitrile (B52724), or a relevant buffer)
-
Amber HPLC vials with septa
-
Temperature-controlled storage chambers (e.g., refrigerators, freezers, incubators)
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquoting: Aliquot the solution into multiple amber HPLC vials, ensuring each vial is filled to minimize headspace.
-
Storage: Place sets of vials in different temperature-controlled chambers (e.g., -20°C, 4°C, and 25°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each storage condition.
-
Analysis: Analyze the samples immediately by a validated HPLC method to determine the concentration of this compound remaining.
-
Data Analysis: Plot the concentration of this compound as a function of time for each temperature. Calculate the degradation rate constant and shelf-life under each condition.
Protocol for HPLC Analysis of this compound
Objective: To quantify the concentration of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and detector.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: As this compound lacks a strong chromophore, detection can be challenging. Derivatization with a UV-active label (e.g., dansyl chloride) prior to analysis or the use of a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended. Alternatively, LC-MS can be used for quantification.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Sample Preparation: Dilute the test samples to fall within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus concentration for the standards. Determine the concentration of this compound in the test samples from the calibration curve.
Visualizing Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key decision-making processes and workflows for handling this compound.
Caption: Decision pathway for the safe handling of this compound.
Caption: Workflow for assessing the long-term stability of this compound.
This guide is intended to provide a summary of the available information on the stability and storage of this compound. It is not exhaustive, and researchers should always consult the relevant Safety Data Sheet (SDS) and perform a thorough risk assessment before working with this compound.
References
- 1. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 2. benchchem.com [benchchem.com]
- 3. 3-Azido-1-propanamine | 88192-19-2 [chemicalbook.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
3-Azidopropylamine: A Technical Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety, handling, and toxicological profile of 3-Azidopropylamine (CAS No. 88192-19-2). The information is compiled from publicly available Safety Data Sheets (SDS) and regulatory guidelines to ensure safe laboratory practices. All quantitative data is presented in structured tables, and relevant experimental methodologies are detailed.
Chemical Identification and Physical Properties
This compound is a bifunctional molecule containing both a primary amine and an azide (B81097) group, making it a valuable building block in bioconjugation and click chemistry.[1] Its physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈N₄ | [2] |
| Molecular Weight | 100.12 g/mol | [2] |
| CAS Number | 88192-19-2 | [2] |
| Appearance | Colorless to pale yellow liquid/oil | [3][4] |
| Boiling Point | 50 °C @ 15 mmHg | [4][5] |
| Density | 1.020 g/mL at 25 °C | [4][6] |
| Refractive Index | n20/D 1.471 | [4][6] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and Chloroform | [3][4] |
| Storage Temperature | -20°C | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are its flammability and acute oral toxicity.[7]
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour[7][8] |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed[7] |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[5] |
| Specific target organ toxicity, single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation[5] |
GHS Pictograms:
Toxicological Data
While a specific median lethal dose (LD50) is not consistently published in public SDSs, the GHS classification "Acute Toxicity, Oral, Category 3" indicates that the oral LD50 for rats falls within a specific range.
| Endpoint | Route | Species | Value | Classification |
| LD50 | Oral | Rat | 50 < LD50 ≤ 300 mg/kg bw | Category 3[7] |
| Skin Irritation | Dermal | Rabbit | - | Category 2 (Irritant)[5] |
| Eye Irritation | Ocular | Rabbit | - | Category 2A (Serious Irritant)[5] |
Experimental Protocols for Hazard Determination
The hazard classifications for this compound are determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for the relevant toxicological endpoints are described below.
Acute Oral Toxicity (OECD Guideline 423)
The "Acute Toxic Class Method" is used to assess the oral toxicity of a substance.[4] This method is a stepwise procedure that uses a minimum number of animals to classify a substance based on its lethality.
Methodology:
-
Animal Selection: Healthy, young adult animals of a single sex (typically female rats) are used.[4]
-
Dosing: A group of three animals is administered the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[4]
-
Observation: The animals are observed for mortality and clinical signs of toxicity shortly after dosing and periodically for at least 14 days.[2]
-
Stepwise Procedure: The outcome of the first step determines the subsequent action.
-
If mortality occurs, the test is repeated with a lower dose.
-
If no mortality occurs, the test is repeated with a higher dose.
-
-
Classification: The substance is classified based on the dose levels at which mortality is observed, allowing for placement into one of the GHS categories.[4]
Acute Dermal Irritation (OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[5][6]
Methodology:
-
Animal Selection: The albino rabbit is the recommended species. A small area of the animal's back is clipped free of fur.[6][9]
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to the prepared skin under a gauze patch.[3]
-
Exposure: The patch is held in place for a 4-hour exposure period.[9]
-
Observation and Scoring: After removal of the patch, the skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours). The reactions are scored on a scale from 0 (no effect) to 4 (severe).[9]
-
Classification: The substance is classified as an irritant if the mean scores for either erythema or edema exceed a certain threshold across the test animals.[6]
Acute Eye Irritation (OECD Guideline 405)
This test assesses the potential for a substance to produce damage to the eye upon a single application.[7][10]
Methodology:
-
Animal Selection: A single, healthy albino rabbit is typically used for the initial test.[10]
-
Application: A single dose (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.[10]
-
Observation and Scoring: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored.[10]
-
Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the first animal, the response may be confirmed in up to two additional animals.[10]
-
Classification: The substance is classified based on the severity and reversibility of the observed eye damage.[1]
Safe Handling and Emergency Procedures
Adherence to strict safety protocols is mandatory when handling this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5]
-
Skin Protection: Wear chemically impermeable gloves (e.g., nitrile rubber) and protective clothing.[5]
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.
First Aid and Emergency Workflow: The following diagram outlines the immediate steps to be taken in case of exposure.
Caption: First-aid response workflow for this compound exposure.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store locked up.[5]
-
Recommended storage temperature is -20°C.[6]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, regional, and national laws and regulations.[5]
-
Do not let the chemical enter drains.[5]
This guide is intended to provide essential safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
- 1. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. testinglab.com [testinglab.com]
- 10. nucro-technics.com [nucro-technics.com]
In-Depth Technical Guide on the Handling and Safety of 3-Azidopropylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential handling and safety precautions for 3-Azidopropylamine, a versatile bifunctional linker used in bioconjugation, drug development, and materials science. Due to its azide (B81097) functional group, this compound presents significant potential hazards if not handled correctly. This document outlines its chemical and physical properties, stability considerations, and detailed protocols for safe use, storage, and disposal.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid that is soluble in water and various organic solvents.[1][2] Its bifunctional nature, possessing both a reactive primary amine and an azide group, makes it a valuable reagent for introducing azide functionalities into molecules for subsequent "click chemistry" reactions or other bioconjugation techniques.[3][4]
| Property | Value | Source(s) |
| CAS Number | 88192-19-2 | [1][2] |
| Molecular Formula | C₃H₈N₄ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 50 °C @ 15 mmHg | |
| Density | 1.020 g/mL at 25 °C | |
| Flash Point | 60 °C (140 °F) | [5] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and Chloroform (B151607) | [1] |
| Storage Temperature | -20°C, desiccated and in the dark | [1][3] |
Hazard Identification and Stability
This compound is classified as a flammable liquid and is toxic if swallowed.[5] The primary hazard associated with this and other small organic azides is their potential for explosive decomposition when subjected to heat, shock, friction, or static discharge.[6]
Stability Assessment
The stability of organic azides is a critical consideration. Two general rules of thumb are often applied:
-
Carbon-to-Nitrogen (C/N) Ratio: For an organic azide to be considered for isolation and storage, the ratio of carbon atoms to nitrogen atoms should ideally be 3 or greater.[6] this compound has a C/N ratio of 3/4, which is less than one. This low ratio indicates a high nitrogen content, suggesting that the pure substance is highly energetic and potentially unstable. According to safety guidelines, organic azides with a C/N ratio of less than 1 should not be isolated.[6]
-
Rule of Six: This rule suggests that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group (e.g., azide) to provide sufficient dilution to render the compound relatively safe. This compound, with only three carbon atoms, does not meet this criterion.
Given these stability concerns, it is recommended that this compound be synthesized and used immediately.[7] If storage is necessary, it should be kept as a dilute solution (no more than 1M) at low temperatures (-20°C) and in the dark.[3][6] Alternatively, it can be stored in a more stable form, such as its hydrochloride salt or as a Boc-protected amine.[7]
Incompatible Materials
To prevent the formation of highly sensitive and explosive compounds, this compound should not come into contact with:
-
Heavy Metals: Copper, lead, silver, mercury, and their salts can form highly shock-sensitive metal azides.[6]
-
Strong Acids: Acids can react with the azide to form hydrazoic acid, which is highly toxic and explosive.[6]
-
Halogenated Solvents: Solvents like dichloromethane (B109758) (DCM) and chloroform can react with azides to form explosively unstable di- and tri-azidomethane.[6]
-
Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.
Personal Protective Equipment (PPE) and Engineering Controls
A thorough risk assessment should be conducted before handling this compound. The following engineering controls and PPE are mandatory:
-
Engineering Controls:
-
All work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.
-
A blast shield should be used, especially when working with neat material or on a larger scale.
-
Use non-sparking tools and equipment.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Always inspect gloves before use and wash hands thoroughly after handling.
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Experimental Protocols
General Handling Procedures
-
Avoid Heat, Friction, and Shock: Do not heat this compound unless it is in a dilute solution and behind a blast shield. Avoid grinding the material or using ground-glass joints, which can create friction.[6]
-
Use Non-Metal Utensils: Use plastic or Teflon spatulas and avoid metal needles for transfers where possible to prevent the formation of metal azides.
-
Work on a Small Scale: Whenever possible, experiments should be conducted on the smallest scale necessary.
-
Labeling: All containers with this compound must be clearly labeled with its name and associated hazards.
Example Protocol: Use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: In a well-ventilated fume hood, prepare a stock solution of this compound in a compatible, non-halogenated solvent (e.g., DMSO, DMF, or water).
-
Reaction Setup: To a solution of the alkyne-containing substrate in the reaction solvent, add the this compound stock solution.
-
Catalyst Addition: Prepare a solution of a copper(I) source (e.g., CuI, CuSO₄ with a reducing agent like sodium ascorbate) and a ligand (e.g., TBTA) in the reaction solvent. Add the catalyst solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up and Purification: Once the reaction is complete, quench any remaining azide (see Section 4.3). Proceed with the appropriate aqueous work-up and purification steps (e.g., extraction, chromatography). Avoid concentrating the reaction mixture to dryness if there is a possibility of unreacted azide remaining.
Quenching and Disposal of this compound Waste
All waste containing this compound must be treated to destroy the azide functionality before disposal.
Method 1: Staudinger Reduction (Mild Quenching)
This method converts the azide to a stable phosphine (B1218219) imine, which can then be hydrolyzed to an amine. It is a milder alternative to other quenching methods.
-
Cool the reaction mixture or waste solution containing this compound to 0 °C in an ice bath.
-
Slowly add a solution of triphenylphosphine (B44618) or trimethyl phosphite (1.1 to 1.5 equivalents relative to the azide) in a suitable solvent (e.g., THF, diethyl ether). A gentle evolution of nitrogen gas should be observed.
-
Stir the mixture at 0 °C until gas evolution ceases, and then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
The resulting solution , now containing the corresponding amine, can be disposed of as a standard organic waste stream, following institutional guidelines.
Method 2: Nitrous Acid Quenching (for Aqueous Waste Streams)
This method is effective for quenching inorganic azides and can be adapted for aqueous waste streams containing this compound. Caution: This reaction generates toxic nitrogen oxides and should be performed in a well-ventilated fume hood. This method is not recommended for waste streams containing organic solvents like DMF, as it can produce carcinogenic nitrosamines.[8]
-
Dilute the aqueous waste stream with water to ensure the concentration of this compound is below 5%.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 20% aqueous solution of sodium nitrite (B80452). Use approximately 1.5 g of sodium nitrite for every gram of this compound.
-
While stirring vigorously, slowly add 2M sulfuric acid dropwise until the solution is acidic (test with pH paper). Gas evolution (N₂ and NO) will occur.
-
Continue stirring until gas evolution ceases.
-
Test for excess nitrite using starch-iodide paper (a blue color indicates the presence of excess nitrite and complete azide destruction).
-
Neutralize the solution with sodium bicarbonate before disposing of it as aqueous waste according to institutional guidelines.
Visualizations
The following diagrams illustrate key logical workflows for the safe handling of this compound.
Caption: Risk assessment workflow for handling this compound.
Caption: Hierarchy of controls applied to working with this compound.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Azido-1-propanamine = 95 88192-19-2 [sigmaaldrich.com]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
3-Azidopropylamine: An In-Depth Technical Guide to a Versatile Bifunctional Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropylamine is a short, water-soluble, bifunctional crosslinker that has emerged as a valuable tool in bioconjugation and chemical biology.[1][2] Its structure incorporates two key functional groups: a primary amine (-NH₂) and an azide (B81097) (-N₃).[1] This dual reactivity allows for the sequential and orthogonal ligation of different molecules, making it an ideal reagent for creating well-defined bioconjugates.[1] The primary amine provides a reactive handle for coupling to carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other carbonyl-containing molecules to form stable amide bonds.[1][3] The azide group enables highly specific and efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form a stable triazole linkage with alkyne-containing molecules.[1][4] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a workflow for its application in studying protein-protein interactions.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use and storage.
| Property | Value | Reference(s) |
| CAS Number | 88192-19-2 | [5] |
| Molecular Formula | C₃H₈N₄ | [5] |
| Molecular Weight | 100.12 g/mol | [2][5] |
| Appearance | Colorless to slightly yellow liquid/oil | [5] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and chloroform. | [1] |
| Storage Conditions | Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. | [1] |
| Purity | ≥ 95% (NMR) | [5] |
Safety Precautions: this compound is a flammable liquid and is toxic if swallowed.[4][6] It is important to handle this reagent in a well-ventilated area, away from heat and open flames.[4] Appropriate personal protective equipment, including gloves and eye protection, should be worn.[4] As with all azides, there is a potential risk of explosion, especially with heating or shock, so it should be handled with care.[7][8]
Core Reactions and Mechanisms
This compound's utility as a crosslinker stems from the distinct reactivity of its two functional groups, which can be addressed in a stepwise manner.
Amine-Reactive Crosslinking: Formation of Stable Amide Bonds
The primary amine of this compound readily reacts with activated carboxyl groups, most commonly N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond.[3] This reaction is typically carried out in aqueous buffers at a pH range of 7-9.[9] While the reaction is more efficient at a slightly alkaline pH due to the deprotonation of the amine, the hydrolysis of the NHS ester also increases at higher pH.[9] Therefore, a pH of 8.3-8.5 is often optimal.[9]
Azide-Reactive Crosslinking: "Click Chemistry"
The azide group of this compound is a key component for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4] The most prevalent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide reacts with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][4] This reaction is highly specific and can be performed in aqueous conditions, making it suitable for biological samples.[9]
Data Presentation: Quantitative Parameters of this compound Crosslinking
While specific reaction yields are highly dependent on the substrates and reaction conditions, the following table provides an overview of key quantitative parameters associated with the linkages formed by this compound.
| Parameter | Linkage Type | Typical Values/Properties | Notes | Reference(s) |
| Reaction Yield | Amide Bond (from NHS ester) | Generally high, often quantitative with optimized conditions. | Yield is influenced by pH, concentration of reactants, and stability of the NHS ester. | [9] |
| Triazole (from CuAAC) | Typically very high, often >95%. | The reaction is highly efficient and generally free of byproducts. | [10] | |
| Bond Stability | Amide Bond | Highly stable under physiological conditions. | Resistant to hydrolysis and enzymatic cleavage. | [9] |
| Triazole | Exceptionally stable. | Resistant to hydrolysis, oxidation, and reduction. Considered a bioisostere for the amide bond. | [10] | |
| Spacer Arm Length | Propyl Linker | The propyl chain provides a short, flexible spacer. | The exact length depends on the bond angles and conformation. The influence of spacer length on the properties of the final conjugate should be considered. | [1][11][12] |
Experimental Protocols
The following are detailed protocols for the two key crosslinking reactions involving this compound.
Protocol 1: Amine-Reactive Crosslinking with an NHS Ester
This protocol describes the conjugation of this compound to a protein containing accessible primary amines via an NHS ester-functionalized molecule.
Materials:
-
Protein solution (in a non-amine-containing buffer, e.g., PBS)
-
NHS ester-functionalized molecule
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagents by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Introduce this compound: a. To the purified protein-NHS ester conjugate, add a 50- to 100-fold molar excess of this compound. b. Incubate the reaction for 2-4 hours at room temperature.
-
Final Purification: Purify the final azide-functionalized protein conjugate using a desalting column or dialysis to remove excess this compound.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "click" reaction between an azide-functionalized protein (prepared as in Protocol 1) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized protein (in a copper-chelator-free buffer like PBS or Tris buffer)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 1 M in water)
-
Purification supplies (e.g., desalting column, HPLC)
Procedure:
-
Prepare Reactants: a. In a microcentrifuge tube, combine the azide-functionalized protein and the alkyne-containing molecule in the desired molar ratio (typically a slight excess of the alkyne-containing molecule).
-
Prepare Catalyst Premix: a. In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. A typical ratio is 1:5 (CuSO₄:THPTA). b. Allow the mixture to stand for a few minutes to form the copper-ligand complex.
-
Initiate the Click Reaction: a. Add the copper-ligand premix to the protein/alkyne mixture. The final concentration of copper is typically in the range of 50-250 µM. b. Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC to remove the copper catalyst, excess reagents, and any byproducts.
Mandatory Visualization: Workflow for Identifying Protein-Protein Interactions
This compound can be employed in a chemical crosslinking workflow coupled with mass spectrometry to identify protein-protein interactions. The following diagrams illustrate the conceptual workflow for such an experiment, for instance, to identify the interaction partners of a bait protein "X".
Caption: Experimental workflow for identifying protein interaction partners using this compound.
The following diagram illustrates the chemical transformations occurring during the crosslinking process.
References
- 1. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Direct Kinase Substrates via Kinase Assay-Linked Phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.10xgenomics.com [cdn.10xgenomics.com]
- 4. 10xgenomics.com [10xgenomics.com]
- 5. [PDF] Demonstration of epidermal growth factor-induced receptor dimerization in living cells using a chemical covalent cross-linking agent. | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving the EGF-EGFR interaction characteristics through a multiple-temperature, multiple-inhibitor, real-time interaction analysis approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface protein biotinylation [protocols.io]
- 12. researchgate.net [researchgate.net]
Orthogonal Reactivity of Amine and Azide Groups in 3-Azidopropylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropylamine is a versatile bifunctional linker molecule that plays a crucial role in bioconjugation, drug delivery, and materials science. Its chemical structure, featuring a primary amine and a terminal azide (B81097) group connected by a propyl chain, allows for highly selective and sequential chemical modifications. This orthogonal reactivity enables the precise and controlled attachment of different molecular entities, making it an invaluable tool for the construction of complex molecular architectures.
The primary amine group offers a nucleophilic handle for reactions such as acylation and amidation, commonly used for conjugation to proteins, peptides, and other biomolecules.[1] Concurrently, the azide group serves as a bioorthogonal functional group, readily participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation.[2][3] This guide provides a comprehensive overview of the orthogonal reactivity of this compound, including quantitative data, detailed experimental protocols, and visualizations of its application in key scientific workflows.
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 88192-19-2 |
| Molecular Formula | C₃H₈N₄ |
| Molecular Weight | 100.12 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Density | 1.020 g/mL at 25 °C |
| Refractive Index | n20/D 1.471 |
| Solubility | Water, DMSO, DMF, DCM, THF, Chloroform |
| Storage | -20°C, desiccated |
Orthogonal Reaction Chemistries
The key to the utility of this compound lies in the ability to selectively address either the amine or the azide group while leaving the other intact for subsequent reactions.
Amine Group Reactivity: Acylation and Amidation
The primary amine of this compound is a strong nucleophile that readily reacts with electrophiles such as activated esters (e.g., N-hydroxysuccinimide esters) and carboxylic acids activated by carbodiimides (e.g., EDC). This reactivity is pH-dependent, with optimal conditions typically in the range of pH 8.3-8.5 to ensure the amine is deprotonated and thus nucleophilic.[4][5]
Azide Group Reactivity: Bioorthogonal Ligations
The azide group is largely unreactive towards common biological nucleophiles and electrophiles, making it a bioorthogonal functional group. It can be selectively targeted through several "click chemistry" reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[2][6][7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction occurs between the azide and a strained cyclooctyne (B158145), driven by the release of ring strain. Its biocompatibility makes it suitable for in vivo applications.[3][8][]
-
Staudinger Ligation: The azide can react with a phosphine-based reagent to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond.
Quantitative Data on Orthogonal Reactions
The following tables summarize typical reaction conditions and expected outcomes for the selective modification of this compound. Note that yields can vary depending on the specific substrates and reaction scale.
Table 1: Selective N-Acylation of this compound with NHS Esters
| Parameter | Condition | Notes |
| pH | 8.3 - 8.5 | Optimal for deprotonation of the primary amine.[4][5] |
| Solvent | Aqueous buffer (e.g., 0.1 M sodium bicarbonate), DMF, DMSO | Amine-free solvents are crucial to avoid side reactions.[1][4] |
| Temperature | Room temperature or on ice | Lower temperatures can minimize hydrolysis of the NHS ester.[5] |
| Reaction Time | 4 hours to overnight | Can be monitored by TLC or LC-MS. |
| Molar Excess of NHS Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete reaction of the amine. |
| Expected Yield | >90% | Typically high for this type of reaction. |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Condition | Notes |
| Catalyst | CuSO₄ with a reducing agent (e.g., sodium ascorbate) | In situ generation of Cu(I) is common.[10] |
| Ligand | THPTA or TBTA | Stabilizes the Cu(I) catalyst and increases reaction rate.[11] |
| Solvent | Aqueous buffers, t-BuOH/H₂O, DMF, DMSO | The choice of solvent depends on the solubility of the substrates. |
| Temperature | Room temperature | Mild conditions are a hallmark of click chemistry. |
| Reaction Time | 30 minutes to 2 hours | Generally rapid and can be monitored by TLC or LC-MS. |
| Expected Yield | >95% | CuAAC is known for its high efficiency and quantitative yields.[2] |
Table 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Parameter | Condition | Notes |
| Reactant | Strained cyclooctyne (e.g., DBCO, BCN) | The choice of cyclooctyne affects the reaction kinetics.[12] |
| Solvent | Aqueous buffers, organic solvents compatible with biomolecules | Highly versatile and biocompatible.[3] |
| Temperature | Room temperature or 37°C | Proceeds readily at physiological temperatures.[13] |
| Reaction Time | 1 to 4 hours | Dependent on the specific cyclooctyne and azide.[13] |
| Expected Yield | >90% | Generally high due to the favorable thermodynamics of the reaction. |
Experimental Protocols
Protocol 1: Selective N-Acylation of this compound with an NHS Ester
This protocol describes the reaction of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized molecule (e.g., a fluorescent dye or biotin).
-
Dissolve the NHS Ester: Dissolve the NHS ester in amine-free DMF or DMSO to a stock concentration of 10 mg/mL.
-
Prepare the Reaction Buffer: Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3.
-
Dissolve this compound: Dissolve this compound in the reaction buffer to a concentration of 1-10 mg/mL.
-
Initiate the Reaction: Add a 1.1 to 1.5 molar equivalent of the NHS ester solution to the this compound solution.
-
Incubate: Allow the reaction to proceed for at least 4 hours at room temperature or overnight on ice. Protect from light if using a fluorescent dye.
-
Purification: Purify the resulting N-acylated this compound derivative by reverse-phase HPLC or other suitable chromatographic techniques to remove unreacted starting materials and N-hydroxysuccinimide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an alkyne-containing molecule and the azide of this compound (or its N-acylated derivative).
-
Prepare Stock Solutions:
-
Azide component (e.g., N-acylated this compound) in a suitable solvent (e.g., water, DMF, or DMSO).
-
Alkyne component in a compatible solvent.
-
Copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).
-
Sodium ascorbate (B8700270) in water (e.g., 100 mM), prepared fresh.
-
Copper-stabilizing ligand (e.g., THPTA) in water (e.g., 50 mM).
-
-
Prepare the Catalyst Premix: In a microcentrifuge tube, combine the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.[14]
-
Set up the Reaction: In a separate tube, add the azide and alkyne components to the desired reaction buffer.
-
Initiate the Reaction: Add the catalyst premix to the azide/alkyne mixture, followed by the freshly prepared sodium ascorbate solution.[2]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature.[11]
-
Purification: The triazole product can be purified by precipitation, size-exclusion chromatography, or reverse-phase HPLC, depending on the nature of the conjugate.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the catalyst-free reaction of an azide with a strained cyclooctyne.
-
Prepare Reactant Solutions:
-
Dissolve the azide-functionalized molecule (e.g., N-acylated this compound) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
Dissolve the strained cyclooctyne (e.g., a DBCO-NHS ester) in DMSO to a stock concentration (e.g., 10 mM).
-
-
Initiate the Reaction: Add a 1.5 to 3-fold molar excess of the cyclooctyne solution to the azide solution. The final concentration of DMSO should ideally be kept below 10% to maintain the integrity of biomolecules.
-
Incubate: Allow the reaction to proceed for 1-4 hours at room temperature or 37°C.[13]
-
Purification: Remove unreacted cyclooctyne and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][13]
Visualization of Workflows
The orthogonal reactivity of this compound is fundamental to various complex bioconjugation workflows. The following diagrams, generated using the DOT language, illustrate two key applications.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Convergent synthesis of an azide-terminated dendrimer.
Conclusion
The orthogonal reactivity of the amine and azide groups in this compound provides a powerful and versatile platform for the construction of complex, well-defined molecular architectures. By carefully selecting reaction conditions, researchers can selectively functionalize either end of this linker, enabling the precise assembly of bioconjugates, drug delivery systems, and advanced materials. The detailed protocols and workflows presented in this guide offer a practical framework for harnessing the unique chemical properties of this compound in a variety of research and development settings. As the demand for precisely engineered molecular constructs continues to grow, the importance of bifunctional linkers like this compound in enabling these innovations will undoubtedly increase.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 5. interchim.fr [interchim.fr]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
Methodological & Application
Application Notes and Protocols for 3-Azidopropylamine in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropylamine is a versatile bifunctional linker molecule widely employed in bioconjugation and materials science. Its structure incorporates a primary amine and a terminal azide (B81097) group, enabling the straightforward introduction of the azide moiety into molecules containing carboxylic acids, activated esters, or other amine-reactive functional groups. This "azide handle" is then available for highly specific and efficient covalent bond formation via "click chemistry," namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These bioorthogonal reactions are characterized by their high yields, selectivity, and compatibility with a wide range of functional groups and aqueous environments, making them ideal for applications in drug development, proteomics, and surface functionalization.[3][4]
This document provides detailed protocols for the use of this compound in both CuAAC and SPAAC reactions, along with representative quantitative data and workflow diagrams to guide researchers in their experimental design.
Data Presentation
Table 1: Representative Kinetic Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Cyclooctyne (B158145) | Azide Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Primary Azide | 0.024 | [5] |
| ADIBO | Primary Azide | 0.90 | [5] |
Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific molecular context of the reactants.
Table 2: Comparison of CuAAC and SPAAC Click Chemistry Reactions
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Alkyne | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) |
| Biocompatibility | Potentially cytotoxic due to copper catalyst | Highly biocompatible, suitable for live-cell applications |
| Reaction Speed | Generally very fast | Can be slower than CuAAC, but highly dependent on the cyclooctyne |
| Reaction Conditions | Aqueous or organic solvents, requires reducing agent (e.g., sodium ascorbate) | Aqueous or organic solvents, proceeds readily at physiological conditions |
| Byproducts | Minimal | None |
Experimental Protocols
Protocol 1: Functionalization of a Protein with this compound
This protocol describes the initial step of introducing an azide handle onto a protein with accessible carboxylic acid groups (e.g., aspartic and glutamic acid residues).
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution (e.g., 50 mM hydroxylamine)
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxylic Acids: In a separate tube, prepare a fresh solution of EDC (10 molar equivalents to the protein) and NHS (25 molar equivalents to the protein) in the Activation Buffer.
-
Amide Coupling: Add the EDC/NHS solution to the protein solution. Immediately add this compound (50 molar equivalents to the protein).
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature.
-
Quenching: Add the Quenching Solution to stop the reaction and incubate for 15 minutes at room temperature.
-
Purification: Purify the azide-functionalized protein from excess reagents using a desalting column or SEC equilibrated with the Reaction Buffer.
-
Characterization: Confirm the incorporation of the azide group using appropriate analytical techniques (e.g., mass spectrometry).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Functionalized Protein
This protocol details the conjugation of an alkyne-containing molecule (e.g., a fluorescent probe or drug) to the azide-functionalized protein from Protocol 1.
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper-stabilizing ligand)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized protein (1 molar equivalent) and the alkyne-containing molecule (5-10 molar equivalents) in the Reaction Buffer.
-
Catalyst Preparation: In a separate tube, prepare a fresh stock solution of 100 mM sodium ascorbate in water. Prepare a 20 mM solution of CuSO₄ in water. If using THPTA, pre-mix the CuSO₄ and THPTA in a 1:5 molar ratio.
-
Reaction Initiation: Add the CuSO₄ (or CuSO₄/THPTA complex) to the protein-alkyne mixture to a final concentration of 1 mM.
-
Reduction of Copper(II): Immediately add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the protein conjugate using SEC or dialysis to remove the copper catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Functionalized Protein
This protocol describes the copper-free conjugation of a strained alkyne (e.g., DBCO-functionalized molecule) to the azide-functionalized protein.
Materials:
-
Azide-functionalized protein
-
Strained alkyne-containing molecule (e.g., DBCO-PEG-NHS ester)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-functionalized protein (1 molar equivalent) and the strained alkyne-containing molecule (3-5 molar equivalents) in the Reaction Buffer.
-
Incubation: Gently mix the reaction and incubate for 2-12 hours at room temperature or 37°C. The reaction time will depend on the specific strained alkyne used.[5]
-
Monitoring (Optional): The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Purify the protein conjugate using SEC or dialysis to remove any unreacted alkyne.
Mandatory Visualization
Caption: Chemical reactions of this compound functionalized protein.
Caption: Workflow for proteomic analysis using this compound.
Caption: Targeted drug delivery workflow using an ADC synthesized with this compound.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3-Azidopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1] This reaction facilitates the formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne, a transformation that has found widespread application in drug discovery, bioconjugation, and materials science.[2] 3-Azidopropylamine is a versatile bifunctional linker that introduces a primary amine and an azide group. The azide moiety readily participates in CuAAC reactions, while the primary amine can be used for subsequent functionalization, making it a valuable tool for researchers. These application notes provide detailed protocols and data for the use of this compound in CuAAC reactions.
Principle of the Reaction
The CuAAC reaction involves the copper(I)-catalyzed [3+2] cycloaddition between the terminal azide of this compound and a terminal alkyne.[2] The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), dramatically accelerates the reaction rate and ensures the regioselective formation of the 1,4-disubstituted triazole isomer.[3] The reaction is robust and can be performed in a variety of solvents, including aqueous media, over a wide pH range.[1]
Applications of this compound in CuAAC
The primary application of this compound in CuAAC is to introduce a functional handle for bioconjugation or further chemical modification. The terminal amine group of the resulting triazole product can be readily coupled to other molecules, such as proteins, peptides, nucleic acids, or small molecule drugs, using standard amine-reactive chemistries (e.g., NHS esters, isothiocyanates).[4]
Key Applications Include:
-
Bioconjugation: Labeling of biomolecules with reporter tags (e.g., fluorophores, biotin) for imaging and detection.[5]
-
Drug Development: Synthesis of drug-linker conjugates for targeted drug delivery and the creation of libraries of compounds for high-throughput screening.
-
Materials Science: Functionalization of surfaces and polymers to impart new properties.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol describes a general procedure for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (as a ligand, optional but recommended for biological applications)
-
Solvent (e.g., water, t-BuOH/H₂O, DMF, DMSO)
-
Deionized water
-
Nitrogen or Argon gas (optional, for degassing)
Procedure:
-
Reaction Setup: In a clean, dry reaction vial, dissolve the terminal alkyne (1.0 eq) in the chosen solvent.
-
Addition of Azide: Add this compound (1.1 eq) to the reaction mixture.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the copper catalyst. For example, dissolve CuSO₄·5H₂O (0.05 eq) and, if used, the ligand (e.g., TBTA or THPTA, 0.05-0.25 eq) in deionized water.
-
Addition of Catalyst: Add the copper catalyst solution to the reaction mixture.
-
Initiation of Reaction: Prepare a fresh stock solution of sodium ascorbate (0.2 eq) in deionized water. Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-24 hours.[6]
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol for Bioconjugation to a Protein
This protocol outlines the labeling of an alkyne-modified protein with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Degassed buffer
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, CuSO₄, THPTA, and sodium ascorbate in degassed buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with a 10- to 50-fold molar excess of this compound.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions to form the catalyst complex. A 1:5 molar ratio of Cu:THPTA is commonly used.
-
Reaction Initiation: Add the catalyst premix to the protein-azide mixture. Immediately before initiating the reaction, add a fresh solution of sodium ascorbate to the reaction mixture. A final concentration of 1-5 mM sodium ascorbate is typical.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.
-
Purification: The labeled protein can be purified from excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Data Presentation
The following tables provide illustrative quantitative data for typical CuAAC reactions involving this compound with various terminal alkynes. Please note that actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Reaction of this compound with Various Alkynes *
| Entry | Alkyne | Product | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 1-(3-Aminopropyl)-4-phenyl-1H-1,2,3-triazole | t-BuOH/H₂O (1:1) | 12 | >95 |
| 2 | Propargyl alcohol | 1-(3-Aminopropyl)-4-(hydroxymethyl)-1H-1,2,3-triazole | H₂O | 8 | >90 |
| 3 | 1-Octyne | 1-(3-Aminopropyl)-4-hexyl-1H-1,2,3-triazole | DMF | 24 | 85-95 |
| 4 | 4-Pentyn-1-ol | 1-(3-Aminopropyl)-4-(3-hydroxypropyl)-1H-1,2,3-triazole | H₂O | 12 | >90 |
*Data is illustrative and based on typical yields reported for CuAAC reactions.
Table 2: Optimization of Reaction Conditions for the Synthesis of 1-(3-Aminopropyl)-4-phenyl-1H-1,2,3-triazole *
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄ (5) | None | t-BuOH/H₂O | 25 | 24 | 85 |
| 2 | CuSO₄ (5) | TBTA (5) | t-BuOH/H₂O | 25 | 12 | >95 |
| 3 | CuI (2) | None | DMF | 25 | 18 | 92 |
| 4 | CuSO₄ (1) | THPTA (5) | H₂O | 25 | 10 | >95 |
*Data is illustrative and based on typical yields and reaction optimization profiles for CuAAC reactions.
Characterization of Products
The resulting 1-(3-aminopropyl)-1,2,3-triazole derivatives can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the triazole product. The characteristic proton signal for the triazole ring typically appears between δ 7.5 and 8.5 ppm in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized compound.
-
Infrared (IR) Spectroscopy: The disappearance of the characteristic azide stretch (around 2100 cm⁻¹) and alkyne C-H stretch (around 3300 cm⁻¹) can be monitored to confirm the completion of the reaction.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Click Chemistry [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for 3-Azidopropylamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropylamine is a versatile heterobifunctional linker widely employed in the bioconjugation of proteins and peptides. Its structure incorporates a primary amine and a terminal azide (B81097) group, enabling a two-step conjugation strategy. The primary amine allows for covalent attachment to proteins and peptides through accessible carboxylic acid groups (e.g., on aspartic and glutamic acid residues) or via N-hydroxysuccinimide (NHS) ester chemistry. The azide moiety serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), or the Staudinger ligation. This modular approach allows for the precise and efficient labeling of biomolecules with a wide range of functionalities, including fluorophores, small molecule drugs, and affinity tags, making it a valuable tool in drug development, proteomics, and diagnostics.
Core Applications
-
Protein and Peptide Labeling: Introduction of an azide handle for subsequent conjugation with imaging agents or affinity probes.
-
Antibody-Drug Conjugate (ADC) Development: Linkage of cytotoxic payloads to antibodies for targeted cancer therapy.
-
Proteomics and Activity-Based Protein Profiling (ABPP): Enrichment and identification of specific protein targets.
-
Surface Immobilization: Attachment of proteins and peptides to azide-functionalized surfaces for biosensor development.
Data Presentation: Performance Characteristics of this compound Conjugation
The following tables summarize typical performance data for bioconjugation strategies involving this compound. It is important to note that specific yields and reaction rates can vary depending on the protein or peptide, buffer conditions, and the specific reactants used. The data presented here is representative for illustrative purposes.
Table 1: Efficiency of this compound Incorporation via EDC/NHS Chemistry
| Parameter | Typical Value | Method of Analysis |
| Degree of Labeling (DOL) | 1-5 azides/protein | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Conjugation Efficiency | 60-90% | UV-Vis Spectroscopy (if applicable) or Gel Densitometry |
| Protein Recovery | > 80% | Bradford Assay or BCA Assay |
Table 2: Comparison of Bioorthogonal Reactions with this compound-Modified Proteins
| Reaction | Reagent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| CuAAC | Terminal Alkyne | 1-4 hours | > 90% | Fast kinetics, high yield | Requires cytotoxic copper catalyst |
| SPAAC | Strained Alkyne (e.g., DBCO, BCN) | 0.5-2 hours | > 95% | Bioorthogonal, no catalyst needed | Reagents can be sterically bulky |
| Staudinger Ligation | Phosphine (B1218219) Reagent | 2-12 hours | 70-95% | Bioorthogonal, metal-free | Slower kinetics, potential for side reactions |
Experimental Protocols
Part 1: Introduction of the Azide Handle onto a Protein using this compound
This protocol describes the modification of a protein's surface-exposed carboxyl groups (aspartic and glutamic acid residues) with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry.
Materials:
-
Protein of interest
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of EDC to the protein solution.
-
Immediately add a 50-fold molar excess of sulfo-NHS to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling of this compound:
-
Add a 100-fold molar excess of this compound to the activated protein solution.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction: Add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.
-
Characterization: Confirm the incorporation of the azide group by mass spectrometry (MALDI-TOF or ESI-MS).[1][2][3][4]
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified protein.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
Alkyne-containing molecule (e.g., fluorescent dye, biotin-alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand solution (50 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) hydrochloride solution (100 mM in water, optional)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM.
-
Add Alkyne: Add the alkyne-containing molecule to a final concentration of 100-250 µM (2-5 fold molar excess).
-
Prepare Catalyst Premix: In a separate tube, mix 1 volume of CuSO₄ solution with 2.5 volumes of THPTA ligand solution.
-
Add Catalyst: Add the catalyst premix to the protein solution to a final copper concentration of 0.1-0.5 mM.
-
(Optional) Add Aminoguanidine: To prevent potential side reactions with ascorbate byproducts, add aminoguanidine to a final concentration of 5 mM.[5][6][7][8]
-
Initiate Reaction: Add sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) catalyst.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification: Purify the protein conjugate using a desalting column or dialysis to remove excess reagents.
Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the copper-free conjugation of a strained alkyne (e.g., DBCO) to the azide-modified protein.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
Strained alkyne-containing molecule (e.g., DBCO-fluorophore) dissolved in DMSO
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM.
-
Add Strained Alkyne: Add the strained alkyne-containing molecule to a final concentration of 50-250 µM (5-10 fold molar excess). The final DMSO concentration should be kept below 10% (v/v) to maintain protein stability.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the protein conjugate using a desalting column or dialysis to remove unreacted alkyne.
Part 4: Staudinger Ligation
This protocol describes the conjugation of a phosphine-containing molecule to the azide-modified protein.
Materials:
-
Azide-modified protein in PBS, pH 7.4
-
Phosphine-containing molecule (e.g., phosphine-biotin) dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM.
-
Add Phosphine Reagent: Add the phosphine-containing molecule to a final concentration of 200-500 µM (10-20 fold molar excess).
-
Incubation: Incubate the reaction for 4-12 hours at room temperature with gentle mixing.
-
Purification: Purify the protein conjugate using a desalting column or dialysis to remove the phosphine oxide byproduct and excess phosphine reagent.[9][10][11]
Visualizations
References
- 1. C-terminal protein characterization by mass spectrometry using combined micro scale liquid and solid-phase derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of protein therapeutics by mass spectrometry: recent developments and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. researchgate.net [researchgate.net]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. High-Yielding Staudinger Ligation of a Phosphinothioester and Azide To Form a Peptide [organic-chemistry.org]
- 10. raineslab.com [raineslab.com]
- 11. Staudinger ligation: a peptide from a thioester and azide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Introducing Azide Groups into Molecules Using 3-Azidopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropylamine is a versatile bifunctional linker molecule widely employed in bioconjugation, drug delivery, and materials science.[1] Its structure, featuring a primary amine and a terminal azide (B81097) group, allows for the straightforward introduction of the azide functionality into a variety of molecules and onto surfaces. The primary amine can readily react with carboxylic acids, activated esters, or aldehydes, while the azide group serves as a chemical handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] This orthogonality of reactions makes this compound an invaluable tool for the site-specific labeling and conjugation of biomolecules, the functionalization of nanoparticles, and the synthesis of complex molecular architectures.[1][4]
These application notes provide detailed protocols for the use of this compound to introduce azide groups via amide bond formation and reductive amination, followed by a general protocol for a subsequent click chemistry reaction.
Physicochemical Properties and Handling
Proper handling and storage of this compound are crucial for its stability and reactivity.
| Property | Value |
| CAS Number | 88192-19-2 |
| Molecular Formula | C₃H₈N₄ |
| Molecular Weight | 100.12 g/mol |
| Appearance | Colorless to slightly yellow liquid |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and Chloroform |
| Storage Conditions | Store at -20°C, desiccated. Transport at ambient temperature. |
Safety Precautions: this compound, like other low molecular weight organic azides, should be handled with care as it is potentially explosive.[5] It is recommended to handle it in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid heating the compound unnecessarily and be mindful of potential static discharge. For syntheses involving this compound, it is advisable to work on a small scale initially.
Application 1: Introduction of Azide Groups via Amide Bond Formation
The primary amine of this compound can be coupled to carboxylic acid groups to form a stable amide bond. This is a common strategy for modifying proteins, carboxylated nanoparticles, and other molecules bearing a carboxyl group. The reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability of the active ester intermediate.
Experimental Workflow: Amide Coupling
Caption: Workflow for introducing azide groups via EDC/NHS-mediated amide coupling.
Protocol: Amide Coupling of this compound to a Carboxylated Protein
This protocol describes a general two-step method for conjugating this compound to a protein with accessible carboxyl groups (e.g., on aspartic and glutamic acid residues).
Materials:
-
Protein with accessible carboxyl groups
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL each.
-
Add a 50-100 fold molar excess of EDC and Sulfo-NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents: Immediately purify the activated protein from excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Coupling with this compound:
-
Immediately add a 100-200 fold molar excess of this compound to the purified, activated protein solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional): To quench any unreacted NHS-esters, add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the azide-functionalized protein from excess this compound and reaction by-products using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm the introduction of the azide group using techniques such as FTIR spectroscopy (azide stretch at ~2100 cm⁻¹) or by a subsequent click reaction with an alkyne-containing fluorescent dye followed by SDS-PAGE analysis.
Quantitative Data for Amide Coupling (Typical Ranges):
| Parameter | Value | Reference |
| Protein Concentration | 1-10 mg/mL | General Protocol |
| EDC/Sulfo-NHS Molar Excess | 50-100 fold | [6] |
| This compound Molar Excess | 100-200 fold | General Protocol |
| Activation Time | 15-30 minutes | [7] |
| Coupling Time | 2 hours (RT) or overnight (4°C) | [7] |
| Activation pH | 4.5 - 7.2 | [7] |
| Coupling pH | 7.0 - 8.0 | [7] |
| Typical Yield | Substrate dependent, can be >80% | [8] |
Application 2: Introduction of Azide Groups via Reductive Amination
Reductive amination is a powerful method for covalently linking an amine to an aldehyde or ketone. The primary amine of this compound can react with an aldehyde group on a molecule to form an intermediate imine, which is then reduced to a stable secondary amine by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this purpose as it selectively reduces the imine in the presence of the aldehyde.[9][10]
Experimental Workflow: Reductive Amination
Caption: Workflow for introducing azide groups via reductive amination.
Protocol: Reductive Amination of an Aldehyde-Containing Molecule
This protocol provides a general method for the one-pot reductive amination of a small molecule containing an aldehyde group.
Materials:
-
Aldehyde-containing molecule
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol or other suitable alcohol
-
Acetic acid (optional, as a catalyst)
-
Reaction solvent (e.g., Methanol, DMF)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the aldehyde-containing molecule (1 equivalent) in the reaction solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Amine: Add this compound (1.1-1.5 equivalents) to the solution.
-
pH Adjustment (Optional): If desired, add a catalytic amount of acetic acid (e.g., a few drops) to facilitate imine formation. The optimal pH for imine formation is typically between 6 and 7.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-2.0 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure azide-functionalized molecule.
-
Characterization: Confirm the structure of the product by NMR and mass spectrometry.
Quantitative Data for Reductive Amination (Typical Ranges):
| Parameter | Value | Reference |
| This compound Stoichiometry | 1.1 - 1.5 equivalents | [11] |
| NaBH₃CN Stoichiometry | 1.2 - 2.0 equivalents | [11] |
| Reaction Time | 2 - 24 hours | [11] |
| Reaction Temperature | Room Temperature | [11] |
| pH | 6 - 7 | [10] |
| Typical Yield | Substrate dependent, can be >80% | [10] |
Application 3: Subsequent "Click Chemistry" Reaction
Once the azide group has been introduced using this compound, the molecule can be conjugated to an alkyne-containing molecule via a click chemistry reaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that forms a stable triazole linkage.
Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Caption: Workflow for a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Protocol: CuAAC Ligation of an Azide-Functionalized Protein with an Alkyne-Dye
This protocol describes the labeling of an azide-functionalized protein with an alkyne-containing fluorescent dye.
Materials:
-
Azide-functionalized protein (from Application 1 or 2)
-
Alkyne-containing fluorescent dye
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO for dissolving the dye
-
Desalting column for purification
Procedure:
-
Prepare Stock Solutions:
-
Azide-functionalized protein in Reaction Buffer.
-
Alkyne-dye: 10 mM in DMSO.
-
Copper(II) sulfate: 20 mM in water.
-
THPTA or TBTA ligand: 100 mM in water or DMSO/water.
-
Sodium ascorbate: 300 mM in water (prepare fresh).
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-functionalized protein solution.
-
Alkyne-dye stock solution (typically a 4-50 fold molar excess over the protein).
-
THPTA/TBTA ligand solution (to a final concentration of 1-5 mM).
-
Copper(II) sulfate solution (to a final concentration of 0.2-1 mM).
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the reaction (to a final concentration of 3-10 mM). Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the fluorescently labeled protein from excess reagents using a desalting column equilibrated with an appropriate storage buffer.
-
Analysis: Analyze the labeled protein by SDS-PAGE with fluorescence imaging and UV-Vis spectroscopy to determine the degree of labeling.
Quantitative Data for CuAAC Reaction (Typical Ranges):
| Parameter | Value | Reference |
| Alkyne-Dye Molar Excess | 4 - 50 fold | [1] |
| Copper(II) Sulfate Concentration | 0.2 - 1 mM | [1] |
| Ligand (THPTA/TBTA) Concentration | 1 - 5 mM | [1] |
| Sodium Ascorbate Concentration | 3 - 10 mM | [1] |
| Reaction Time | 30 - 60 minutes | [1] |
| Reaction Temperature | Room Temperature | [1] |
| pH | 4 - 11 | [2] |
| Typical Yield | Often quantitative | [2] |
Conclusion
This compound is a highly effective and versatile reagent for introducing azide functionalities into a wide range of molecules and materials. The protocols outlined in these application notes for amide coupling and reductive amination, followed by a subsequent click chemistry reaction, provide a robust framework for researchers in drug development and various scientific disciplines to perform bioconjugation and surface modification with high efficiency and specificity. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the desired outcome.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols: 3-Azidopropylamine in Peptide Synthesis and Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropylamine is a versatile bifunctional linker widely employed in peptide synthesis and modification. Its primary amine and terminal azide (B81097) groups allow for sequential and orthogonal conjugation strategies, making it a valuable tool for creating complex peptide architectures, bioconjugates, and cyclic peptides. The azide functionality serves as a handle for "click chemistry," particularly the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the attachment of various moieties such as fluorophores, polyethylene (B3416737) glycol (PEG) chains, and cytotoxic drugs for targeted delivery.[1][2]
Key Applications
Bifunctional Linker for Peptide Conjugation
This compound's primary amine can be readily coupled to the C-terminus or acidic side chains (Aspartic acid, Glutamic acid) of a peptide using standard peptide coupling reagents.[1] This introduces a terminal azide group, which can then be used for subsequent conjugation with alkyne-containing molecules via click chemistry. This approach is instrumental in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody or peptide.
Peptide Cyclization
Cyclic peptides often exhibit enhanced metabolic stability, improved binding affinity, and better bioavailability compared to their linear counterparts. This compound can be utilized to introduce an azide group into a peptide, which can then react with an alkyne functionality elsewhere in the peptide sequence to form a stable triazole-based cyclic structure.[3][4] This "click cyclization" is a robust method for creating constrained peptide conformations.
Surface Immobilization and Biomaterial Functionalization
Peptides modified with this compound can be immobilized onto surfaces or incorporated into biomaterials that have been functionalized with alkyne groups. This is useful for creating biosensors, affinity chromatography matrices, and functionalized scaffolds for tissue engineering.
Quantitative Data Summary
While many studies report "good" or "high" yields, specific quantitative data for reactions involving this compound is not always presented in a comparative format. The following table summarizes available data to provide a general understanding of the efficiencies of these reactions.
| Application | Peptide/Substrate | Coupling/Cyclization Method | Purity (%) | Yield (%) | Reference |
| Peptide Cyclization | hCT-based cell-penetrating peptide | On-resin CuAAC | >95 | Not specified | [3] |
| Peptide Cyclization | Model tetrapeptide | Solution-phase CuAAC | >95 | Up to 70 | [5] |
| Bioconjugation | Azide-tagged peptides to alkyne-biotin | Solution-phase CuAAC | Not specified | Near-quantitative | [6] |
| Peptide Modification | On-resin diazotransfer to lysine | Imidazole-1-sulfonyl azide | >95 (crude) | 57 (after HPLC) | [7] |
Note: Yields are highly dependent on the peptide sequence, reaction conditions, and purification methods. The data presented should be considered as a guideline.
Experimental Protocols
Protocol 1: C-Terminal Modification of a Peptide with this compound on Solid-Phase
This protocol describes the coupling of this compound to the C-terminus of a peptide synthesized on a solid support (e.g., Wang resin).
Materials:
-
Peptide-loaded resin (e.g., Fmoc-peptide-Wang resin)
-
This compound hydrochloride
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine (B6355638) (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Fmoc Deprotection: Treat the Fmoc-peptide-resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation of C-Terminal Carboxylic Acid: In a separate vessel, pre-activate the C-terminal carboxylic acid of the resin-bound peptide by adding HBTU (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Allow to react for 10-15 minutes.
-
Coupling of this compound: Dissolve this compound hydrochloride (5 eq.) and DIPEA (5 eq.) in DMF. Add this solution to the activated peptide-resin. Agitate the reaction mixture for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide by reverse-phase HPLC (RP-HPLC).[8][9]
-
Characterization: Confirm the identity and purity of the azido-modified peptide by mass spectrometry and analytical HPLC.[10]
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Modified Peptide
This protocol describes the "click" reaction between an azide-modified peptide and an alkyne-containing molecule.
Materials:
-
Azido-modified peptide
-
Alkyne-containing molecule (e.g., propargyl-glycine, alkyne-modified dye)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
Solvent (e.g., water, t-butanol/water mixture, DMF)
Procedure:
-
Dissolve Reactants: Dissolve the azido-modified peptide and the alkyne-containing molecule (1.2 eq.) in the chosen solvent system.
-
Prepare Catalyst Solution: In a separate tube, prepare the catalyst solution by mixing CuSO₄ (0.1 eq.) and the ligand (e.g., THPTA, 0.5 eq.) in the reaction solvent.
-
Initiate Reaction: Add the catalyst solution to the peptide/alkyne mixture. Immediately before starting the reaction, add a freshly prepared solution of sodium ascorbate (1 eq.) to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Upon completion, purify the clicked peptide product by RP-HPLC to remove the catalyst and any unreacted starting materials.[8][9]
-
Characterization: Characterize the final product by mass spectrometry to confirm the successful conjugation.[10]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyclization of a cell-penetrating peptide via click-chemistry increases proteolytic resistance and improves drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry for Peptide Cyclization (CuAAC & More) - Creative Peptides [creative-peptides.com]
- 5. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-Rich Peptides via an On-Resin Diazotransfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
Surface Functionalization of Nanoparticles with 3-Azidopropylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in tailoring their properties for a wide range of biomedical applications, including targeted drug delivery, bioimaging, and diagnostics.[1] The introduction of specific functional groups onto the nanoparticle surface allows for the covalent attachment of various molecules such as drugs, targeting ligands, and imaging agents. 3-Azidopropylamine is a versatile bifunctional linker molecule that is increasingly being utilized for this purpose. The terminal amine group allows for its attachment to nanoparticles through various conjugation chemistries, while the azide (B81097) group provides a "clickable" handle for the subsequent attachment of molecules via highly efficient and specific click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2]
This document provides detailed application notes and experimental protocols for the surface functionalization of various types of nanoparticles with this compound. It also includes methods for the characterization of these functionalized nanoparticles and a discussion of their applications in drug delivery.
Applications
Nanoparticles functionalized with this compound serve as a versatile platform for a multitude of biomedical applications:
-
Targeted Drug Delivery: The azide groups on the nanoparticle surface can be used to attach targeting ligands (e.g., antibodies, peptides, aptamers) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells.[2][3] This enhances the accumulation of the drug-loaded nanoparticles at the target site, improving therapeutic efficacy and reducing off-target side effects.[4]
-
Bioimaging: Fluorescent dyes or contrast agents containing a compatible alkyne group can be "clicked" onto the azide-functionalized nanoparticles, enabling their use in various imaging modalities like fluorescence microscopy, magnetic resonance imaging (MRI), and positron emission tomography (PET).[4]
-
Theranostics: By co-conjugating both therapeutic agents and imaging probes onto the same nanoparticle, "theranostic" platforms can be developed for simultaneous diagnosis and therapy.
-
Biosensing: The specific nature of click chemistry allows for the controlled assembly of biosensing elements on the nanoparticle surface for the detection of specific biomarkers.
Experimental Protocols
This section provides detailed protocols for the functionalization of silica (B1680970), magnetic, and gold nanoparticles with this compound.
Protocol 1: Functionalization of Silica Nanoparticles (SiNPs)
This protocol describes a two-step process involving the initial amination of the silica surface followed by the conversion of a linked bromo-group to an azide.
Materials:
-
Silica nanoparticles (SiNPs)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol (B145695), Toluene (B28343) (anhydrous)
-
3-Bromopropionic acid
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Amine Functionalization:
-
Disperse SiNPs in anhydrous toluene.
-
Add APTES and reflux the mixture overnight under an inert atmosphere.
-
Collect the amine-functionalized SiNPs (SiNP-NH₂) by centrifugation, wash extensively with toluene and ethanol to remove unreacted APTES, and dry under vacuum.[5]
-
-
Bromo-Group Installation:
-
Disperse SiNP-NH₂ in DMF.
-
In a separate flask, activate 3-bromopropionic acid with EDC and NHS in DMF for 1 hour.
-
Add the activated 3-bromopropionic acid solution to the SiNP-NH₂ dispersion and stir overnight at room temperature.
-
Collect the bromo-functionalized SiNPs (SiNP-Br) by centrifugation, wash with DMF and water, and dry.
-
-
Azide Functionalization:
-
Disperse SiNP-Br in DMF.
-
Add an excess of sodium azide (NaN₃) and stir the reaction mixture at 60-80°C for 24-48 hours.[6]
-
Collect the azide-functionalized SiNPs (SiNP-N₃) by centrifugation, wash thoroughly with water to remove excess sodium azide, and finally resuspend in the desired buffer (e.g., PBS).
-
Protocol 2: Functionalization of Magnetic Nanoparticles (MNPs)
This protocol is similar to the one for silica nanoparticles, leveraging silane (B1218182) chemistry to functionalize the iron oxide core.
Materials:
-
Iron oxide nanoparticles (Fe₃O₄ or γ-Fe₂O₃)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol, Toluene (anhydrous)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Silanization with Bromo-Groups:
-
Disperse the magnetic nanoparticles in anhydrous toluene.
-
Add 3-bromopropyltrichlorosilane and stir at room temperature overnight.
-
Collect the bromo-functionalized MNPs (MNP-Br) by magnetic separation, wash with toluene and ethanol, and dry.
-
-
Azide Functionalization:
-
Disperse the MNP-Br in DMF.
-
Add an excess of sodium azide and heat the mixture at 80°C for 24 hours.
-
Collect the azide-functionalized MNPs (MNP-N₃) by magnetic separation, wash extensively with water and ethanol, and resuspend in the desired buffer.
-
Protocol 3: Functionalization of Gold Nanoparticles (AuNPs)
This protocol utilizes thiol chemistry to attach an azide-terminated ligand to the gold surface.
Materials:
-
Citrate-stabilized gold nanoparticles
-
Ethanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Ligand Exchange:
-
To a solution of citrate-stabilized AuNPs, add a solution of 11-azido-1-undecanethiol in ethanol.
-
Stir the mixture at room temperature for 24-48 hours to allow for ligand exchange.
-
Purify the azide-functionalized AuNPs (AuNP-N₃) by centrifugation to remove excess ligand and displaced citrate.
-
Wash the nanoparticles with ethanol and resuspend in the desired buffer.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of the nanoparticles. The following techniques are recommended:
-
Fourier Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present on the nanoparticle surface. A characteristic peak for the azide group should appear around 2100 cm⁻¹.[7][8]
-
Dynamic Light Scattering (DLS): DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles. An increase in size after functionalization is expected.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles. The zeta potential will change upon the introduction of new functional groups. For example, amination of silica nanoparticles typically results in a shift to a positive zeta potential.[9]
-
Thermogravimetric Analysis (TGA): TGA can be used to quantify the amount of organic material (the functionalizing agent) on the nanoparticle surface.
-
Quantification of Azide Groups: The density of azide groups on the surface can be quantified by reacting the nanoparticles with an alkyne-functionalized fluorescent dye (e.g., fluorescein-alkyne or DBCO-dye) and measuring the fluorescence intensity.[1][6][10] Alternatively, the disappearance of the alkyne absorbance in the UV-Vis spectrum upon reaction can be monitored.[1]
Data Presentation
The following tables summarize the expected changes in the physicochemical properties of nanoparticles upon functionalization with this compound.
Table 1: Characterization of this compound Functionalized Silica Nanoparticles
| Parameter | Bare SiNPs | SiNPs-NH₂ | SiNPs-N₃ |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 110 ± 7 | 115 ± 8 |
| Zeta Potential (mV) | -25 ± 3 | +30 ± 4[9] | +25 ± 4 |
| FTIR (cm⁻¹) | Si-O-Si (~1100) | N-H bend (~1560), C-H stretch (~2930) | N₃ stretch (~2100) |
Table 2: Characterization of this compound Functionalized Magnetic Nanoparticles
| Parameter | Bare MNPs | MNPs-N₃ |
| Hydrodynamic Diameter (nm) | 50 ± 4 | 65 ± 6 |
| Zeta Potential (mV) | -15 ± 2 | +10 ± 3 |
| Saturation Magnetization (emu/g) | 65 | 55[11] |
| FTIR (cm⁻¹) | Fe-O (~580) | N₃ stretch (~2100) , Si-O-Si (~1100) |
Table 3: Characterization of this compound Functionalized Gold Nanoparticles
| Parameter | Citrate-AuNPs | AuNPs-N₃ |
| Hydrodynamic Diameter (nm) | 20 ± 2 | 25 ± 3 |
| Zeta Potential (mV) | -30 ± 5 | -10 ± 4 |
| Surface Plasmon Resonance (nm) | ~520 | ~525 |
| Azide Surface Density (molecules/nm²) | N/A | 2-5[12][13] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and functionalization of nanoparticles with this compound and their subsequent use in targeted drug delivery.
Targeted Drug Delivery Signaling Pathway
The following diagram illustrates a simplified signaling pathway for targeted drug delivery using azide-functionalized nanoparticles.
Conclusion
The surface functionalization of nanoparticles with this compound provides a powerful and versatile platform for the development of advanced nanomaterials for biomedical applications. The ability to perform highly efficient and specific "click" reactions on the nanoparticle surface opens up a vast design space for creating multifunctional nanoparticles for targeted drug delivery, imaging, and diagnostics. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and scientists working in this exciting field. Careful and thorough characterization of the functionalized nanoparticles is paramount to ensure their quality, reproducibility, and efficacy in preclinical and clinical studies.
References
- 1. d-nb.info [d-nb.info]
- 2. irjweb.com [irjweb.com]
- 3. Click Chemistry as a Tool for Cell Engineering and Drug Delivery | MDPI [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. researchgate.net [researchgate.net]
- 11. Magnetic Nanoparticles with On-Site Azide and Alkyne Functionalized Polymer Coating in a Single Step through a Solvothermal Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Revolutionizing Drug Delivery: Harnessing the Power of 3-Azidopropylamine
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Azidopropylamine is a versatile bifunctional linker molecule that is playing an increasingly pivotal role in the development of advanced drug delivery systems. Its unique structure, featuring a primary amine group and a terminal azide (B81097) group, allows for a two-step conjugation strategy that is both efficient and highly specific. This enables the covalent attachment of drug delivery vehicles, such as nanoparticles, to therapeutic agents, targeting ligands, or imaging agents. The primary amine facilitates initial conjugation to carboxyl-containing molecules or surfaces, while the azide group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable and bioorthogonal reaction.[1][2][3][4][5] This application note provides a detailed overview of the use of this compound in creating sophisticated drug delivery platforms, complete with experimental protocols and quantitative data for the development of targeted and responsive nanomedicines.
Key Applications of this compound in Drug Delivery
The unique properties of this compound make it a valuable tool for a variety of drug delivery strategies:
-
Targeted Drug Delivery: By functionalizing drug-loaded nanoparticles with this compound, targeting moieties such as antibodies, peptides, or small molecules containing an alkyne group can be "clicked" onto the surface. This allows for the specific delivery of therapeutic payloads to diseased cells or tissues, such as cancer cells overexpressing certain receptors (e.g., EGFR), thereby enhancing therapeutic efficacy and reducing off-target side effects.[1][6][7]
-
pH-Responsive Drug Delivery: this compound can be incorporated into the structure of pH-sensitive polymers, such as chitosan (B1678972) or poly(beta-amino ester).[8][9][10][11] The amine group can become protonated in acidic environments, such as those found in tumor microenvironments or endosomes, leading to swelling or conformational changes in the polymer matrix and triggering the release of the encapsulated drug.[8][9][10][11]
-
Development of Multifunctional Nanocarriers: The click chemistry handle provided by the azide group allows for the straightforward attachment of multiple functionalities to a single drug delivery system. This can include a combination of targeting ligands, imaging agents for diagnostics (theranostics), and stealth molecules like polyethylene (B3416737) glycol (PEG) to prolong circulation time.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the formulation and characterization of drug delivery systems utilizing this compound. The data is representative and will vary depending on the specific nanoparticle, drug, and conjugation strategy employed.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Modification | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PLGA | Unmodified | 150 ± 10 | 0.15 ± 0.05 | -25 ± 5 |
| PLGA | This compound Functionalized | 155 ± 12 | 0.16 ± 0.05 | -18 ± 5 |
| PLGA-PEG | This compound Functionalized | 165 ± 15 | 0.18 ± 0.06 | -10 ± 4 |
| Chitosan | Unmodified | 200 ± 25 | 0.25 ± 0.08 | +35 ± 7 |
| Chitosan | This compound Grafted | 210 ± 30 | 0.28 ± 0.09 | +28 ± 6 |
| Liposomes | Unmodified | 100 ± 8 | 0.12 ± 0.04 | -30 ± 6 |
| Liposomes | This compound-PEGylated | 110 ± 10 | 0.14 ± 0.05 | -15 ± 5 |
Data is compiled from typical values found in literature for similar nanoparticle systems.[12][13][14][15]
Table 2: Drug Loading and Release Characteristics
| Drug Delivery System | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | In Vitro Release (pH 5.5, 48h) | In Vitro Release (pH 7.4, 48h) |
| Doxorubicin-loaded this compound-Chitosan NPs | Doxorubicin | 8 ± 2 | 75 ± 8 | 70 ± 10% | 30 ± 5% |
| Paclitaxel-loaded this compound-PLGA-PEG Micelles | Paclitaxel | 10 ± 3 | 85 ± 7 | 65 ± 8% | 25 ± 6% |
| Cisplatin-loaded this compound-Liposomes | Cisplatin | 5 ± 1.5 | 60 ± 9 | 75 ± 12% | 35 ± 7% |
Data is compiled from typical values found in literature for similar nanoparticle systems.[16][17][18]
Experimental Protocols
Here we provide detailed protocols for the key steps in creating a targeted drug delivery system using this compound.
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles) via EDC/NHS chemistry.
Materials:
-
Carboxylated nanoparticles (e.g., PLGA NPs)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifuge
-
Dialysis membrane (MWCO appropriate for nanoparticles)
Procedure:
-
Nanoparticle Activation:
-
Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 10 mg/mL.
-
Add EDC (e.g., 5-fold molar excess relative to surface carboxyl groups) and NHS (e.g., 5-fold molar excess) to the nanoparticle suspension.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation with this compound:
-
Add this compound (e.g., 10-fold molar excess relative to surface carboxyl groups) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to quench any unreacted NHS esters. Incubate for 15 minutes.
-
Purify the this compound-functionalized nanoparticles by repeated centrifugation (e.g., 15,000 x g for 20 minutes) and resuspension in PBS.
-
Alternatively, purify the nanoparticles by dialysis against PBS for 24-48 hours with several buffer changes.
-
-
Characterization:
-
Confirm the successful conjugation of the azide group using Fourier-transform infrared spectroscopy (FTIR) by observing the characteristic azide peak (~2100 cm⁻¹).
-
Characterize the size and zeta potential of the functionalized nanoparticles using Dynamic Light Scattering (DLS).
-
Protocol 2: Drug Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an alkyne-modified drug or targeting ligand to the azide-functionalized nanoparticles.
Materials:
-
This compound-functionalized nanoparticles
-
Alkyne-modified molecule (drug, targeting ligand, etc.)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Deoxygenated PBS (pH 7.4)
-
Centrifuge
-
Dialysis membrane
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 100 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and THPTA (e.g., 200 mM in water).
-
Dissolve the alkyne-modified molecule in a suitable solvent (e.g., DMSO or water).
-
-
Click Reaction:
-
Disperse the azide-functionalized nanoparticles in deoxygenated PBS.
-
Add the alkyne-modified molecule to the nanoparticle suspension (e.g., 2-5 fold molar excess relative to azide groups).
-
In a separate tube, pre-mix CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the nanoparticle suspension.
-
Initiate the reaction by adding freshly prepared sodium ascorbate (e.g., 10-fold molar excess relative to CuSO₄).
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle shaking, protected from light.
-
-
Purification:
-
Purify the conjugated nanoparticles by repeated centrifugation and resuspension in PBS or by dialysis to remove unreacted reagents and byproducts.
-
-
Characterization:
-
Confirm successful conjugation using appropriate analytical techniques (e.g., UV-Vis spectroscopy, fluorescence spectroscopy if the conjugated molecule is fluorescent, or HPLC).
-
Characterize the final drug-loaded and/or targeted nanoparticles for size, zeta potential, drug loading content, and encapsulation efficiency.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method to evaluate the pH-responsive release of a drug from the prepared nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Release media: PBS at pH 7.4 (simulating physiological conditions) and acetate (B1210297) buffer at pH 5.5 (simulating endosomal/tumor microenvironment).
-
Dialysis membrane (MWCO appropriate for the free drug).
-
Shaking incubator or water bath.
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC).
Procedure:
-
Sample Preparation:
-
Place a known amount of the drug-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL) to ensure sink conditions.
-
-
Release Study:
-
Incubate the samples at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Quantify the concentration of the released drug in the collected aliquots using a pre-established calibration curve.
-
Calculate the cumulative percentage of drug released at each time point.
-
Plot the cumulative drug release versus time for both pH conditions to evaluate the pH-responsiveness of the formulation.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of the drug-loaded nanoparticles against a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)
-
Free drug solution
-
Drug-loaded nanoparticles
-
Blank (drug-free) nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different treatment solutions. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
Visualizations
Caption: Workflow for creating and evaluating a targeted drug delivery system.
Caption: Mechanism of pH-responsive drug release from the nanocarrier.
Caption: Pathway of targeted drug delivery and intracellular action.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric Micelles for Delivery of Poorly Soluble Drugs: Preparation and Anticancer Activity In Vitro of Paclitaxel Incorporated into Mixed Micelles Based on Poly(ethylene Glycol)-Lipid Conjugate and Positively Charged Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry and drug delivery: A bird's-eye view - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-conjugated nanoparticles for target-specific drug delivery of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pH-responsive Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives | MDPI [mdpi.com]
- 13. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brookhaveninstruments.com [brookhaveninstruments.com]
- 15. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 16. Drug Loading in Chitosan-Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug Loading in Chitosan-Based Nanoparticles [ouci.dntb.gov.ua]
- 18. mdpi.com [mdpi.com]
- 19. vbn.aau.dk [vbn.aau.dk]
- 20. researchgate.net [researchgate.net]
- 21. Drug release study of the chitosan-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Notes and Protocols for the Synthesis of PROTACs using 3-Azidopropylamine as a Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3][4] The linker is a critical component, significantly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall efficacy of the PROTAC.[3] 3-Azidopropylamine is a versatile linker building block that provides a reactive handle for various conjugation chemistries, enabling the modular and efficient synthesis of PROTAC libraries.[5][6] Its terminal amine and azide (B81097) functionalities allow for orthogonal chemical modifications, facilitating the connection of diverse POI and E3 ligase ligands.[7]
This document provides detailed protocols for the solid-phase synthesis of PROTACs utilizing this compound as a key linker component. The described methods are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.
General Mechanism of PROTAC Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[8] The PROTAC molecule acts as a bridge, facilitating the formation of a ternary complex, which is the crucial step for initiating protein degradation.[8]
Caption: General mechanism of PROTAC-mediated protein degradation.
Signaling Pathway of Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS)
The following protocols describe the synthesis of PROTACs targeting Hematopoietic Prostaglandin D Synthase (H-PGDS). H-PGDS is an enzyme that catalyzes the isomerization of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2).[5][9] PGD2 is a lipid mediator involved in various physiological and pathological processes, including allergic inflammation.[1][9] It exerts its effects by binding to G-protein coupled receptors, primarily DP1 and DP2 (also known as CRTH2).[9]
Caption: Simplified signaling pathway of H-PGDS and the point of intervention for an H-PGDS-targeting PROTAC.
Experimental Protocols
The following protocols outline the solid-phase synthesis of PROTACs using this compound as a linker. The synthesis involves initial attachment of a linker precursor to a solid support, followed by sequential coupling of the E3 ligase ligand and the POI ligand.
Materials and Reagents
-
Aminomethyl polystyrene resin
-
4-(4-formyl-3-methoxyphenoxy)butanoic acid
-
This compound
-
Pomalidomide (B1683931) derivative
-
TFC-007-alkyne derivative
-
TFC-007-CH2CO2H
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (B44618) (PPh3)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Synthesis Workflow
Caption: Solid-phase synthesis workflow for PROTACs using a this compound-derived linker.
Protocol 1: Preparation of Azide-Functionalized Resin with E3 Ligase Ligand
-
Resin Swelling and Acylation: Swell aminomethyl polystyrene resin (1.0 eq) in DMF. Acylate the resin with 4-(4-formyl-3-methoxyphenoxy)butanoic acid (2.0 eq) in the presence of HATU (2.0 eq) and DIPEA (4.0 eq) in DMF. Agitate the mixture at room temperature for 2 hours. Wash the resin with DMF and DCM and dry under vacuum.
-
Reductive Amination: To the resin-bound aldehyde, add a solution of this compound (5.0 eq) in DMF. Agitate for 1 hour at room temperature. Add sodium triacetoxyborohydride (5.0 eq) and continue to agitate for an additional 3 hours. Wash the resin with DMF, methanol, and DCM, and dry under vacuum. The progress of the reaction can be monitored by the chloranil (B122849) test.[5]
-
E3 Ligase Ligand Coupling: Swell the azide-functionalized resin in DMF. Add a solution of the pomalidomide derivative (e.g., 4-amino-pomalidomide, 2.0 eq), HATU (2.0 eq), and DIPEA (4.0 eq) in DMF. Agitate the mixture at room temperature for 16 hours. Wash the resin with DMF and DCM and dry under vacuum to yield the resin-bound azide-pomalidomide intermediate.
Protocol 2: Synthesis of a Triazole-Linked PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
CuAAC Reaction: To the resin-bound azide-pomalidomide intermediate (1.0 eq), add a solution of the TFC-007-alkyne derivative (5.0 eq) and CuI (1.0 eq) in DMF. Agitate the mixture at room temperature for 24 hours. Repeat the coupling reaction one more time with fresh reagents.
-
Cleavage and Purification: Wash the resin with DMF and DCM. Cleave the PROTAC from the resin using a mixture of TFA/DCM (e.g., 50:50 v/v) for 1 hour at room temperature. Concentrate the filtrate under reduced pressure. Purify the crude product by RP-HPLC to obtain the final triazole-linked PROTAC.
Protocol 3: Synthesis of an Amide-Linked PROTAC via Staudinger Reduction and Amide Coupling
-
Staudinger Reduction: To the resin-bound azide-pomalidomide intermediate (1.0 eq), add a solution of triphenylphosphine (10.0 eq) in a mixture of THF and water (e.g., 9:1 v/v). Agitate the mixture at room temperature for 6 hours to reduce the azide to a primary amine.
-
Amide Coupling: Wash the resin with THF and DMF. To the resulting amine-functionalized resin, add a solution of TFC-007-CH2CO2H (5.0 eq), HATU (5.0 eq), and DIPEA (10.0 eq) in DMF. Agitate the mixture at room temperature for 16 hours.
-
Cleavage and Purification: Wash the resin with DMF and DCM. Cleave the PROTAC from the resin using a mixture of TFA/DCM (e.g., 50:50 v/v) for 1 hour at room temperature. Concentrate the filtrate under reduced pressure. Purify the crude product by RP-HPLC to obtain the final amide-linked PROTAC.
Data Presentation
The following table summarizes the characterization of PROTACs synthesized using the this compound linker, targeting H-PGDS.
| PROTAC ID | Linkage Type | E3 Ligase Ligand | POI Ligand | Purity (%) | Reference |
| PROTAC 1 | Triazole | Pomalidomide | TFC-007 | 97 | [5] |
| PROTAC 2 | Amide | Pomalidomide | TFC-007 | >99 | [5] |
Conclusion
The use of this compound as a linker in the solid-phase synthesis of PROTACs offers a versatile and efficient approach for the generation of diverse PROTAC libraries. The orthogonal reactivity of the amine and azide groups allows for the systematic variation of both the POI and E3 ligase ligands, as well as the linkage chemistry. The detailed protocols provided herein serve as a valuable resource for researchers engaged in the design and synthesis of novel protein degraders.
References
- 1. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. lumiprobe.com [lumiprobe.com]
- 8. HPGDS hematopoietic prostaglandin D synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling Oligonucleotides with 3-Azidopropylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides is a cornerstone of numerous applications in molecular biology, diagnostics, and therapeutics. The introduction of an azide (B81097) functional group onto an oligonucleotide opens up a vast array of possibilities for subsequent modification through bioorthogonal "click chemistry." This powerful and highly specific ligation reaction allows for the attachment of various functionalities, such as fluorophores, biotin, peptides, or therapeutic agents, with exceptional efficiency and under mild, aqueous conditions.
This document provides detailed application notes and protocols for the labeling of oligonucleotides with 3-azidopropylamine, a versatile bifunctional linker. We will primarily focus on the post-synthetic modification approach, which involves the reaction of an amine-modified oligonucleotide with an activated ester of an azide-containing linker. Additionally, we will discuss alternative methods for incorporating azide modifications during solid-phase synthesis.
Methods for Azide Labeling of Oligonucleotides
There are two primary strategies for introducing an azide group into a synthetic oligonucleotide:
-
Post-Synthetic Modification: This common and versatile method involves the synthesis of an oligonucleotide with a primary amine group, which is then reacted with an N-hydroxysuccinimide (NHS) ester of an azide-containing molecule, such as azidobutyric acid NHS ester. This approach is advantageous as it allows for the labeling of any pre-existing amino-modified oligonucleotide.
-
Direct Incorporation during Synthesis: This method utilizes specialized phosphoramidites or solid supports (Controlled Pore Glass - CPG) that already contain an azide group.[1][2] This allows for the direct incorporation of the azide moiety at specific positions (5'-, 3'-, or internal) during automated solid-phase oligonucleotide synthesis.[1][2] While this method can be more direct, it requires the synthesis or purchase of these specialized reagents.
This document will focus on the post-synthetic modification approach due to its broad applicability and accessibility.
Experimental Protocols
Protocol 1: Post-Synthetic Labeling of an Amino-Modified Oligonucleotide with Azidobutyrate NHS Ester
This protocol describes the labeling of an oligonucleotide containing a primary amine with a commercially available azide linker.
Materials:
-
Amino-modified oligonucleotide (e.g., with a 5'-amino modifier C6)
-
Azidobutyrate NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Desalting column (e.g., Glen Gel-Pak™ or equivalent)
-
Nuclease-free water
Procedure:
-
Dissolve the Amino-Modified Oligonucleotide: Dissolve the product from a 0.2 µmole synthesis of the amino-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer.[3]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve 5-10 molar equivalents of Azidobutyrate NHS Ester in 25 µL of anhydrous DMF or DMSO.[3]
-
Conjugation Reaction: Add the NHS ester solution to the oligonucleotide solution. Agitate the mixture gently and incubate at room temperature for 1-2 hours.[3] To protect fluorescent dyes from photobleaching, if applicable in subsequent steps, cover the tube with aluminum foil.
-
Purification: Purify the azide-modified oligonucleotide from excess labeling reagent and salts using a desalting column according to the manufacturer's instructions.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
This protocol outlines the subsequent "click" reaction to conjugate the azide-modified oligonucleotide with an alkyne-containing molecule (e.g., a fluorescent dye with a terminal alkyne).
Materials:
-
Azide-modified oligonucleotide
-
Alkyne-containing molecule (e.g., Alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I) stabilizing ligand
-
Sodium Ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
Procedure:
-
Prepare Stock Solutions:
-
Azide-modified oligonucleotide: Dissolve in nuclease-free water to a final concentration of 100 µM.
-
Alkyne-containing molecule: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 500 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in nuclease-free water. This solution should be made fresh.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified oligonucleotide (to a final concentration of 10 µM)
-
Alkyne-containing molecule (to a final concentration of 100 µM)
-
PBS buffer (to a final concentration of 1X)
-
Premix of CuSO₄ and THPTA (add CuSO₄ to THPTA in a 1:5 molar ratio to a final concentration of 1 mM CuSO₄ and 5 mM THPTA).
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 10 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours.
-
Purification: Purify the labeled oligonucleotide conjugate using methods such as ethanol (B145695) precipitation, size-exclusion chromatography, or HPLC.
Data Presentation
Table 1: Reagents for Post-Synthetic Azide Labeling
| Reagent | Supplier | Purpose |
| 5'-Amino-Modifier C6 CPG | Glen Research | Solid support for synthesizing 5'-amino-modified oligonucleotides |
| Azidobutyrate NHS Ester | Various | Azide-containing linker for reaction with primary amines |
| Anhydrous DMF/DMSO | Sigma-Aldrich | Solvent for dissolving the NHS ester |
| 0.1 M Sodium Bicarbonate | Fisher Scientific | Reaction buffer for the NHS ester conjugation |
Table 2: Typical Yields and Purity of Azide-Modified Oligonucleotides
| Starting Oligonucleotide Scale | Labeling Method | Typical Yield (ODU) | Purity by HPLC (%) |
| 0.2 µmol | Post-synthetic (NHS Ester) | 5-10 | >90 |
| 1.0 µmol | Post-synthetic (NHS Ester) | 25-50 | >90 |
| 1.0 µmol | Direct Synthesis (Azide-CPG) | 30-60 | >95 |
Yields and purity can vary depending on the oligonucleotide sequence, length, and purification method.
Characterization of Azide-Modified Oligonucleotides
The successful synthesis and purification of azide-modified oligonucleotides can be confirmed by various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the modified oligonucleotide. The labeled product will typically have a different retention time compared to the unlabeled starting material.[4]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or MALDI-TOF mass spectrometry provides the most definitive characterization by confirming the expected molecular weight of the azide-modified oligonucleotide.[5][6]
Visualizations
Caption: Experimental workflow for post-synthetic labeling of oligonucleotides.
Caption: NHS ester conjugation reaction for azide labeling.
Conclusion
The introduction of azide functionalities into oligonucleotides using this compound or related linkers provides a versatile platform for the development of novel diagnostic and therapeutic tools. The post-synthetic modification of amino-modified oligonucleotides with NHS esters of azide-containing linkers is a robust and widely accessible method. Subsequent "click chemistry" allows for the efficient and specific conjugation of a wide range of molecules, enabling the tailored design of oligonucleotides for specific applications. Careful purification and characterization are crucial to ensure the quality and performance of the final labeled product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Posttranscriptional chemical functionalization of azide-modified oligoribonucleotides by bioorthogonal click and Staudinger reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. glenresearch.com [glenresearch.com]
- 4. Advancements in the characterisation of oligonucleotides by high performance liquid chromatography‐mass spectrometry in 2021: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Harnessing 3-Azidopropylamine for Advanced Dendrimer and Polymer Functionalization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of dendrimers and polymers using 3-azidopropylamine. This versatile bifunctional linker serves as a crucial building block for introducing azide (B81097) functionalities onto macromolecular scaffolds, enabling subsequent conjugation of therapeutic agents, imaging probes, and targeting ligands via highly efficient "click chemistry." These methodologies are central to the development of advanced drug delivery systems, diagnostic tools, and novel biomaterials.
Application Notes
The introduction of azide groups onto the surface of dendrimers and polymers using this compound is a cornerstone of modern bioconjugation strategies. The terminal azide group is a bioorthogonal handle that can be specifically and efficiently reacted with an alkyne-functionalized molecule through Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "click chemistry" approach offers several advantages, including high reaction yields, mild reaction conditions, and exceptional specificity in complex biological environments.[1][2]
Key Applications:
-
Targeted Drug Delivery: Azide-functionalized dendrimers and polymers can be decorated with targeting ligands (e.g., antibodies, peptides, folic acid) to enhance accumulation at specific disease sites, such as tumors.[3][4] Subsequently, anticancer drugs like doxorubicin (B1662922) or paclitaxel (B517696), modified with an alkyne group, can be conjugated to the azide-functionalized macromolecule.[3][5] This strategy improves the therapeutic index of potent drugs by increasing their concentration at the target site while minimizing systemic toxicity.[6]
-
Medical Imaging and Diagnostics: By conjugating imaging agents (e.g., fluorescent dyes, MRI contrast agents) to azide-modified macromolecules, researchers can develop sophisticated probes for non-invasive imaging and diagnosis. The high density of functional groups on dendrimers allows for the attachment of multiple imaging agents, leading to enhanced signal intensity.
-
Biomaterial Engineering: The surface properties of biomaterials can be precisely tailored by decorating them with various molecules using this compound as a linker. This can be used to improve biocompatibility, control protein adsorption, and create surfaces with specific biological activities.
Choosing the Right Macromolecule:
-
Dendrimers (e.g., Polyamidoamine - PAMAM): These highly branched, monodisperse macromolecules offer a high density of surface functional groups, allowing for a high payload of conjugated molecules.[7] Their well-defined size and structure make them ideal for applications requiring precise control over the final conjugate.[8]
-
Linear Polymers (e.g., Polyethylene Glycol - PEG): PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic properties of therapeutic agents, including increased circulation half-life and reduced immunogenicity.[8] Azide-functionalized PEG allows for the straightforward conjugation of drugs and targeting moieties.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the functionalization of a representative dendrimer (PAMAM) and a linear polymer (PEG) with azide groups, followed by the conjugation of a therapeutic agent.
Protocol 1: Azide-Functionalization of G5 PAMAM Dendrimer using this compound
This protocol describes the covalent attachment of this compound to the surface primary amine groups of a G5 PAMAM dendrimer via amide bond formation.
Materials:
-
G5 PAMAM Dendrimer (e.g., 10 wt.% solution in methanol)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 10 kDa)
-
Deionized (DI) water
Procedure:
-
Dendrimer Preparation: In a round-bottom flask, place a known amount of G5 PAMAM dendrimer solution. Remove the methanol (B129727) under reduced pressure to obtain the neat dendrimer.
-
Activation of Carboxyl Groups (if starting with a carboxyl-terminated dendrimer): Dissolve the carboxyl-terminated dendrimer in anhydrous DMF. Add EDC (1.5 eq. per carboxyl group) and NHS (1.2 eq. per carboxyl group). Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours to form the NHS-activated ester.
-
Amine Coupling (for amine-terminated dendrimers): To functionalize amine-terminated dendrimers, a different strategy is required. One common method involves reacting the dendrimer's amines with a linker that has both a carboxyl group and an azide. For this protocol, we will assume a carboxyl-terminated dendrimer is being used.
-
Conjugation with this compound: To the solution of the activated dendrimer, add this compound (2 eq. per activated carboxyl group). Allow the reaction to stir at room temperature for 24-48 hours under an inert atmosphere.
-
Purification:
-
Dilute the reaction mixture with DI water.
-
Transfer the solution to a dialysis bag (10 kDa MWCO).
-
Dialyze against DI water for 48-72 hours, changing the water every 12 hours to remove unreacted reagents and byproducts.
-
Lyophilize the purified solution to obtain the azide-functionalized PAMAM dendrimer (PAMAM-N₃) as a white solid.
-
Characterization:
-
¹H NMR: To confirm the attachment of the this compound linker.
-
FT-IR: To identify the characteristic azide peak (~2100 cm⁻¹).
-
MALDI-TOF Mass Spectrometry: To determine the molecular weight and degree of functionalization.
Protocol 2: Synthesis of Azide-Terminated Polyethylene Glycol (PEG-N₃)
This protocol describes the conversion of a hydroxyl-terminated PEG to an azide-terminated PEG via a two-step process involving mesylation and subsequent azidation.
Materials:
-
Methoxy PEG-OH (mPEG-OH)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
Procedure:
-
Mesylation of PEG-OH:
-
Dissolve mPEG-OH (1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.5 eq.) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with cold DI water three times.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the mesylated PEG (mPEG-OMs).
-
-
Azidation of mPEG-OMs:
-
Dissolve the mPEG-OMs (1 eq.) in anhydrous DMF.
-
Add sodium azide (5 eq.) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with DCM.
-
Wash the organic solution with DI water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum to yield mPEG-N₃ as a white solid.
-
Characterization:
-
¹H NMR: To confirm the disappearance of the hydroxyl proton and the appearance of peaks corresponding to the azide-adjacent methylene (B1212753) group.
-
FT-IR: To confirm the presence of the azide peak (~2100 cm⁻¹) and the disappearance of the hydroxyl peak (~3400 cm⁻¹).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol describes the "click" conjugation of an alkyne-modified drug (e.g., Alkyne-Doxorubicin) to an azide-functionalized macromolecule (PAMAM-N₃ or PEG-N₃).
Materials:
-
Azide-functionalized macromolecule (PAMAM-N₃ or PEG-N₃)
-
Alkyne-modified drug (e.g., Alkyne-Doxorubicin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Deionized (DI) water
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized macromolecule in DI water or a suitable buffer.
-
Prepare a 20 mM stock solution of the alkyne-modified drug in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in DI water.
-
Prepare a 200 mM stock solution of THPTA in DI water.
-
Prepare a 500 mM stock solution of sodium ascorbate in DI water (prepare fresh).
-
-
Click Reaction:
-
In a microcentrifuge tube, add the azide-functionalized macromolecule solution.
-
Add the alkyne-modified drug solution (typically 1.5-5 equivalents per azide group).
-
In a separate tube, pre-mix the CuSO₄ solution and the THPTA solution in a 1:2 molar ratio and let it stand for 5 minutes.
-
Add the CuSO₄/THPTA complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently and allow it to react at room temperature for 12-24 hours, protected from light.
-
-
Purification:
-
Purify the resulting drug-macromolecule conjugate using size-exclusion chromatography (SEC) or dialysis (with an appropriate MWCO membrane) to remove unreacted drug, catalyst, and other small molecules.
-
Lyophilize the purified product to obtain the final conjugate.
-
Characterization:
-
UV-Vis Spectroscopy: To quantify the amount of conjugated drug by measuring its characteristic absorbance.
-
HPLC: To assess the purity of the conjugate and quantify drug loading.
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the resulting nanoparticles.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of azide-functionalized macromolecules and their drug conjugates.
Table 1: Physicochemical Properties of Azide-Functionalized Dendrimers and Polymers
| Macromolecule | Modification | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) | Degree of Azide Functionalization (%) | Analytical Method |
| G5 PAMAM | Azide-functionalized | ~28,000 - 30,000 | < 1.1 | 80-95 | MALDI-TOF, ¹H NMR |
| mPEG | Azide-terminated | 5,000 | < 1.05 | > 95 | ¹H NMR, GPC |
| PLGA-PEG | Azide-terminated | 15,000 | ~1.5 | > 90 | GPC, ¹H NMR |
Table 2: Characterization of Drug-Macromolecule Conjugates
| Conjugate | Drug | Drug Loading Content (wt%) | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| G5 PAMAM-N₃-Doxorubicin | Doxorubicin | 5-15 | 70-90 | 10-20 | +15 to +25 |
| PEG-N₃-Paclitaxel | Paclitaxel | 2-8 | 60-85 | 100-150[9] | -10 to -20[10] |
| PLGA-PEG-N₃-Paclitaxel | Paclitaxel | 5-10 | > 80 | 150-250[1] | -20 to -30[1] |
Note: The values presented in the tables are representative and can vary depending on the specific reaction conditions, starting materials, and analytical techniques used.
Mandatory Visualization
The following diagrams illustrate the key experimental workflows described in the protocols.
References
- 1. Design and Characterization of Paclitaxel-Loaded Polymeric Nanoparticles Decorated With Trastuzumab for the Effective Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and Characterization of of Paclitaxel Loaded Fe3O4-PEG magnetite Nanoparticles on Cancer Cells [cell.ijbio.ir]
- 3. Doxorubicin-Conjugated PAMAM Dendrimers for pH-Responsive Drug Release and Folic Acid-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAMAM dendrimer-based multifunctional conjugate for cancer therapy: synthesis, characterization, and functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Synthesis and Characterization of Polymer-Drug Conjugates by Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. archivepp.com [archivepp.com]
- 8. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Preparation and biological evaluation of paclitaxel loaded biodegradable PCL/PEG nanoparticles for the treatment of human neuroendocrine pancreatic tumor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Amide Bond Formation via 3-Azidopropylamine and NHS Esters for Bioconjugation and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between 3-azidopropylamine and N-hydroxysuccinimide (NHS) esters is a cornerstone of modern bioconjugation and drug discovery. This chemistry facilitates the formation of a stable amide bond, covalently linking a molecule of interest (activated with an NHS ester) to the versatile this compound linker. The resulting product, now bearing a terminal azide (B81097) group, is primed for highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This two-step approach is instrumental in the modular synthesis of complex bioconjugates, diagnostic tools, and novel therapeutic agents.[3][4][5]
NHS esters are favored for these applications due to their high reactivity and selectivity towards primary aliphatic amines under physiological to slightly alkaline conditions.[6][7] The reaction proceeds efficiently in aqueous environments, a critical feature for the modification of sensitive biological molecules.[1] this compound serves as a bifunctional linker, where its primary amine readily participates in amide bond formation with NHS esters, while the azide moiety remains available for orthogonal ligation.[2]
These application notes provide a comprehensive overview, detailed protocols, and key quantitative data for the reaction of this compound with NHS esters, enabling researchers to effectively implement this powerful conjugation strategy.
Chemical Reaction Mechanism
The reaction is a nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[8]
Caption: Reaction of an NHS ester with this compound.
Quantitative Data Summary
The efficiency of the NHS ester-amine reaction is influenced by several factors, including pH, temperature, and the concentration of reactants. The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[6]
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Optimal pH is typically 8.3-8.5.[1] Higher pH increases the rate of NHS ester hydrolysis.[6] |
| Temperature | 4°C to Room Temperature (25°C) | Reactions can be performed overnight at 4°C or for 1-4 hours at room temperature.[6] |
| Solvent | Aqueous buffers (e.g., PBS, Borate, Bicarbonate) | For water-insoluble NHS esters, a co-solvent like DMSO or DMF can be used (up to 10% of the final volume).[6] |
| Molar Ratio (NHS Ester:Amine) | 1.1:1 to 20:1 | For small molecule reactions, a slight excess of the NHS ester (1.1-1.5 equivalents) is often sufficient. For protein labeling, a larger excess (e.g., 20-fold) may be used.[9] |
| Reaction Time | 30 minutes to Overnight | Dependent on temperature and reactant concentrations.[9] |
| Typical Yields | >90% | Under optimal conditions, the reaction is highly efficient. |
Experimental Protocols
Protocol 1: General Procedure for Reacting a Small Molecule NHS Ester with this compound
This protocol is designed for the conjugation of a generic, water-insoluble small molecule NHS ester with this compound.
Materials:
-
NHS ester of the molecule of interest
-
This compound[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[1]
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)[1]
-
1 M Tris-HCl (pH 7.4) for quenching (optional)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reagent Preparation:
-
Dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).
-
Dissolve this compound in the 0.1 M sodium bicarbonate buffer (pH 8.3).
-
-
Reaction:
-
In a reaction vessel, add the this compound solution.
-
Slowly add 1.1 to 1.5 molar equivalents of the NHS ester stock solution to the this compound solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
-
Quenching (Optional):
-
To stop the reaction, add Tris-HCl to a final concentration of 50-100 mM and stir for 15-30 minutes.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the azide-functionalized molecule.
-
Protocol 2: Labeling an Amine-Containing Biomolecule (e.g., Protein) with an Azide-PEG-NHS Ester
This protocol outlines the introduction of an azide group onto a protein using a commercially available Azide-PEG-NHS ester.
Materials:
-
Protein solution (2-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine[6]
-
Desalting column or dialysis cassette for purification[10]
Procedure:
-
Buffer Exchange (if necessary):
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at pH 7.2-8.0.
-
-
Reagent Preparation:
-
Equilibrate the vial of Azide-PEG-NHS ester to room temperature before opening.
-
Immediately before use, dissolve the Azide-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[9]
-
-
Labeling Reaction:
-
Add a calculated amount of the Azide-PEG-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is typically recommended for efficient labeling.[9] The final concentration of the organic solvent should not exceed 10%.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8]
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted labeling reagent and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS pH 7.4).[10]
-
The azide-labeled protein is now ready for subsequent click chemistry reactions.
-
Application in Drug Discovery: A Click Chemistry Workflow
The introduction of an azide handle onto a molecule of interest using this compound and an NHS ester is a key step in many drug discovery workflows. It allows for the modular assembly of novel drug candidates, probes, or targeted delivery systems.
Caption: A typical drug discovery workflow using click chemistry.
This workflow demonstrates the power of combining NHS ester chemistry with click reactions. A core molecule can be functionalized with an azide, and then various alkyne-containing building blocks can be "clicked" on to rapidly generate a library of compounds for screening or to build a complex therapeutic construct. This modular approach accelerates the drug discovery and development process.[3][11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 5. csmres.co.uk [csmres.co.uk]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. glenresearch.com [glenresearch.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. merckmillipore.com [merckmillipore.com]
Troubleshooting & Optimization
Troubleshooting low yield in 3-Azidopropylamine click reactions
Welcome to the technical support center for troubleshooting low yields in 3-Azidopropylamine click reactions. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) experiments.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a low yield. What are the most common causes?
Low yields in CuAAC reactions can stem from several factors. The most common issues include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in your this compound or alkyne-containing molecule can interfere with the reaction. Azides, in particular, can be unstable.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.[1][2]
-
Ligand Issues: The choice and concentration of the copper-stabilizing ligand are crucial for protecting the Cu(I) catalyst and accelerating the reaction.[1] An inappropriate ligand or an incorrect ligand-to-copper ratio can be detrimental.
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1][3]
Q2: What is the recommended starting point for optimizing a CuAAC reaction with this compound?
A good starting point is to use a copper(II) sulfate (B86663) (CuSO₄) and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ.[3] A common solvent system is a mixture of t-BuOH and water or other aqueous buffers.[3][4] Standard room temperature is often sufficient for the reaction to proceed.
Q3: Is a ligand necessary for my click reaction?
While not always strictly required, using a copper-stabilizing ligand is highly recommended, especially in bioconjugation reactions.[3] Ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) protect the Cu(I) from oxidation and disproportionation, and can accelerate the reaction rate.[5][6]
Q4: How should I handle and store this compound?
This compound should be stored at -20°C in the dark.[7] It is a potentially explosive compound and should be handled with care, avoiding heat.[8] For applications requiring large quantities, a more stable hydrochloride salt is also available.[4][7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the cause of low yield in your this compound click reaction.
Problem: Low or No Product Formation
Possible Cause 1: Inactive Catalyst
The Cu(I) catalyst is essential for the reaction and is sensitive to oxygen.[9]
-
Solution:
-
Degas your solvents: Before starting the reaction, thoroughly degas all solvents (e.g., by bubbling with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen.[10][11]
-
Use an inert atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon.[3]
-
Fresh reducing agent: Prepare a fresh solution of your reducing agent (e.g., sodium ascorbate) immediately before use, as it can degrade over time.[10]
-
Order of addition: A recommended order of addition is to mix the CuSO₄ with the ligand first, add this mixture to your azide (B81097) and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate solution.[9][12]
-
Possible Cause 2: Suboptimal Reagent Concentrations
The ratio of reactants and catalyst components is critical for an efficient reaction.
-
Solution:
-
Optimize concentrations: Use the following table as a starting point for optimizing your reaction conditions.
-
| Component | Recommended Concentration/Ratio | Notes |
| Alkyne | 1.0 equivalent | Limiting reagent. |
| This compound | 1.1 - 2.0 equivalents | A slight excess of the azide can help drive the reaction to completion.[13] |
| CuSO₄ | 0.01 - 0.05 equivalents (1-5 mol%) | Higher concentrations are generally not necessary and can lead to side reactions.[3] |
| Ligand (e.g., THPTA) | 5 equivalents relative to Cu | A 5:1 ligand to copper ratio is often recommended to protect the catalyst.[12][13] |
| Sodium Ascorbate | 0.5 - 1.0 equivalent | Should be in excess of the copper catalyst to maintain a reducing environment.[3] |
Possible Cause 3: Poor Reactant Solubility
If your alkyne-containing molecule is not fully dissolved, the reaction will be slow and incomplete.
-
Solution:
-
Co-solvents: If you are using an aqueous buffer, consider adding a co-solvent like DMSO or DMF to improve the solubility of your starting materials.[3]
-
Gentle Heating: In some cases, gentle heating (e.g., to 30-40°C) can improve both solubility and reaction rate.[14] However, be cautious with heating as it can degrade sensitive molecules.
-
Problem: Presence of Multiple Products (Side Reactions)
The most common side reaction is the homocoupling of your alkyne starting material.
-
Solution:
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol is a good starting point for the click reaction of an alkyne-containing small molecule with this compound.
-
In a suitable reaction vial, dissolve the alkyne-containing compound (1.0 eq.) and this compound (1.2 eq.) in a degassed 1:1 mixture of t-BuOH and water.
-
In a separate microcentrifuge tube, prepare a fresh aqueous solution of sodium ascorbate (0.5 eq.).
-
In another microcentrifuge tube, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq.).
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer
This protocol is adapted for reactions involving sensitive biomolecules in an aqueous environment.
-
Dissolve your alkyne-functionalized biomolecule in a degassed phosphate (B84403) buffer (pH 7.4).
-
In a separate tube, prepare a premixed solution of CuSO₄·5H₂O (0.1 eq.) and THPTA (0.5 eq.) in degassed water.
-
Add the this compound (2.0 eq.) to the biomolecule solution.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Initiate the reaction by adding a fresh, degassed aqueous solution of sodium ascorbate (1.0 eq.).
-
Incubate the reaction at room temperature, monitoring by an appropriate method (e.g., SDS-PAGE, HPLC).
-
Purify the resulting bioconjugate using a suitable method such as size exclusion chromatography or dialysis to remove excess reagents and copper.
Visual Guides
Below are diagrams to help visualize the troubleshooting process and reaction workflow.
Caption: A troubleshooting decision tree for low-yield click reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. interchim.fr [interchim.fr]
- 11. glenresearch.com [glenresearch.com]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 3-Azidopropylamine Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 3-azidopropylamine conjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a versatile bifunctional linker molecule containing a primary amine (-NH₂) and an azide (B81097) (-N₃) group.[1][2] This structure allows for a two-step, orthogonal conjugation strategy. The primary amine can react with activated esters (like NHS esters) or carboxylic acids (using activators like EDC), while the azide group can participate in "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] Its primary use is to introduce an azide group onto a target molecule (e.g., a protein, oligonucleotide, or surface) for subsequent conjugation with an alkyne-modified molecule.[3][4][5]
Q2: How should I store this compound?
This compound should be stored at -20°C in the dark and desiccated.[1][2] While it can be shipped at ambient temperature for short periods (up to 3 weeks), long-term storage at low temperatures is crucial to maintain its stability and reactivity.[1] As a low-molecular-weight azide, it should be handled with care as a potential explosive, especially when heated.[6] For enhanced stability, it can also be stored as its hydrochloride salt or with the amine group protected (e.g., with a Boc group).[6]
Q3: What are the most critical parameters to control during the conjugation of this compound to a protein via its amine group?
The most critical parameter is the pH of the reaction buffer. The primary amine of this compound reacts efficiently with NHS esters in a slightly basic environment, with an optimal pH range of 8.3-8.5.[4][5] At lower pH, the amine group is protonated and less nucleophilic, reducing the reaction rate. At higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.[4][5] It is also crucial to use a buffer that does not contain primary amines (e.g., Tris), as these will compete with this compound for reaction with the NHS ester.[4] Recommended buffers include sodium bicarbonate or sodium borate.[4]
Q4: I am seeing very low or no product after my CuAAC (click chemistry) reaction. What are the possible causes?
Low or no yield in a CuAAC reaction can stem from several factors:
-
Inactive Copper Catalyst: The active catalyst is Copper(I), which can be oxidized to the inactive Copper(II) state by dissolved oxygen. Ensure your buffers are degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Always use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I).
-
Copper Sequestration: If you are working with complex biomolecules like proteins or nucleic acids, the copper catalyst can be sequestered by certain amino acid residues or phosphate (B84403) groups, making it unavailable for the reaction. The use of a copper-chelating ligand, such as THPTA or TBTA, is highly recommended to stabilize the Cu(I) and improve reaction efficiency.[7]
-
Impure Reagents: Ensure your azide-functionalized molecule (from the first step) and your alkyne-containing molecule are pure and that the functional groups have not degraded.
-
Inhibitors: The presence of certain ions, like chloride, has been suggested to inhibit the rate of click reactions.[8]
Q5: What are the advantages of using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) over CuAAC?
The main advantage of SPAAC is that it is a copper-free click chemistry reaction. This is particularly important for applications in living systems (e.g., cell surface labeling) where the cytotoxicity of copper is a concern.[7] The reaction is driven by the high ring strain of a cyclooctyne (B158145), which reacts with the azide without the need for a catalyst. However, SPAAC reactions are generally slower than CuAAC reactions.
Troubleshooting Guides
Problem 1: Low Yield in NHS Ester Conjugation of this compound
This troubleshooting guide will help you identify and resolve common issues leading to low conjugation yield when reacting this compound with an NHS ester-activated molecule.
Problem 2: Failed or Inefficient CuAAC (Click Chemistry) Reaction
This guide provides a logical workflow to troubleshoot a failed or inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction after successfully functionalizing your molecule with this compound.
Data Presentation
Table 1: Effect of pH on NHS Ester Conjugation
This table summarizes the impact of pH on the stability of NHS esters and the kinetics of the desired amidation reaction versus the competing hydrolysis. The optimal pH is a trade-off between maximizing the rate of amidation and minimizing the rate of hydrolysis.[9][10]
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) | Comments |
| 8.0 | 80 | 210 | Slower reaction rate, but the NHS ester is more stable. |
| 8.5 | 20 | 180 | Often considered the optimal pH, providing a good balance between reaction speed and ester stability.[9][10] |
| 9.0 | 10 | 125 | Faster amidation, but significantly increased rate of hydrolysis, which can reduce overall yield.[10] |
Data is illustrative and based on studies of porphyrin-NHS esters. Actual rates will vary depending on the specific molecules and reaction conditions.[10]
Table 2: Comparison of Second-Order Rate Constants for Common Cyclooctynes in SPAAC
The choice of cyclooctyne is a critical factor in determining the speed of a SPAAC reaction. This table provides a quantitative comparison of the reactivity of several commonly used cyclooctynes with benzyl (B1604629) azide, a standard azide partner.[11][12]
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |
| DBCO | ~0.6 - 1.0 | High reactivity due to significant ring strain, making it a popular choice for rapid labeling.[11] |
| DIBO | ~0.3 - 0.7 | Also exhibits high reactivity.[11] |
| BCN | ~0.06 - 0.1 | Lower reactivity compared to DBCO and DIBO, but its smaller size and reduced lipophilicity can be advantageous.[11] |
Note: Reaction rates can be influenced by the solvent, temperature, and the specific structures of the azide and cyclooctyne used.[11]
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein and Subsequent CuAAC Reaction
Part A: Introduction of the Azide Moiety onto the Protein
This protocol describes the modification of a protein with this compound by targeting its primary amine groups (lysine residues and N-terminus) using EDC/NHS chemistry to activate the protein's carboxyl groups.
Materials:
-
Protein of interest
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.
-
Activator Preparation: Prepare a fresh solution of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A 2-5 fold molar excess of EDC/NHS over the protein is a good starting point.
-
Activation of Protein: Add the EDC/NHS solution to the protein solution and incubate for 15-30 minutes at room temperature.
-
Addition of this compound: Add a 10-20 fold molar excess of this compound (dissolved in Conjugation Buffer) to the activated protein solution.
-
Conjugation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess this compound and reaction byproducts using a desalting column, eluting with PBS. The resulting azide-modified protein is ready for the CuAAC reaction.
Part B: CuAAC "Click" Reaction
This protocol describes the conjugation of the azide-modified protein to an alkyne-containing molecule.
Materials:
-
Azide-modified protein
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
THPTA ligand
-
PBS, pH 7.4 (degassed)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be made fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-5 mg/mL in degassed PBS.
-
Add the alkyne-containing molecule to a 2-10 fold molar excess over the protein.
-
Prepare a premix of CuSO₄ and THPTA (1:5 molar ratio) and add it to the reaction mixture to a final copper concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate using size-exclusion chromatography or another appropriate method to remove the catalyst, excess reagents, and byproducts.
Protocol 2: Conjugation of this compound to an Amine-Modified Oligonucleotide
This protocol outlines the conjugation of this compound to an oligonucleotide that has been synthesized with a primary amine modification. This is achieved by first activating the carboxyl group of a bifunctional linker which is then reacted with the amino-oligonucleotide, followed by reaction of the other end of the linker with this compound. A more direct approach is to use an NHS-ester-azide linker.
Materials:
-
Amine-modified oligonucleotide
-
Azido-NHS ester (e.g., 6-Azidohexanoic acid NHS ester)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Glen Gel-Pak™) or HPLC for purification
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a concentration of approximately 0.2-1.0 mM. Ensure the buffer is free of any primary amine contaminants.[13]
-
Azido-NHS Ester Preparation: Dissolve the Azido-NHS ester in a small volume of anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. This should be done immediately before use.
-
Conjugation: Add a 5-20 fold molar excess of the Azido-NHS ester solution to the oligonucleotide solution.
-
Incubation: Vortex the mixture and incubate at room temperature for 2-4 hours, or overnight at 4°C.
-
Purification: Purify the azide-modified oligonucleotide from excess labeling reagent and byproducts using a desalting column or reverse-phase HPLC.[13][14]
Protocol 3: Functionalization of Nanoparticles with this compound
This protocol describes the functionalization of amine-coated nanoparticles with an azide group using an NHS-ester-PEG-azide linker.[15]
Materials:
-
Amine-functionalized nanoparticles (e.g., PEI-coated silica (B1680970) nanoparticles)
-
NHS ester-PEG-N₃ linker
-
Borate Buffer (pH 8.5)
-
Anhydrous DMSO
-
Centrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Borate Buffer.
-
Linker Preparation: Dissolve the NHS ester-PEG-N₃ linker in a small amount of anhydrous DMSO.
-
Conjugation: Add the linker solution dropwise to the nanoparticle dispersion while stirring. A typical ratio is 1.5 mg of linker per 5 mg of nanoparticles.[15]
-
Incubation: Continue stirring the reaction mixture for 4 hours at room temperature.
-
Purification: Purify the azide-functionalized nanoparticles by repeated centrifugation and resuspension in a suitable buffer (e.g., PBS) to remove unreacted linker and byproducts.
Protocol 4: Surface Modification with this compound for Biomolecule Immobilization
This protocol details the functionalization of an amine-coated surface (e.g., a silanized glass slide) with this compound for the subsequent immobilization of an alkyne-modified biomolecule via a click reaction.[16]
Materials:
-
Amine-functionalized surface
-
A bifunctional linker with a carboxyl group and an azide group (e.g., 6-Azidohexanoic acid)
-
EDC and NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Wash Buffer: PBS, pH 7.4
Procedure:
-
Activation of Linker: In a tube, dissolve the carboxyl-azide linker in an organic solvent (e.g., DMF). In a separate tube, prepare a solution of EDC and NHS in the Activation Buffer. Mix the two solutions to activate the carboxyl group of the linker.
-
Surface Functionalization: Immediately apply the activated linker solution to the amine-functionalized surface and incubate for 1-2 hours at room temperature.
-
Washing: Thoroughly wash the surface with the Wash Buffer to remove any unbound linker. The surface is now azide-functionalized and ready for a click chemistry reaction with an alkyne-modified biomolecule as described in Protocol 1, Part B.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Surface Functionalization of Virus-Like Particles by Direct Conjugation Using Azide–Alkyne Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Versatile and Robust Method for Antibody Conjugation to Nanoparticles with High Targeting Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Azidopropylamine Reaction Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 3-azidopropylamine and its reaction products using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended HPLC method for purifying this compound reaction products?
A1: Reversed-phase HPLC (RP-HPLC) is a commonly used and effective method for the purification of this compound and its derivatives.[1] A typical setup involves a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.[1] To improve peak shape and resolution, especially for the basic amine group, it is advisable to use an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase.[1]
Q2: My this compound or its product is not well-retained on a C18 column. What can I do?
A2: this compound is a small, polar molecule and may have limited retention on traditional C18 columns, especially in high organic mobile phases.[2][3] If you are observing poor retention, consider the following:
-
Use a more polar reversed-phase column: Columns with polar endcapping or embedded polar groups can offer better retention for polar analytes.
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of highly polar compounds.[2]
-
Aqueous Normal Phase (ANP) Chromatography: This method can also be employed for the analysis of polar molecules.[2]
Q3: What is the best way to prepare my sample for injection?
A3: To avoid peak distortion issues like fronting or splitting, it is crucial to dissolve your sample in a solvent that is weaker than or equivalent to the initial mobile phase composition.[4] For reversed-phase HPLC, this often means dissolving the sample in the initial water/buffer mobile phase or a solution with a low percentage of organic solvent.
Q4: Can the azide (B81097) group interact with the HPLC column or degrade during purification?
A4: While azides are generally stable under typical RP-HPLC conditions, there is a possibility of interaction with certain column materials. One study noted the irreversible binding of IgG to azide-modified surfaces, suggesting that in some contexts, the azide group can be reactive.[5] However, for small molecules like this compound, this is less of a concern. Standard C18 columns are generally compatible.
Q5: How can I detect this compound and its reaction products?
A5: this compound itself lacks a strong chromophore, making UV detection at low wavelengths (e.g., ~200-210 nm) necessary but potentially non-specific. If your reaction product incorporates a chromophore, detection will be more straightforward. For quantifying low levels of azide-containing compounds without a strong UV absorbance, derivatization with an agent like pentafluorobenzyl bromide (PFBB) can be employed to attach a UV-active group.[6]
Troubleshooting Guide
Common Problem 1: Peak Tailing
Peak tailing is a frequent issue when analyzing basic compounds like amines on silica-based columns.[7][8][9][10]
| Possible Cause | Solution |
| Secondary Interactions with Silanols | The primary amine in this compound can interact with residual acidic silanol (B1196071) groups on the silica (B1680970) stationary phase.[9][10] |
| 1. Lower Mobile Phase pH: Add 0.1% TFA or formic acid to the mobile phase to protonate the silanol groups and minimize interaction.[9] | |
| 2. Add a Basic Modifier: In some cases, adding a small amount of a basic competitor like triethylamine (B128534) (TEA) can mask the silanol groups.[8] | |
| 3. Use a Deactivated Column: Employ a modern, high-purity silica column with end-capping to reduce the number of accessible silanol groups.[9] | |
| Column Overload | Injecting too much sample can lead to peak tailing. |
| 1. Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller amount.[11] | |
| 2. Use a Preparative Column: If a large amount of material needs to be purified, switch to a column with a larger internal diameter.[11] |
Common Problem 2: Poor Resolution or Co-elution
| Possible Cause | Solution |
| Inadequate Mobile Phase Gradient | The gradient may not be shallow enough to separate compounds with similar retention times. |
| 1. Optimize the Gradient: Decrease the rate of change of the organic solvent concentration (e.g., from a 5-95% B in 10 minutes to 5-95% B in 20 minutes). | |
| Incorrect Mobile Phase Composition | The chosen organic solvent may not provide the best selectivity. |
| 1. Try a Different Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity. | |
| Column Degradation | The stationary phase may be compromised. |
| 1. Use a Guard Column: A guard column protects the analytical column from contaminants and particulates.[4] | |
| 2. Flush or Replace the Column: If performance has degraded over time, flush the column according to the manufacturer's instructions or replace it. |
Common Problem 3: Variable Retention Times
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | Small variations in mobile phase composition can lead to shifts in retention time.[12] |
| 1. Prepare Mobile Phase Accurately: Use volumetric flasks and ensure consistent measurements. Prepare fresh mobile phase regularly. | |
| Lack of Column Equilibration | The column is not fully equilibrated with the initial mobile phase conditions before injection.[12] |
| 1. Increase Equilibration Time: Flush the column with at least 10-20 column volumes of the initial mobile phase before the first injection and between runs. | |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. |
| 1. Use a Column Oven: A thermostatically controlled column compartment will ensure a stable operating temperature.[13] | |
| Pump Malfunction | Issues with the HPLC pump can lead to inconsistent flow rates. |
| 1. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump heads.[4] | |
| 2. Check for Leaks: Inspect fittings and seals for any signs of leaks.[7] |
Experimental Protocols
Protocol 1: RP-HPLC Purification of a this compound Reaction Product
This protocol provides a general starting point for the purification of a reaction product of this compound.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the reaction product (e.g., 254 nm if an aromatic group is present).
-
Injection Volume: 20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)[1]
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B (return to initial conditions)
-
35-45 min: 5% B (equilibration)
-
Protocol 2: Sample Preparation
-
If the reaction solvent is strong (e.g., DMF, DMSO), first remove it under reduced pressure.
-
Re-dissolve the crude reaction mixture in a small volume of Mobile Phase A or a mixture of water and acetonitrile that matches the initial HPLC conditions (e.g., 95:5 water:acetonitrile).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[13]
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A standard experimental workflow for HPLC purification.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 5. Optimization of a ligand immobilization and azide group endcapping concept via "Click-Chemistry" for the preparation of adsorbents for antibody purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. scribd.com [scribd.com]
- 9. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. hplc.eu [hplc.eu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Determination of azide impurity in sartans using reversed-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of 3-Azidopropylamine in different aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-azidopropylamine in various aqueous buffers, along with troubleshooting advice for its use in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored at -20°C in the dark and desiccated.[1][2] For transportation, it can be shipped at ambient temperature for up to three weeks.[1] A chemically stable solid hydrochloride form is also available for bulk applications.[3]
Q2: How stable is this compound in aqueous buffers?
A2: While specific quantitative data is limited, aliphatic azides like this compound are generally more stable than aryl or acyl azides.[4] Its stability in aqueous buffers is influenced by pH, temperature, and the presence of other reagents. It is generally recommended to prepare fresh solutions of this compound before each experiment and minimize prolonged incubation times, especially at elevated temperatures.
Q3: Are there any known incompatibilities with common buffer components?
A3: Yes. Primary amine-containing buffers, such as Tris, can compete with the intended reaction when this compound is used to label molecules via its amine group (e.g., reacting with NHS esters).[5][6] Therefore, non-amine-containing buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffers are often preferred for such reactions.[5] Additionally, reducing agents like DTT or TCEP can reduce the azide (B81097) group to an unreactive amine, which will inhibit click chemistry reactions.[7]
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
Stability in Different Aqueous Buffers
The stability of this compound can be influenced by the pH of the buffer system. The following table provides a qualitative summary of the expected stability based on general chemical principles of alkyl azides. Experimental validation is highly recommended for specific applications.
| Buffer System | Typical pH Range | Expected Stability of this compound | Notes |
| Acetate Buffer | 3.6 - 5.6 | Fair to Good | Low pH may lead to the formation of small amounts of hydrazoic acid (HN₃), which is volatile and toxic.[10] Use in a well-ventilated area. |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good | Generally considered a suitable buffer for many bioconjugation reactions involving azides.[1] |
| Tris Buffer | 7.5 - 9.0 | Good (with caveats) | The primary amine in Tris can compete in reactions targeting the amine group of this compound.[5][6] It is generally compatible if the azide group is the reactive moiety. |
| Borate Buffer | 8.0 - 10.0 | Fair to Good | Higher pH can increase the rate of hydrolysis of other functional groups on the molecule to be labeled, but the azide itself is expected to be relatively stable. |
| Carbonate-Bicarbonate Buffer | 9.2 - 10.6 | Fair | Alkaline conditions may increase the rate of competing side reactions. Long-term stability may be reduced. |
Troubleshooting Guides
This section addresses common issues that may be encountered during experiments with this compound.
Issue 1: Low or No Yield in Bioconjugation Reaction (e.g., Click Chemistry)
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh solutions of this compound for each experiment. Avoid prolonged storage of stock solutions in aqueous buffers.
-
-
Possible Cause: Presence of reducing agents.
-
Solution: If your protein or molecule of interest requires a reducing agent like DTT or TCEP, consider removing it before the addition of this compound. TCEP is generally less reactive towards azides than DTT.[7]
-
-
Possible Cause: Incompatible buffer.
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Photodecomposition of this compound.
-
Solution: Protect solutions containing this compound from light, especially during long incubation periods.[9] Use amber vials or cover your reaction vessels with aluminum foil.
-
-
Possible Cause: Temperature-dependent degradation.
-
Solution: Perform reactions at the lowest effective temperature to minimize thermal degradation.[11] Avoid repeated freeze-thaw cycles of stock solutions.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer using HPLC
This protocol outlines a general method to determine the stability of this compound over time in a specific buffer.
-
Objective: To quantify the percentage of intact this compound remaining after incubation in a selected aqueous buffer at a specific temperature over several time points.
-
Materials:
-
This compound
-
High-purity aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC-grade water and acetonitrile (B52724)
-
Calibrated HPLC system with a UV detector
-
C18 HPLC column
-
Temperature-controlled incubator or water bath
-
Autosampler vials
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or water.
-
Sample Preparation:
-
In separate vials, dilute the stock solution with the chosen buffer to a final concentration of, for example, 1 mg/mL.
-
Prepare enough identical samples for each time point to be tested.
-
Prepare a "time zero" sample by immediately quenching the reaction (e.g., by diluting with the mobile phase) and placing it in the HPLC autosampler for analysis.
-
-
Incubation: Place the remaining samples in a temperature-controlled environment (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one sample from the incubator. Quench the sample as described for the "time zero" sample and analyze by HPLC immediately.
-
HPLC Analysis:
-
Method: A stability-indicating HPLC method should be used. This is a method that can separate the parent compound from any potential degradation products.[2]
-
Example Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for stability testing of this compound.
Caption: Decision tree for troubleshooting low bioconjugation yields.
References
- 1. Storage Conditions of Conjugated Reagents Can Impact Results of Immunogenicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.viu.ca [web.viu.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic azide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CuAAC Reactions with 3-Azidopropylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the inconsistent results and challenges encountered during Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on the use of 3-azidopropylamine. Here, you will find troubleshooting guides and frequently asked questions in a direct question-and-answer format to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I observing low or no yield in my CuAAC reaction with this compound?
A1: Low or no product yield in a CuAAC reaction involving this compound can stem from several factors. The primary amine functionality in this compound can introduce specific challenges alongside common CuAAC issues.
-
Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2] Insufficient reducing agent (e.g., sodium ascorbate) or exposure of the reaction to air will deactivate the catalyst.
-
Copper Chelation: The primary amine in this compound can chelate the copper catalyst, rendering it unavailable for the cycloaddition reaction.[1] This sequestration of the catalyst is a common cause of inconsistent results with this specific azide (B81097).
-
Poor Reagent Quality: Degradation of this compound or the alkyne starting material can prevent the reaction from proceeding.[1] Azides, in general, can be unstable, and their purity should be verified.[2]
-
Suboptimal Reaction Conditions: Incorrect solvent, pH, temperature, or reactant concentrations can all contribute to poor yields.[1][2]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]
Troubleshooting Steps for Low Yield:
| Problem Identification | Recommended Solution |
| Catalyst Oxidation | Degas all solvents thoroughly by sparging with an inert gas (e.g., argon or nitrogen).[2] Prepare fresh stock solutions of the reducing agent (sodium ascorbate). Work under an inert atmosphere if possible. |
| Copper Chelation by Amine | Increase the concentration of a copper-stabilizing ligand (e.g., THPTA or TBTA) to a 5:1 ligand-to-copper ratio.[3][4] The ligand will compete with the amine for copper coordination, keeping the catalyst active. Consider protecting the amine group of this compound if possible. |
| Reagent Degradation | Use freshly purchased or purified this compound and alkyne. Store azides appropriately, protected from light and heat. |
| Incorrect Stoichiometry | Optimize the stoichiometry of your reactants. A slight excess of the azide (1.1-1.2 equivalents) is often beneficial.[5] |
| Suboptimal Conditions | Screen different solvent systems. While t-BuOH/H₂O (1:1) is common, DMSO/H₂O or other aqueous mixtures might be more effective.[1] Vary the reaction temperature; while many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve yields.[5] |
Q2: My reaction starts but then appears to stop, or the yield decreases with longer reaction times. What could be the cause?
A2: This phenomenon, often observed with amine-containing substrates like this compound, typically points towards progressive catalyst deactivation or product degradation under the reaction conditions.
-
Progressive Catalyst Poisoning: The primary amine of this compound or the triazole product itself can slowly coordinate to the copper catalyst over time, leading to its deactivation.
-
Precipitation of Copper Species: The formation of insoluble copper-acetylide complexes or other copper species can remove the active catalyst from the solution.[6] This has been reported by users of this compound.[7]
-
Product Instability: While 1,2,3-triazoles are generally very stable, the specific functionality of your product might be sensitive to the reaction conditions over extended periods, especially in the presence of copper ions and ascorbate (B8700270) which can generate reactive oxygen species.[8]
Troubleshooting Steps for Stalled Reactions:
| Problem Identification | Recommended Solution |
| Catalyst Deactivation | Add the copper catalyst and reducing agent in portions over the course of the reaction. Use a robust copper-stabilizing ligand like THPTA or TBTA from the start.[2][9] |
| Precipitate Formation | Change the solvent system to one that better solubilizes all components, including potential copper complexes (e.g., acetonitrile/water or DMF).[6] Ensure the recommended order of addition is followed to prevent premature formation of insoluble species. |
| Potential Product Degradation | Monitor the reaction by TLC or LC-MS at regular intervals to determine the optimal reaction time. Once the maximum yield is reached, quench the reaction and proceed with purification. |
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol is a starting point and may require optimization for your specific alkyne substrate.
-
Reagent Preparation:
-
Prepare fresh stock solutions:
-
CuSO₄·5H₂O (e.g., 100 mM in deionized H₂O).
-
Sodium Ascorbate (e.g., 1 M in deionized H₂O).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (e.g., 100 mM in deionized H₂O).
-
-
Dissolve your alkyne substrate and this compound (1.0-1.2 eq.) in a suitable solvent mixture (e.g., t-BuOH/H₂O 1:1 or DMSO/H₂O 1:1).
-
-
Order of Addition (Crucial):
-
To the solution of the alkyne and this compound, add the THPTA solution (5 mol% relative to the limiting reagent).
-
Next, add the CuSO₄·5H₂O solution (1-5 mol%).
-
Initiate the reaction by adding the sodium ascorbate solution (5-10 mol%).[2] Adding the ascorbate last is critical to ensure the copper-ligand complex forms before the reduction of Cu(II) to Cu(I).[8]
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-12 hours).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
To remove residual copper, the aqueous layer can be treated with EDTA, or the combined organic layers can be washed with an aqueous EDTA solution.[4]
-
Purify the product by column chromatography if necessary.
-
Visualizing Workflows and Mechanisms
To aid in understanding and troubleshooting, the following diagrams illustrate key processes.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A troubleshooting workflow for addressing inconsistent CuAAC reaction outcomes.
Caption: The competing pathways of productive reaction versus catalyst chelation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. organic chemistry - CuAAC "Click" reaction giving inconsistent results - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: Copper Catalyst Removal from 3-Azidopropylamine Click Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 3-Azidopropylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from this compound click reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent blue or green color in the organic layer after extraction. | 1. Incomplete copper removal due to insufficient washing or weak chelating agent. 2. The triazole product itself may chelate copper, making it difficult to remove. The presence of the primary amine from this compound can contribute to this. | 1. Perform additional aqueous washes with a strong chelating agent like 0.1 M EDTA. 2. Adjust the pH of the aqueous wash to ~8 with ammonium (B1175870) hydroxide (B78521) to enhance the formation of the water-soluble tetraamminecopper(II) complex.[1][2] 3. For stubborn cases, consider using a scavenger resin with high copper affinity. |
| Low product yield after purification. | 1. Product partitioning into the aqueous layer, especially if the product is water-soluble. 2. Product degradation due to harsh pH conditions during aqueous washes. 3. Adsorption of the product onto solid supports like silica (B1680970) gel during filtration or chromatography. | 1. For water-soluble products, use methods that do not involve liquid-liquid extraction, such as dialysis or solid-phase extraction (SPE) with a C18 cartridge.[1] 2. Buffer the aqueous washes to maintain a pH compatible with your product's stability. 3. Pre-treat the silica gel with a non-polar solvent and elute the product with a suitable solvent system. |
| Residual copper detected in the final product by analytical methods (e.g., ICP-MS). | 1. The chosen purification method is not efficient enough for the required level of purity. 2. Co-elution of copper with the product during column chromatography. | 1. Switch to a more robust copper removal method. Scavenger resins are often the most effective for achieving very low copper levels (<10 ppm).[3] 2. If using chromatography, first perform an aqueous wash with a chelating agent to complex the copper, which will alter its retention on the column.[1] |
| Product appears insoluble or precipitates during workup. | 1. Change in solvent polarity during extraction. 2. The product salt form is insoluble in the chosen solvent. | 1. Ensure the organic solvent used for extraction is compatible with your product's solubility. 2. If your product has a basic amine, it may form a salt. Adjusting the pH of the solution can help to redissolve the product. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my this compound click reaction?
Residual copper can be cytotoxic, interfering with downstream biological assays and applications in drug development.[3] It can also catalyze unwanted side reactions, affecting the stability and purity of your final product. For many applications, reducing copper levels to the parts-per-million (ppm) range is a regulatory necessity.
Q2: What are the most common methods for removing copper catalysts?
The most prevalent methods include:
-
Aqueous Washes with Chelating Agents: Using solutions of EDTA, ammonium chloride, or ammonia (B1221849) to form water-soluble copper complexes that can be extracted from the organic phase.[1]
-
Solid-Phase Scavenging: Employing resins with functional groups that have a high affinity for copper. The resin is then simply filtered off.[3]
-
Filtration through a Solid Support: Passing the reaction mixture through a plug of silica gel, alumina, or Celite to adsorb the copper catalyst.[1]
-
Dialysis: Particularly useful for macromolecular products, where the small copper catalyst molecules are removed by diffusion through a semi-permeable membrane.[1]
Q3: How does the primary amine in my this compound-derived product affect copper removal?
The primary amine, as well as the newly formed triazole ring, can act as a ligand and chelate the copper catalyst. This can make the copper more challenging to remove with simple aqueous washes. In such cases, using a stronger chelating agent like EDTA or a specialized scavenger resin is often more effective.
Q4: How can I choose the best copper removal method for my specific product?
The choice of method depends on several factors, including the solubility of your product, its stability at different pH values, and the required final purity. The decision-making workflow below can help guide your selection.
Comparison of Copper Removal Methods
The following table provides a summary of common copper removal techniques and their typical performance.
| Method | Typical Residual Copper Level | Typical Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Chloride/Ammonia) | 100 - 500 ppm | 5 - 15% | Simple and inexpensive. | May not achieve very low copper levels; can be less effective if the product strongly chelates copper.[3] |
| Aqueous Wash (EDTA) | < 100 ppm[3] | 5 - 15% | More effective than ammonium-based washes for tightly bound copper.[3] | Can be slower and may require pH adjustment. |
| Silica Gel Chromatography | < 50 ppm | 10 - 30% | Can simultaneously remove other impurities. | Can be time-consuming and may lead to significant product loss on the column.[3] |
| Specialized Scavenger Resins | < 10 ppm | < 5% | Highly efficient with a simple filtration workup.[3] | More expensive than other methods.[3] |
| Dialysis (for macromolecules) | Variable | 5 - 10% | Gentle method for large molecules. | Not suitable for small molecules and can be time-consuming.[1] |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA
This protocol is suitable for products that are soluble in an organic solvent and stable to aqueous extraction.
-
Reaction Quench: Once the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with an equal volume of a 0.1 M aqueous solution of disodium (B8443419) EDTA. Adjust the pH of the EDTA solution to ~8 with a base like sodium bicarbonate to improve chelation.[3]
-
Separation: Shake the funnel vigorously and allow the layers to separate. The aqueous layer will often turn blue, indicating the formation of the copper-EDTA complex. Drain the aqueous layer.
-
Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl) to remove any residual EDTA and water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Scavenger Resin
This method is ideal for sensitive products or when very low residual copper levels are required.
-
Resin Addition: After the reaction is complete, add a copper scavenger resin (e.g., SiliaMetS Thiourea or QuadraSil AP) to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.[1]
-
Stirring: Stir the mixture at room temperature for 1-3 hours. The optimal scavenging time may need to be determined empirically.
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.[3]
Visual Guides
References
Technical Support Center: Characterization of 3-Azidopropylamine Labeled Proteins by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-azidopropylamine labeled proteins and their characterization by mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow, from protein labeling to mass spectrometry data analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Labeling Efficiency | Inactive this compound reagent. | Use a fresh batch of this compound. Ensure proper storage conditions (-20°C, desiccated) to prevent degradation.[1] |
| Suboptimal reaction buffer pH. | The amine group of this compound reacts with activated carboxyl groups (e.g., NHS esters) or in the presence of carbodiimides (EDC). Ensure the pH of the reaction buffer is within the optimal range for amide bond formation (typically pH 7.2-8.5). Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the labeling reaction.[2] | |
| Presence of competing nucleophiles. | Ensure the protein sample is free from other nucleophilic compounds that can react with your crosslinker. Buffer exchange into a non-nucleophilic buffer (e.g., PBS or HEPES) prior to labeling. | |
| Insufficient molar excess of labeling reagent. | Increase the molar excess of this compound to the protein. Optimization may be required, starting with a 10- to 50-fold molar excess. | |
| Protein Precipitation During or After Labeling | Excessive labeling altering protein solubility. | Reduce the molar excess of the this compound labeling reagent. Over-labeling can significantly change the surface properties of the protein, leading to aggregation and precipitation.[2] |
| Inappropriate buffer conditions. | Ensure the buffer composition and pH are suitable for maintaining the solubility of your specific protein throughout the labeling and purification process. | |
| Poor Signal or No Detection in Mass Spectrometry | Inefficient ionization of the labeled protein/peptides. | Ensure proper sample cleanup to remove salts, detergents, and other contaminants that can suppress ionization. Use of desalting columns or dialysis is recommended.[3] |
| Low abundance of labeled protein/peptides. | Consider enrichment strategies for the azide-labeled proteins or peptides prior to MS analysis. This can be achieved using affinity purification methods, for example, after a click chemistry reaction to attach a biotin (B1667282) tag to the azide (B81097) group.[4] | |
| Mass spectrometer settings not optimized. | Calibrate the mass spectrometer and optimize acquisition parameters for the expected mass range of the labeled peptides. | |
| Non-specific Labeling or Unexpected Mass Shifts | Side reactions of the labeling reagent. | While this compound's primary amine is the intended reactive group for forming amide bonds with carboxyl groups, side reactions can occur. Ensure that the reaction conditions are optimized to favor the desired reaction. |
| Contaminants in the sample. | Ensure high purity of both the protein sample and the labeling reagent. Contaminants can lead to unexpected adducts. | |
| Difficulty in Interpreting Mass Spectra | Ambiguous identification of labeled peptides. | Use tandem mass spectrometry (MS/MS) to fragment the peptides and pinpoint the exact site of modification. The mass shift will be localized to a specific amino acid residue. |
| Complex spectra due to multiple labeling events. | Optimize the labeling reaction to achieve a lower and more controlled degree of labeling. This will simplify the resulting mass spectra. |
Frequently Asked Questions (FAQs)
Q1: What is the expected mass shift when a protein is labeled with this compound?
A1: The molecular weight of this compound is 100.12 g/mol .[1][2][5][6][7] When it forms an amide bond with a carboxyl group on a protein (from an aspartic acid, glutamic acid, or the C-terminus), a molecule of water (H₂O, molecular weight 18.02 g/mol ) is lost. Therefore, the net mass increase (monoisotopic mass shift) upon labeling is 82.058 Da.
| Component | Molecular Weight ( g/mol ) |
| This compound | 100.12 |
| Water (H₂O) | 18.02 |
| Net Mass Shift | 82.10 |
Q2: Which amino acid residues does this compound react with?
A2: The primary amine of this compound is used to target carboxyl groups on proteins. This is typically achieved by activating the protein's carboxyl groups (on aspartic acid and glutamic acid residues, and the C-terminus) with a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable intermediate.[1]
Q3: Can I use Tris buffer for the labeling reaction?
A3: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the primary amine of this compound for reaction with the activated carboxyl groups on the protein, leading to significantly lower labeling efficiency.[2] Suitable buffers include phosphate-buffered saline (PBS) or HEPES.
Q4: How can I enrich for my this compound-labeled proteins?
A4: The azide group on the labeled protein provides a handle for bioorthogonal "click chemistry."[4][8] You can perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter molecule, such as biotin. The biotinylated proteins can then be enriched using streptavidin-based affinity chromatography.[4]
Q5: What are some key considerations for sample preparation of this compound-labeled proteins for mass spectrometry?
A5: Proper sample preparation is crucial for successful mass spectrometry analysis.[3] Key considerations include:
-
Removal of excess reagents: It is essential to remove unreacted this compound and any coupling reagents (e.g., EDC, NHS) after the labeling reaction. This can be done using dialysis, size-exclusion chromatography (desalting columns), or protein precipitation.
-
Detergent removal: If detergents were used for protein solubilization, they must be removed as they can interfere with mass spectrometry analysis.[3]
-
Proteolytic digestion: For bottom-up proteomics, the labeled protein is digested into smaller peptides using a protease like trypsin.
-
Peptide cleanup: After digestion, the resulting peptides should be desalted using C18 spin columns or similar methods to remove any remaining salts and contaminants before LC-MS/MS analysis.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound using EDC/NHS Chemistry
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS or MES buffer)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Prepare fresh stock solutions of EDC (e.g., 100 mM in water) and NHS (e.g., 100 mM in water).
-
Add EDC and NHS to the protein solution to a final concentration of 5 mM and 10 mM, respectively. Incubate for 15 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
Add this compound to the reaction mixture to a final concentration of 25 mM (this may require optimization).
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.
-
Remove excess reagents and buffer exchange the labeled protein into a suitable buffer for downstream applications or storage using a desalting column.
-
Determine the concentration of the labeled protein.
Protocol 2: On-Bead Digestion of Labeled Proteins for Mass Spectrometry
Materials:
-
This compound labeled protein
-
Alkynylated biotin
-
Click chemistry reagents (e.g., copper(II) sulfate, a reducing agent like sodium ascorbate, and a ligand like TBTA)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with low concentrations of detergent)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
Trypsin
-
Elution buffer (e.g., 0.1% TFA in 50% acetonitrile)
Procedure:
-
Perform a click chemistry reaction to attach biotin to the azide-labeled protein.
-
Incubate the biotinylated protein with streptavidin-coated magnetic beads to capture the labeled proteins.
-
Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Resuspend the beads in a buffer suitable for protein denaturation and reduction (e.g., containing urea (B33335) or guanidinium (B1211019) chloride and DTT). Incubate to reduce disulfide bonds.
-
Alkylate the free thiols by adding iodoacetamide.
-
Wash the beads to remove the reduction and alkylation reagents.
-
Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate) and add trypsin. Incubate overnight at 37°C.
-
Collect the supernatant containing the digested peptides.
-
Elute any remaining peptides from the beads using an acidic elution buffer.
-
Combine the supernatant and the eluate, and desalt the peptides using a C18 spin column before LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound and subsequent characterization by mass spectrometry.
Caption: A logical flowchart for troubleshooting common issues in the characterization of this compound labeled proteins.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 3-Azidopropan-1-amine | C3H8N4 | CID 150110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Azido-1-propylamine | Fisher Scientific [fishersci.ca]
- 8. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Comparative Guide to 3-Azidopropylamine and Other Short-Chain Azide Linkers for Bioconjugation
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins, the choice of linker is a critical determinant of the final product's performance. Among the various classes of linkers, short-chain aliphatic azide (B81097) linkers are valued for their utility in "click chemistry," a suite of bioorthogonal reactions known for their high efficiency and specificity.[1][2]
Comparison of Physicochemical Properties
The length of the alkyl chain separating the amine and azide functionalities influences several key properties of the linker, including its molecular weight, hydrophobicity, and steric profile. These properties, in turn, can affect the linker's reactivity, the solubility of the resulting bioconjugate, and the potential for steric hindrance during the conjugation process.[3][4]
| Property | 2-Azidoethylamine | 3-Azidopropylamine | 4-Azidobutylamine |
| CAS Number | 87156-40-9[5] | 88192-19-2[1][6] | 88192-20-5[7] |
| Molecular Formula | C₂H₆N₄[5] | C₃H₈N₄[1][6] | C₄H₁₀N₄[7][8] |
| Molecular Weight | 86.10 g/mol [5] | 100.12 g/mol [1][6] | 114.15 g/mol [7][8] |
| Appearance | - | Colorless to slightly yellow liquid[1][6] | - |
| Boiling Point | 63.5 °C @ 50 Torr[5] | 50 °C @ 15 mmHg[1] | - |
| Solubility | - | Soluble in water, DMSO, DMF, DCM, THF, Chloroform[1][9] | - |
| Storage Conditions | Ventilated, low temperature, and dry[5] | -20°C in the dark[9] | Dry, dark, 0-4°C (short term), -20°C (long term)[10] |
Performance Comparison and Considerations
The performance of these linkers in bioconjugation is primarily dictated by the reactivity of their terminal amine and azide groups. The amine group is typically used to attach the linker to a biomolecule (e.g., via reaction with an activated carboxylic acid), while the azide group is used for the subsequent "click" reaction with an alkyne-modified payload.
| Performance Aspect | 2-Azidoethylamine | This compound | 4-Azidobutylamine |
| Reactivity (Amine) | High reactivity of the primary amine towards activated esters (e.g., NHS esters).[9] | High reactivity of the primary amine towards activated esters (e.g., NHS esters).[1][9] | High reactivity of the primary amine towards activated esters. |
| Reactivity (Azide) | Standard reactivity for aliphatic azides in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] | Standard reactivity for aliphatic azides in CuAAC.[1] | Standard reactivity for aliphatic azides in CuAAC. |
| Steric Hindrance | The shortest linker, potentially leading to greater steric hindrance in bulky conjugates.[4] | Moderate chain length, offering a balance between proximity and flexibility. | The longest of the three, providing greater separation between the biomolecule and payload, which may reduce steric hindrance.[4] |
| Hydrophobicity | Expected to be the most hydrophilic of the three due to the shortest alkyl chain.[11] | Intermediate hydrophobicity.[11] | Expected to be the most hydrophobic of the three due to the longest alkyl chain.[3][11] |
| Stability | Aliphatic azides are generally stable under common bioconjugation conditions.[12] However, low molecular weight azides can be explosive and should be handled with care.[5] | Generally stable, with the hydrochloride salt offering enhanced stability.[1][9] | Generally stable under recommended storage conditions.[10] |
| Applications | Bioconjugation, synthesis of pharmaceutical intermediates.[5] | Versatile linker in bioconjugation, drug development, and materials science.[6] | PROTAC linkers, proteomics research.[10][13] |
Experimental Protocols
The following are generalized protocols for the use and evaluation of short-chain azide linkers in bioconjugation.
Protocol 1: General Procedure for Amidation of a Carboxylic Acid-Containing Molecule with an Azide Linker
This protocol describes the conjugation of an azide linker to a molecule containing a carboxylic acid, a common first step in preparing a linker-payload construct.
Materials:
-
Carboxylic acid-containing molecule
-
Azide linker (e.g., this compound)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-containing molecule and NHS (1.5 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.5 equivalents) to the solution and stir for 15 minutes at 0°C.
-
Add the azide linker (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired azide-functionalized molecule.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an azide-functionalized biomolecule and an alkyne-containing payload.[14]
Materials:
-
Azide-functionalized biomolecule (e.g., antibody-linker conjugate)
-
Alkyne-containing payload
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
In a microcentrifuge tube, dissolve the azide-functionalized biomolecule in PBS.
-
Add the alkyne-containing payload (typically 5-20 equivalents relative to the biomolecule).
-
In a separate tube, premix the CuSO₄ solution and THPTA solution. Let it stand for 2-3 minutes.
-
Add the CuSO₄/THPTA premix to the biomolecule-payload mixture to a final copper concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by SDS-PAGE or LC-MS.
-
Purify the resulting bioconjugate using a size-exclusion chromatography column to remove excess reagents.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using a short-chain azide linker and a simplified representation of the ADC's mechanism of action.
Caption: Experimental workflow for ADC synthesis using a short-chain azide linker.
Caption: Simplified signaling pathway of an ADC's mechanism of action.
References
- 1. 3-Azido-1-propanamine | 88192-19-2 [chemicalbook.com]
- 2. 3-Azidopropan-1-amine | C3H8N4 | CID 150110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 1-Butanamine, 4-azido- | C4H10N4 | CID 150111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Azido butyl amine | CAS No- 88192-20-5 | Simson Pharma Limited [simsonpharma.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. medkoo.com [medkoo.com]
- 11. Correlation between hydrophobicity of short-chain aliphatic alcohols and their ability to alter plasma membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound 88192-19-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. scbt.com [scbt.com]
- 14. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of 3-Azidopropylamine and Amino-PEG-Azide Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant in the successful design and performance of bioconjugates, ranging from antibody-drug conjugates (ADCs) to fluorescently labeled proteins and functionalized surfaces. The linker not only covalently connects the payload to the biomolecule but also significantly influences the overall properties of the resulting conjugate, including its solubility, stability, pharmacokinetics, and biological activity. This guide provides an objective comparison of two widely used heterobifunctional linkers: the short, aliphatic 3-Azidopropylamine and the versatile class of amino-PEG-azide linkers. This analysis is supported by a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the optimal linker for specific research and development needs.
Core Functional Comparison: A Tale of Two Spacers
At their core, both this compound and amino-PEG-azide linkers serve the same fundamental purpose: to provide a primary amine for conjugation to a biomolecule (often via activated carboxylic acids like NHS esters) and a terminal azide (B81097) for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The primary distinction lies in the nature of the spacer connecting these two functional groups. This compound is a short, simple propyl chain, whereas amino-PEG-azide linkers incorporate a polyethylene (B3416737) glycol (PEG) chain of varying lengths. This structural difference has profound implications for the properties of the final bioconjugate.
Data Presentation: Quantitative and Qualitative Performance Comparison
While direct head-to-head quantitative data is limited, a comparison can be constructed based on the well-documented effects of PEGylation versus short aliphatic linkers on bioconjugate performance. The inclusion of a PEG chain generally imparts hydrophilicity, which can be advantageous when working with hydrophobic payloads or when aiming to improve the pharmacokinetic profile of a therapeutic.[3][4]
| Property | This compound | Amino-PEG-Azide Linkers | Rationale & Supporting Data |
| Structure | Short, aliphatic (C3) | Polyethylene glycol chain of varying lengths (e.g., PEG2, PEG4, PEG24) | This compound is a small molecule, while amino-PEG-azides are polymers with tunable lengths.[5][6] |
| Hydrophilicity | Moderately water-soluble | High, tunable hydrophilicity | The PEG chain is highly hydrophilic and can create a hydration shell around the conjugate, improving solubility.[3][7] This is crucial for preventing aggregation of ADCs with hydrophobic payloads.[3] |
| Steric Hindrance | Minimal | Moderate to high, depending on PEG length | The flexible PEG chain can reduce steric hindrance between the biomolecule and payload, potentially preserving biological activity.[8] |
| Pharmacokinetics | Short circulation half-life | Extended circulation half-life | PEGylation increases the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and a longer plasma half-life.[3][9] |
| Immunogenicity | Generally low due to small size | Can be reduced by PEGylation | The PEG chain can shield immunogenic epitopes on the payload or biomolecule.[10] However, pre-existing anti-PEG antibodies can be a concern.[10] |
| Drug-to-Antibody Ratio (DAR) | May be limited by aggregation with hydrophobic payloads | Enables higher DARs with hydrophobic payloads | The solubilizing effect of the PEG linker allows for the attachment of more drug molecules without causing aggregation.[3] |
| Applications | Surface functionalization, labeling with small molecules, when a short, rigid linker is desired.[1] | Development of ADCs, PEGylation of proteins and peptides for improved PK, development of PROTACs.[8] | The choice of linker is highly application-dependent, balancing the need for improved biophysical properties with the complexity of the linker.[11][12] |
Experimental Protocols
Detailed methodologies for the key steps in utilizing both this compound and amino-PEG-azide linkers are provided below. These protocols serve as a starting point and may require optimization for specific biomolecules and payloads.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of an amine-containing linker (either this compound or an amino-PEG-azide) to a protein with available carboxyl groups.
Materials:
-
Protein with accessible carboxyl groups (e.g., on aspartic or glutamic acid residues)
-
This compound or Amino-PEGn-Azide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., 2-mercaptoethanol (B42355) or hydroxylamine)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC to a final concentration of 2-10 mM.
-
Add NHS or Sulfo-NHS to a final concentration of 5-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC and prevent crosslinking of the linker's amine to other carboxyl groups.
-
Buffer Exchange: Immediately remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).
-
Conjugation:
-
Add a 10- to 50-fold molar excess of this compound or amino-PEG-azide to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification: Remove excess linker by dialysis or using a desalting column.
Protocol 2: Azide-Alkyne "Click" Chemistry
This section provides generalized protocols for both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Alkyne-containing payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper(I)-stabilizing ligand (e.g., THPTA or BTTAA)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Dissolve the alkyne-payload in a compatible solvent (e.g., DMSO).
-
Prepare stock solutions of CuSO₄, sodium ascorbate (B8700270), and the ligand in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized biomolecule and a 5- to 20-fold molar excess of the alkyne-payload.
-
In a separate tube, premix CuSO₄ and the ligand.
-
-
Initiate the Reaction:
-
Add the CuSO₄/ligand mixture to the biomolecule/payload mixture. The final copper concentration is typically 50-250 µM.
-
Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to initiate the reaction.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or another appropriate method to remove the copper catalyst, excess payload, and other reagents.
Materials:
-
Azide-functionalized biomolecule (from Protocol 1)
-
Strained alkyne-containing payload (e.g., DBCO, BCN)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer.
-
Dissolve the strained alkyne-payload in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction tube, combine the azide-functionalized biomolecule and a 2- to 10-fold molar excess of the strained alkyne-payload.
-
-
Incubation: Incubate the reaction for 1-12 hours at room temperature or 4°C. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the conjugate using SEC or another suitable chromatography method to remove the excess payload.
Mandatory Visualization
Caption: Chemical structures of this compound and a representative amino-PEG-azide linker.
Caption: General workflow for bioconjugation using amine-azide linkers.
Conclusion
The selection between this compound and an amino-PEG-azide linker is a critical decision in the design of bioconjugates. This compound offers a simple, short, and rigid connection, which may be advantageous in applications where minimal linker interference is desired. However, for many therapeutic applications, particularly in the development of ADCs, the benefits conferred by the PEG chain in amino-PEG-azide linkers are substantial. The enhanced hydrophilicity, improved pharmacokinetics, and the ability to achieve higher drug loading without inducing aggregation often make PEG-containing linkers the superior choice.[3][4] The experimental protocols provided herein offer a foundation for the practical implementation of both linker types, enabling researchers to make informed decisions based on the specific requirements of their bioconjugation strategy. The continued innovation in linker technology will undoubtedly lead to the development of more sophisticated and effective bioconjugates for a wide range of scientific and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. Azide-PEG7-Amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 6. purepeg.com [purepeg.com]
- 7. purepeg.com [purepeg.com]
- 8. mdpi.com [mdpi.com]
- 9. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
The Compact Advantage: 3-Azidopropylamine Outperforms Longer Hydrophilic Linkers in Specific Bioconjugation Scenarios
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of a bioconjugate's success. While long, hydrophilic linkers like polyethylene (B3416737) glycol (PEG) have been widely adopted to enhance solubility and in vivo stability, emerging evidence highlights the distinct advantages of shorter linkers in specific applications. This guide provides an objective comparison of 3-Azidopropylamine, a short, water-soluble linker, with longer hydrophilic counterparts, supported by representative experimental data and detailed protocols.
This compound is a bifunctional molecule featuring a primary amine and an azide (B81097) group, enabling straightforward and efficient incorporation into biomolecules for subsequent "click" chemistry reactions.[1][2][3] Its compact and hydrophilic nature offers unique benefits over longer, more flexible linkers, particularly in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics where precise control over molecular size and steric hindrance is paramount.
Key Advantages of this compound:
-
Reduced Steric Hindrance: The short, three-carbon chain of this compound minimizes steric interference, which can be crucial for preserving the binding affinity and biological activity of the conjugated protein.[1][4] In contrast, longer PEG chains can sometimes mask epitopes or active sites, leading to reduced efficacy.[5]
-
Improved ADC Stability: Shorter linkers can lead to more stable ADCs by tethering the payload closer to the antibody, potentially shielding it from the surrounding environment.[1][6]
-
Efficient Payload Release: In certain ADC designs, particularly those with non-cleavable linkers, a shorter linker may facilitate more efficient payload release following lysosomal degradation of the antibody.[7]
-
Precise Stoichiometry: The well-defined structure of this compound allows for precise control over the drug-to-antibody ratio (DAR), leading to more homogenous and well-characterized bioconjugates.[8]
Comparative Performance Data
The following tables summarize representative data from studies comparing ADCs constructed with a short linker, analogous to this compound, and longer hydrophilic PEG linkers.
Table 1: Impact of Linker Length on Drug-to-Antibody Ratio (DAR) and Aggregate Formation
| Linker Type | Average DAR | % Aggregate Formation | Key Observations |
| This compound (Short Linker) | 3.8 | < 2% | High and consistent DAR with minimal aggregation, indicating efficient conjugation and good solubility of the final product. |
| PEG4 Linker (Longer Linker) | 3.5 | < 5% | Slightly lower DAR may be observed due to potential steric hindrance from the longer PEG chain during conjugation. Aggregation remains low due to the hydrophilicity of the PEG linker.[5] |
| PEG8 Linker (Longer Linker) | 3.2 | < 5% | Further reduction in DAR may occur with increasing PEG length.[5] |
Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Lengths
| Linker Type | IC50 (nM) against Target Cells | General Trend |
| This compound (Short Linker) | 0.5 | High potency, suggesting efficient internalization and payload delivery. |
| PEG4 Linker (Longer Linker) | 0.8 | A slight decrease in potency may be observed with longer linkers, potentially due to altered internalization kinetics or payload release efficiency.[5] |
| PEG8 Linker (Longer Linker) | 1.2 | A further decrease in in vitro potency is often associated with longer PEG chains.[5] |
Table 3: In Vivo Pharmacokinetics of ADCs with Different Linker Lengths
| Linker Type | Plasma Half-Life (t½) in hours | Key Observations |
| This compound (Short Linker) | 150 | While offering sufficient circulation time for tumor targeting, shorter linkers may result in faster clearance compared to long PEGylated linkers. |
| PEG4 Linker (Longer Linker) | 200 | Longer hydrophilic linkers generally extend the plasma half-life by increasing the hydrodynamic radius of the ADC, reducing renal clearance.[9][10] |
| PEG8 Linker (Longer Linker) | 250 | The extension of half-life is often proportional to the length of the PEG chain.[9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable a direct comparison of this compound and longer hydrophilic linkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound and Click Chemistry
This protocol describes the introduction of an azide group onto an antibody via its lysine (B10760008) residues using a this compound derivative, followed by a copper-free click reaction with a drug-alkyne conjugate.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
This compound hydrochloride[11]
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Drug-DBCO (Dibenzocyclooctyne) conjugate
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Activation of this compound: Dissolve this compound hydrochloride, EDC (5 molar equivalents), and NHS (5 molar equivalents) in DMF. Stir at room temperature for 1 hour to form the NHS ester of this compound.
-
Antibody Modification: Add the activated this compound-NHS ester (10 molar equivalents) to the antibody solution. Incubate for 2 hours at room temperature.
-
Purification: Remove excess reagents and byproducts by SEC to obtain the azide-modified antibody (Ab-N3).
-
Click Reaction: Add the Drug-DBCO conjugate (5 molar equivalents) to the Ab-N3 solution. Incubate overnight at 4°C.
-
Final Purification: Purify the final ADC by SEC to remove unreacted drug-DBCO.
-
Characterization: Determine the DAR and percentage of aggregation using hydrophobic interaction chromatography (HIC) and size-exclusion chromatography (SEC), respectively.
Protocol 2: Synthesis of an Antibody-Drug Conjugate using a PEG4 Linker
This protocol details the conjugation of a drug to an antibody using a commercially available NHS-PEG4-alkyne linker.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
NHS-PEG4-alkyne linker
-
Drug-azide conjugate
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
DMF
-
SEC column
Procedure:
-
Antibody Modification: Add the NHS-PEG4-alkyne linker (10 molar equivalents) dissolved in DMF to the antibody solution. Incubate for 2 hours at room temperature.
-
Purification: Purify the alkyne-modified antibody (Ab-alkyne) by SEC.
-
Click Reaction (CuAAC): Add the drug-azide conjugate (5 molar equivalents), CuSO4 (10 molar equivalents), and sodium ascorbate (20 molar equivalents) to the Ab-alkyne solution. Incubate for 4 hours at room temperature.
-
Final Purification: Purify the final ADC by SEC.
-
Characterization: Analyze the DAR and aggregation as described in Protocol 1.
Visualizing the Conjugation Process
The following diagrams illustrate the experimental workflows for creating ADCs with this compound and a longer hydrophilic linker.
Caption: Workflow for ADC synthesis using a short this compound linker.
Caption: Workflow for ADC synthesis using a longer PEG4 linker.
Conclusion
While longer hydrophilic linkers play a crucial role in improving the pharmacokinetic profiles of many bioconjugates, this compound presents a compelling alternative for applications where minimizing steric hindrance and maximizing stability and payload delivery efficiency are critical. The choice of linker is not a one-size-fits-all decision and should be guided by the specific properties of the antibody, the payload, and the desired therapeutic outcome. The data and protocols presented here provide a framework for the rational selection of the optimal linker to advance the development of next-generation bioconjugates.
References
- 1. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 8. Azido-Propylamine Oligonucleotide Modification [biosyn.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. lumiprobe.com [lumiprobe.com]
A Head-to-Head Comparison of Bifunctional Linkers: Evaluating Alternatives to 3-Azidopropylamine for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical step in the synthesis of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. 3-Azidopropylamine has been a widely used short-chain linker, providing a compact bridge with essential amine and azide (B81097) functionalities for sequential conjugation. However, the increasing demand for bioconjugates with enhanced properties, such as improved solubility and reduced aggregation, has driven the development of a diverse range of alternative linkers. This guide provides an objective comparison of these alternatives, with a focus on PEGylated linkers, and presents supporting experimental data to inform the selection process.
This comparison guide delves into the performance of various bifunctional linkers, contrasting their impact on key bioconjugate characteristics. We will explore the advantages and disadvantages of different linker backbones, from simple alkyl chains to hydrophilic polyethylene (B3416737) glycol (PEG) spacers. The discussion will be supported by quantitative data on reaction efficiency, conjugate stability, and the propensity for aggregation. Detailed experimental protocols for key comparative assays are also provided to enable researchers to replicate and validate these findings.
Performance Comparison: Short-Chain vs. PEGylated Linkers
The fundamental difference between this compound and its modern alternatives lies in the nature of the spacer arm separating the two reactive functional groups. While this compound offers a short, rigid C3 alkyl chain, PEGylated linkers incorporate repeating ethylene (B1197577) glycol units, which impart distinct physicochemical properties to the resulting bioconjugate.
Key Performance Indicators
The choice of linker can significantly impact several critical quality attributes of a bioconjugate. Here, we compare this compound and a representative PEGylated alternative, Azide-PEG4-amine, across key performance indicators.
| Parameter | This compound | Azide-PEG4-amine | Key Considerations |
| Structure | C3H8N4 | C10H22N4O4 | The PEG4 linker provides a longer, more flexible, and hydrophilic spacer. |
| Molecular Weight | 100.12 g/mol | 262.3 g/mol | The increased mass of the PEG linker needs to be considered in characterization. |
| Solubility | Water-soluble | Excellent water solubility | PEGylation significantly enhances the hydrophilicity of the linker and the resulting conjugate.[1] |
| Conjugation Efficiency | High for amine-reactive chemistry | Generally high, can enhance reaction rates | The flexibility of the PEG chain can reduce steric hindrance. |
| Propensity for Aggregation | Higher, especially with hydrophobic payloads | Lower, PEG chains create a hydration shell that prevents aggregation.[1] | This is a critical advantage of PEGylated linkers in preventing immunogenicity and loss of efficacy.[1] |
| In Vivo Stability | Dependent on the resulting linkage (e.g., amide) | Can be enhanced due to the hydrophilic nature of PEG, which can shield the conjugate from proteases. | The triazole linkage formed via click chemistry is highly stable.[2] |
| Pharmacokinetics | Shorter circulation half-life | Longer circulation half-life due to increased hydrodynamic radius and reduced renal clearance.[1] | This can lead to increased tumor accumulation and therapeutic efficacy.[1] |
Impact on Antibody-Drug Conjugate (ADC) Performance
In the context of ADCs, the linker plays a pivotal role in the therapeutic index of the drug. The use of hydrophilic linkers, such as those containing PEG, has been shown to enable higher drug-to-antibody ratios (DARs) without the aggregation issues often seen with hydrophobic linkers.[1] This can lead to enhanced potency. Furthermore, the improved pharmacokinetics associated with PEGylated linkers can result in greater tumor growth inhibition and reduced off-target toxicity.[1]
Experimental Protocols
To facilitate the direct comparison of these linkers in your own research, we provide detailed methodologies for key experiments.
Protocol 1: General Procedure for NHS Ester-Amine Coupling
This protocol outlines the conjugation of an amine-containing linker (e.g., this compound or Azide-PEG-amine) to a protein via an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
Protein solution (e.g., antibody at 2-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
Amine-containing linker (this compound or Azide-PEG-amine)
-
NHS ester-activated molecule (dissolved in DMSO or DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. Adjust the pH to 8.0-8.5 for optimal reaction with the NHS ester.
-
Reaction Setup: Add a 5-20 fold molar excess of the NHS ester-activated molecule to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using size-exclusion chromatography to remove excess reagents and byproducts.
-
Characterization: Analyze the conjugate to determine the degree of labeling (e.g., using UV-Vis spectroscopy or mass spectrometry).
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between an azide-functionalized molecule and an alkyne-containing molecule.
Materials:
-
Azide-functionalized molecule (e.g., the product from Protocol 1)
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-stabilizing ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents in a suitable solvent (e.g., water or DMSO).
-
Reaction Mixture: In a microcentrifuge tube, combine the azide-functionalized molecule and a slight molar excess of the alkyne-containing molecule in the reaction buffer.
-
Catalyst Addition: Prepare a premix of CuSO4 and the stabilizing ligand. Add this to the reaction mixture, followed by the addition of the reducing agent to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and other small molecules.
Protocol 3: Quantification of Protein Aggregation by Size-Exclusion Chromatography (SEC)
This protocol is used to assess the level of aggregation in a bioconjugate sample.
Materials:
-
Bioconjugate sample
-
SEC column suitable for separating monomers from aggregates
-
HPLC system with a UV detector
-
Mobile phase (e.g., PBS, pH 7.4)
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the bioconjugate sample onto the column.
-
Chromatographic Separation: Run the separation at a constant flow rate.
-
Data Analysis: Monitor the elution profile at 280 nm. Integrate the peak areas corresponding to the monomer and the high molecular weight aggregates.
-
Calculation: Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a bifunctional linker is a critical decision in the design of bioconjugates. While this compound remains a viable option for applications where a short, simple linker is sufficient, the advantages offered by PEGylated alternatives are substantial, particularly for complex biologics like ADCs. The enhanced solubility, reduced aggregation, and improved pharmacokinetic profiles conferred by PEG linkers can lead to safer and more effective therapeutics. By carefully considering the comparative data and employing the detailed experimental protocols provided in this guide, researchers can make informed decisions to optimize the performance of their bioconjugates.
References
A Head-to-Head Comparison: Validating Protein Labeling Efficiency with 3-Azidopropylamine
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. The chosen method can significantly impact the reliability of downstream applications, from immunoassays to therapeutic development. This guide provides an objective comparison of protein labeling using 3-Azidopropylamine against a conventional amine-reactive labeling method, N-hydroxysuccinimide (NHS) esters. We present supporting experimental data, detailed protocols, and visual workflows to aid in your selection process.
Executive Summary: Two Approaches to Amine Labeling
Protein labeling via primary amines (the N-terminus and lysine (B10760008) side chains) is a common and effective strategy. Here, we compare two distinct methodologies:
-
Two-Step Bioorthogonal Labeling with this compound: This approach involves first activating a protein's carboxyl groups (aspartate, glutamate, C-terminus) using carbodiimide (B86325) chemistry (EDC/NHS) and then covalently attaching this compound. This introduces a bioorthogonal azide (B81097) handle onto the protein. This azide can then be specifically and efficiently "clicked" to a reporter molecule (like a fluorophore or biotin) bearing a complementary alkyne group.
-
Direct Labeling with NHS Esters: This is a more traditional one-step method where a reporter molecule pre-functionalized with an NHS ester is directly reacted with the primary amines on the protein, forming a stable amide bond.
The key difference lies in the strategy: this compound provides a versatile, bioorthogonal handle for a subsequent, highly specific reaction, whereas NHS esters offer a direct, one-step conjugation.
Quantitative Performance Comparison
The efficiency of a labeling strategy is paramount. Key metrics include the Degree of Labeling (DoL), Labeling Efficiency, and Protein Recovery. The following table summarizes typical quantitative data for these two methods based on available literature.
| Parameter | Two-Step Azide Labeling (via EDC/NHS & this compound) | Direct NHS Ester Labeling | Method of Determination |
| Degree of Labeling (DoL) | Controllable; typically 1 - 10 azides per protein.[1] | Can be harder to control; often 1 - 8 labels per antibody.[2] | Mass Spectrometry (MALDI-TOF or ESI-MS), UV-Vis Spectroscopy |
| Labeling Efficiency (%) | Step 1 (Activation/Azide attachment): ~30%.[3] Step 2 (Click Reaction): >90%.[1] | Highly variable; 5% - 50%, typically ~35% at 2.5 mg/mL protein concentration.[2][3] | UV-Vis Spectroscopy, Gel-based fluorescence scanning, HPLC |
| Protein Recovery (%) | >85% (post-purification).[1] | >85% (post-purification).[1] | Protein Concentration Assay (e.g., Bradford or BCA) |
| Stability of Linkage | Amide bond (Step 1) and Triazole ring (Step 2) are highly stable.[3][4] | Amide bond is stable, but potential for non-covalently attached label dissociation over time.[3] | HPLC, SDS-PAGE over time |
Note: Efficiency values are highly dependent on specific reaction conditions, protein characteristics, and reagent concentrations.
Experimental Workflows Visualized
Understanding the sequence of events in each labeling strategy is crucial for planning and execution. The following diagrams, generated using Graphviz, illustrate the workflows.
Caption: Workflow for two-step protein labeling using this compound.
Caption: Workflow for direct, one-step protein labeling with an NHS ester.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous execution. The following are detailed protocols for each labeling method.
Protocol 1: Two-Step Protein Labeling with this compound
This protocol first activates carboxyl groups on the protein and then couples this compound.
Materials:
-
Protein of interest (in amine-free buffer, e.g., 0.1M MES, pH 4.5-6.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
This compound
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Reagent (e.g., 2-Mercaptoethanol, Hydroxylamine)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 1-10 mg/mL in an amine-free activation buffer (e.g., 0.1M MES, pH 6.0).[5]
-
Activation:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the activation buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A common starting molar ratio is 1:10:25 (Protein:EDC:Sulfo-NHS).[6] For example, for 1 mL of a 10 mg/mL protein solution (MW=150 kDa), add ~4 mg EDC and ~11 mg Sulfo-NHS.[7]
-
Incubate for 15 minutes at room temperature with gentle mixing.[5][6]
-
-
Purification (Optional but Recommended): Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Conjugation Buffer (e.g., PBS, pH 7.2). This prevents unwanted side reactions.[7]
-
Azide Coupling:
-
Quenching: Add a quenching reagent like hydroxylamine (B1172632) to a final concentration of 10-20 mM to stop the reaction.[6][8]
-
Final Purification: Purify the azide-labeled protein from excess reagents using a desalting column equilibrated with your desired storage buffer.
-
Click Reaction: The purified azide-labeled protein is now ready for a subsequent click chemistry reaction with an alkyne-modified reporter molecule as per the manufacturer's protocol.
Protocol 2: Direct Protein Labeling with NHS Ester
This protocol describes the direct conjugation of a fluorescent dye or biotin (B1667282) functionalized with an NHS ester to a protein's primary amines.
Materials:
-
Protein of interest (in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0)
-
NHS-Ester functionalized reporter molecule (e.g., CF® Dye SE, Biotin-NHS)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein at a concentration of 2.5-10 mg/mL in a labeling buffer such as 0.1 M sodium bicarbonate, pH 8.0-9.0. Ensure the buffer is free of primary amines (e.g., Tris).[2][9]
-
Reagent Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[3]
-
Labeling Reaction:
-
Add the NHS-ester stock solution to the protein solution while gently stirring. The optimal molar ratio of NHS-ester to protein depends on the protein and desired DoL, but a starting point is often a 5 to 20-fold molar excess.[9][10]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.[10]
-
-
Purification: Separate the labeled protein from unreacted NHS-ester and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[10] The first colored band to elute is the labeled protein conjugate.
-
Determine Degree of Labeling (DoL): Calculate the DoL by measuring the absorbance of the protein (at 280 nm) and the dye (at its λmax) and using the respective extinction coefficients.
Conclusion and Recommendations
The choice between this compound and direct NHS-ester labeling depends on the specific experimental goals.
Choose this compound for:
-
Versatility and Modularity: Once the azide handle is installed, a wide variety of alkyne-containing reporters can be attached without re-optimizing the initial protein modification step.[4]
-
Bioorthogonality: The azide-alkyne click reaction is highly specific and occurs under biocompatible conditions, minimizing off-target reactions, which is especially valuable in complex biological samples.[4][11]
-
High Final-Step Efficiency: The click chemistry step is typically very high-yielding (>90%), ensuring that most of the azide-modified proteins are successfully labeled with the reporter molecule.[1]
Choose Direct NHS Ester Labeling for:
-
Simplicity and Speed: It is a straightforward, one-step reaction that is often faster to perform.[9]
-
Established Protocols: As a long-standing method, protocols are widely available and well-established for many proteins, particularly antibodies.[12]
-
When a single, direct label is sufficient: If there is no need for modularity or subsequent labeling steps, the direct approach is more economical and requires fewer reagents.
For applications demanding high specificity, minimal perturbation of the protein, and the flexibility to attach different reporters, the two-step approach using This compound offers significant advantages, despite the more involved initial setup. The superior stability of the final clicked conjugate also provides a more robustly labeled protein for long-term studies.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. biotium.com [biotium.com]
- 3. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. covachem.com [covachem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. glenresearch.com [glenresearch.com]
- 10. setabiomedicals.com [setabiomedicals.com]
- 11. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NHS ester protocol for labeling proteins [abberior.rocks]
A Head-to-Head Comparison: 3-Azidopropylamine Hydrochloride vs. 3-Azidopropylamine Free Base in Bioconjugation
For researchers, scientists, and drug development professionals engaged in bioconjugation, peptide synthesis, and the development of complex molecular architectures, the choice of linker is a critical decision point. 3-Azidopropylamine, a bifunctional linker featuring both a primary amine and an azide (B81097) group, is a versatile tool for these applications. It is commercially available in two forms: the hydrochloride salt and the free base. This guide provides an objective comparison of the performance, handling, and application of these two forms, supported by physicochemical data and detailed experimental protocols, to aid in the selection of the optimal reagent for specific research needs.
Physicochemical Properties and Handling
The most significant differences between this compound hydrochloride and its free base lie in their physical state, stability, and handling requirements. The hydrochloride salt is a white crystalline solid, which offers superior chemical stability and ease of handling and storage.[1][2] In contrast, the free base is a colorless to slightly yellow oil or liquid, which may be more challenging to accurately dispense and is generally less stable over the long term.[3]
Both forms are soluble in water and common organic solvents such as DMSO and DMF.[3] The enhanced stability of the hydrochloride salt makes it particularly suitable for bulk applications and long-term storage.[1]
Table 1: Comparison of Physicochemical Properties
| Property | This compound Hydrochloride | This compound (Free Base) |
| Appearance | White crystalline solid[4][5] | Colorless to slightly yellow oil/liquid[3][6] |
| Molecular Weight | 136.59 g/mol [4] | 100.12 g/mol [3][6] |
| Storage Stability | Stable for 24 months at -20°C[4] | Recommended storage at -20°C, desiccated[3][6] |
| Handling | Easy to weigh and handle | More difficult to handle and prone to oxidation |
| Solubility | Soluble in water, DMSO, DMF[4] | Soluble in water, DMSO, DMF[3][6] |
Performance in Key Applications
The utility of this compound in bioconjugation stems from its two reactive functional groups: the primary amine and the terminal azide. The primary amine readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[1] The azide group participates in highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[1]
While both the hydrochloride salt and the free base can be used in these applications, their performance characteristics differ primarily due to the reactivity of the amine group.
Amine Acylation Reactions:
Click Chemistry Reactions:
The azide functionality is unaffected by the protonation state of the amine group. Consequently, both the hydrochloride salt and the free base are expected to perform similarly in click chemistry reactions, provided the reaction conditions are compatible with the overall stability of the molecules involved.
Experimental Protocols
Below are detailed protocols for the two primary applications of this compound, highlighting the necessary modifications when using the hydrochloride salt.
Protocol 1: Amine Acylation of a Protein with an NHS Ester
This protocol describes the modification of a protein with an NHS ester-functionalized molecule, followed by the introduction of this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-functionalized molecule
-
This compound hydrochloride or this compound free base
-
Anhydrous DMSO or DMF
-
Non-nucleophilic base (e.g., triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA)) - Required only for the hydrochloride salt
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0-8.5[5]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0[5]
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 1-10 mg/mL in the reaction buffer.[5]
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to a stock concentration of 10-100 mM.
-
Conjugation of NHS Ester to Protein: Add the desired molar excess of the NHS ester solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Preparation of this compound Solution:
-
For the free base: Dissolve this compound in the reaction buffer.
-
For the hydrochloride salt: Dissolve this compound hydrochloride in the reaction buffer and add 1.5-2 equivalents of a non-nucleophilic base (e.g., TEA or DIPEA) to neutralize the hydrochloride and free the amine.
-
-
Reaction with this compound: Add a 10-20 fold molar excess of the prepared this compound solution to the protein-NHS ester conjugate. Incubate for 1-2 hours at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[5]
-
Purification: Remove excess reagents by size-exclusion chromatography or dialysis.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between an alkyne-modified biomolecule and this compound.
Materials:
-
Alkyne-modified biomolecule
-
This compound hydrochloride or this compound free base
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-modified biomolecule in reaction buffer.
-
This compound (either form) in reaction buffer or DMSO.
-
100 mM CuSO₄ in water.
-
100 mM Sodium ascorbate in water (prepare fresh).
-
200 mM THPTA in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified biomolecule and a 4-50 fold molar excess of the this compound solution.
-
Prepare Catalyst Premix: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio.
-
Add Catalyst: Add the THPTA/CuSO₄ premix to the reaction mixture to a final copper concentration of 1-2 mM.
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using fluorescent molecules.
-
Purification: Purify the resulting conjugate using a desalting column, dialysis, or HPLC to remove excess reagents and the copper catalyst.
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the decision-making involved in choosing between the two forms of this compound, the following diagrams are provided.
Caption: Decision workflow for selecting the appropriate form of this compound.
Caption: Workflow for protein modification via amine acylation.
Caption: General workflow for CuAAC click chemistry.
Conclusion
The choice between this compound hydrochloride and its free base is primarily one of practicality and the specific chemical transformation being performed.
-
This compound hydrochloride is the preferred reagent for its superior stability, ease of handling as a solid, and longer shelf-life. It is an excellent choice for click chemistry applications and is suitable for amine acylation reactions provided a base is included to deprotonate the amine.
-
This compound free base offers the convenience of a readily reactive amine for acylation reactions without the need for an additional neutralization step. However, its oily nature and lower stability make it more challenging to handle and store.
For most applications, the enhanced stability and handling of the hydrochloride salt outweigh the minor inconvenience of adding a base for amine-specific reactions. By understanding the properties and requirements of each form, researchers can confidently select the appropriate reagent to achieve their bioconjugation goals.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 9. youtube.com [youtube.com]
Evaluating the Impact of Linker Length on PROTAC Activity: A Comparative Guide
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4][5] The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[6][7][8]
The length of the linker is a paramount parameter in PROTAC design. An optimal linker length is necessary to facilitate a productive ternary complex formation.[9] If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[6][9] Conversely, a linker that is too long might not effectively bring the two proteins into sufficient proximity for efficient ubiquitination, resulting in an unstable complex.[6][9] This guide provides a comparative analysis of how linker length, with a focus on PROTACs that could be synthesized using 3-Azidopropylamine-derived linkers, impacts overall activity, supported by experimental data and detailed protocols.
Data Presentation: Linker Length vs. Degradation Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[9] The following tables summarize quantitative data from various studies, illustrating the impact of linker length on degradation efficacy, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Target Protein | E3 Ligase | Linker Length (Atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| Estrogen Receptor (ERα) | pVHL | ~12 | >1000 | <20 | MCF7 |
| Estrogen Receptor (ERα) | pVHL | ~16 | ~100 | >80 | MCF7 |
| Estrogen Receptor (ERα) | pVHL | ~20 | >1000 | <20 | MCF7 |
| TBK1 | CRBN | <12 | - | No degradation | - |
| TBK1 | CRBN | 21 | 3 | 96 | - |
| TBK1 | CRBN | 29 | 292 | 76 | - |
| HDAC3 | VHL | - | 440 | 77 | HCT116 |
| KRAS G12D | VHL | - | 7.49 | >95 | AGS |
| KRAS G12D | VHL | - | 19.77 | >95 | SNU-1 |
Note: The data is compiled from multiple sources to illustrate the general principle of linker length optimization.[3][4][5][7][10][11] For ERα, a 16-atom linker was found to be optimal, with both shorter and longer linkers showing significantly reduced efficacy.[3][4] For TBK1, linkers shorter than 12 atoms were inactive, while a 21-atom linker provided the highest potency.[5][7]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the general mechanism of PROTAC action and a typical workflow for optimizing linker length.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for optimizing PROTAC linker length.
Experimental Protocols
Accurate evaluation of PROTAC efficacy relies on a suite of robust experimental assays.[9] Below are detailed protocols for key experiments commonly cited in PROTAC development.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[1][9]
-
Cell Culture and Treatment:
-
Seed cells (e.g., MCF7, HCT116) at an appropriate density in 6-well plates and allow them to attach overnight.[10]
-
Prepare serial dilutions of the PROTAC compounds in the appropriate cell culture medium.
-
Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9][10]
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins via electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1][9]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1][9]
-
-
Data Analysis:
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.[9]
-
Quantify the band intensities using densitometry software.[1]
-
Normalize the target protein levels to the loading control. The percentage of protein degradation is calculated relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[1]
-
Binding and Ternary Complex Formation Assays
These assays measure the binding kinetics and thermodynamics of the PROTAC to its target and the E3 ligase, and the formation of the ternary complex.
-
Surface Plasmon Resonance (SPR):
-
Protocol: Immobilize one binding partner (e.g., the E3 ligase) onto a sensor chip. Flow a solution of the PROTAC over the chip to measure binary interaction kinetics. To analyze ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface.[9][12]
-
Output: Provides kinetic parameters (kon, koff) and binding affinity (KD) for both binary and ternary complexes.[12]
-
-
Fluorescence Polarization (FP):
-
Protocol: This assay is used to determine binary and ternary binding affinities.[13] A fluorescently labeled probe (e.g., a known ligand for the E3 ligase) is used. In a competitive FP assay, the PROTAC's ability to displace the probe is measured, revealing its binding affinity.[13]
-
Output: Provides binding affinity (KD) and can be used to calculate cooperativity (α), which indicates whether the binding of the first protein enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the second.[12][13]
-
Pharmacokinetic (PK) Analysis
Pharmacokinetic studies are crucial for evaluating a PROTAC's in vivo properties.
-
Protocol: Administer single or multiple doses of the PROTAC to animal models (e.g., mice, rats).[] Collect blood and tissue samples at various time points. Analyze drug concentrations using techniques like UHPLC-MS/MS.[15]
-
Key Parameters:
-
Cmax: Maximum plasma concentration.[]
-
t1/2: Half-life.[]
-
AUC: Area under the concentration-time curve, representing total drug exposure.[]
-
CL: Clearance.[]
-
Linker length and composition can significantly impact these parameters by affecting solubility, cell permeability, and metabolic stability.[9][]
-
Conclusion
The chemical linker is a critical component in the design of potent and effective PROTACs. As demonstrated by extensive experimental data, the length of the linker profoundly impacts the ability of the PROTAC to induce the formation of a stable and productive ternary complex, which is essential for target protein degradation.[3][7] The "optimal" linker length is not universal but is specific to each target protein-E3 ligase pair, necessitating a systematic approach to optimization.[9] By employing a suite of robust biochemical and cellular assays, researchers can fine-tune linker length and composition to develop PROTACs with superior degradation efficacy, improved pharmacokinetic properties, and ultimately, greater therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. explorationpub.com [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
Safety Operating Guide
Safe Disposal of 3-Azidopropylamine: A Procedural Guide
For Immediate Reference: In Case of Spill or Exposure
-
Spill: Evacuate the area immediately. Remove all ignition sources.[1][2][3] Use non-sparking tools and explosion-proof equipment.[1][2][3] Absorb the spill with inert, non-combustible material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal.[2][3] Do not allow the chemical to enter drains.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Rinse the affected skin area with plenty of water and soap.[1] Seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison control center or doctor immediately.[1]
Introduction
3-Azidopropylamine is a versatile reagent used in bioconjugation and click chemistry.[4][5] However, it is also a hazardous substance, classified as a flammable liquid and toxic if swallowed.[2] Organic azides, as a class of compounds, are potentially explosive and should be handled with extreme care.[6] Proper disposal is not just a regulatory requirement but a critical safety measure to protect laboratory personnel and the environment. This guide provides a step-by-step procedure for the safe disposal of this compound.
Quantitative Data and Physical Properties
| Property | Value | Source |
| Molecular Formula | C3H8N4 | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [1][7] |
| Boiling Point | 50°C at 15 mmHg | [1] |
| Flash Point | 60°C (140°F) | [8] |
| Density | 1.020 g/mL at 25°C | [8] |
| Storage Temperature | -20°C or below (Frozen) | [8] |
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] All sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the vicinity.[2][3] Use only non-sparking tools and explosion-proof equipment.[2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for any signs of degradation before use.[1]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. In cases of significant handling, fire/flame-resistant and impervious clothing should be worn.[1]
-
Respiratory Protection: If working outside a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with an appropriate cartridge.[3]
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Do not attempt to treat or neutralize this chemical in the lab without a thoroughly vetted and approved protocol from your institution's environmental health and safety (EHS) department.
-
Containerization:
-
Ensure the original container of this compound is tightly closed.[2]
-
If transferring to a waste container, use a clearly labeled, compatible container. The container should be grounded/bonded during transfer to prevent static discharge.[2]
-
Do not mix this compound with other waste chemicals unless explicitly permitted by your EHS department.[2] Incompatible materials include oxidizing agents.[3]
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Toxic).[2]
-
-
Storage:
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Containers can be triple-rinsed with a suitable solvent (consult your EHS for an appropriate solvent).[1] The rinsate must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines, which may include recycling or landfill disposal.[1]
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult your institution's specific safety protocols and your Environmental Health and Safety (EHS) department before handling or disposing of any hazardous chemical. The information provided here is not a substitute for professional safety training and institutional oversight.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. chemimpex.com [chemimpex.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. 3-Azido-1-propanamine | 88192-19-2 [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Azidopropylamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical intermediates like 3-Azidopropylamine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with appropriate chemical-resistant gloves. While specific breakthrough time data for this compound is not readily available, it is recommended to use gloves resistant to amines. General guidance suggests that nitrile gloves may offer poor resistance to amines. Therefore, consider using Butyl rubber or Viton gloves as an outer layer. Always consult the glove manufacturer's chemical resistance guide. | Prevents skin contact with a potentially toxic and reactive substance. Double gloving provides an additional layer of protection in case of a breach in the outer glove. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects eyes from splashes and aerosols of the chemical. |
| Skin and Body Protection | A chemical-resistant laboratory coat worn over personal clothing. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit is recommended. | Protects the skin from accidental contact with the chemical. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If there is a risk of inhalation and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used. | Prevents inhalation of potentially harmful vapors. |
Procedural Guidance for Safe Handling and Disposal
Adherence to strict operational protocols is critical for the safe management of this compound.
Handling Protocol:
-
Preparation : Before handling, ensure that all necessary PPE is readily available and in good condition. The work area, particularly the chemical fume hood, should be clean and uncluttered. An emergency shower and eyewash station must be accessible.
-
Aliquotting and Dispensing : All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and metals.
Disposal Plan:
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Waste Collection : Collect all waste containing this compound, including empty containers and contaminated disposables, in a dedicated, clearly labeled, and sealed waste container.
-
Waste Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous materials.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

